2-amino-4-(1H-tetrazol-5-yl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(2H-tetrazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-6-3-4(7-10-12-13-11-7)1-2-5(6)8(14)15/h1-3H,9H2,(H,14,15)(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKCZFZLDIFHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406376 | |
| Record name | 2-amino-4-(1H-tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872473-26-2 | |
| Record name | 2-amino-4-(1H-tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The tetrazole moiety, serving as a bioisostere for carboxylic acids, imparts unique physicochemical properties that are highly sought after in drug design for enhancing metabolic stability and pharmacokinetic profiles.[1] This document outlines a robust synthetic protocol for the preparation of the title compound from 2-amino-4-cyanobenzoic acid via a [3+2] cycloaddition reaction. Furthermore, a detailed multi-technique approach to its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Significance of Tetrazole-Containing Scaffolds
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1] Their unique structure makes them rich in nitrogen and confers a range of desirable properties for medicinal chemistry. Notably, the tetrazole ring is considered a non-classical bioisostere of the carboxylic acid group, sharing a similar pKa and ability to participate in hydrogen bonding, but with improved metabolic stability and lipophilicity.[1] These characteristics have led to the incorporation of tetrazole moieties into a number of approved drugs, highlighting their importance in modern drug discovery. The title compound, this compound, combines the key tetrazole pharmacophore with an aminobenzoic acid backbone, presenting a versatile scaffold for the development of novel therapeutic agents.
Synthetic Pathway: From Nitrile to Tetrazole
The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt, typically sodium azide.[2] This reaction provides a direct and high-yielding route to the desired tetrazole ring system. The proposed synthesis of this compound commences with the commercially available 2-amino-4-cyanobenzoic acid.
Reaction Mechanism and Rationale
The reaction proceeds through the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization to form the tetrazole ring. The reaction is often facilitated by the use of a Lewis acid or a proton source to activate the nitrile group and promote the cycloaddition. In this proposed synthesis, the use of sodium azide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is recommended to ensure the solubility of the reagents and facilitate the reaction at an elevated temperature.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-4-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-4-cyanobenzoic acid (1.62 g, 10 mmol) and anhydrous N,N-dimethylformamide (40 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Carefully add sodium azide (0.78 g, 12 mmol) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold deionized water.
-
Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL).
-
For further purification, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water.
-
Dry the purified product under vacuum to yield this compound as a solid.
Diagram of the Synthetic Workflow:
Sources
"physical and chemical properties of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid"
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-4-(1H-tetrazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
This compound is a heterocyclic compound featuring a confluence of functional groups that make it a molecule of significant interest in medicinal chemistry and materials science. Its structure combines an aminobenzoic acid scaffold, a common motif in pharmaceuticals, with a tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering a similar acidic profile but with improved metabolic stability and lipophilicity.[1][2][3] This unique combination of a primary amine, a carboxylic acid, and an acidic N-H on the tetrazole ring provides multiple points for chemical modification, making it a versatile building block for the synthesis of complex, drug-like molecules.[2][3][4] This guide provides a detailed examination of its core physical and chemical properties, offering a foundational understanding for its application in research and development.
Molecular Identity and Structure
Chemical Identity
The fundamental identity of this compound is established by its chemical formula, weight, and registry number.
| Identifier | Value | Source |
| CAS Number | 872473-26-2 | [5] |
| Molecular Formula | C₈H₇N₅O₂ | [5] |
| Molecular Weight | 205.17 g/mol | [5] |
| Exact Mass | 205.06 Da | [5] |
| Synonyms | 2-amino-4-(2H-tetrazol-5-yl)benzoic acid | [5] |
Molecular Architecture
The structure of this compound is characterized by a benzene ring substituted with three key functional groups: an amino group (-NH₂), a carboxylic acid group (-COOH), and a tetrazole ring (-CN₄H). The relative positioning of these groups (ortho-amino to the carboxyl group, and the tetrazole at the para-position) dictates its chemical reactivity and three-dimensional conformation.
Caption: 2D structure of this compound.
A critical feature of the tetrazole ring is its capacity for tautomerism, where the proton can reside on different nitrogen atoms. This property influences its hydrogen bonding capabilities and its interactions with biological targets.
Physical and Computational Properties
The physical properties of a compound are paramount for its handling, formulation, and pharmacokinetic profiling.
Summary of Physicochemical Data
The following table summarizes key computed and, where available, experimental properties for this compound.
| Property | Value | Source |
| Density | 1.608 g/cm³ | [5] |
| Boiling Point | 531.6 °C at 760 mmHg | [5] |
| Flash Point | 275.3 °C | [5] |
| Refractive Index | 1.726 | [5] |
| Polar Surface Area (PSA) | 118 Ų | [5] |
| XLogP3 | 0.5 | [5] |
Solubility Profile
The molecule possesses both acidic (carboxylic acid, tetrazole) and basic (amino) functional groups, suggesting amphoteric behavior and pH-dependent aqueous solubility. It is expected to be sparingly soluble in water at neutral pH but should exhibit enhanced solubility in both acidic and basic aqueous solutions. In terms of organic solvents, it is likely to be soluble in polar aprotic solvents like DMSO and DMF, which can form hydrogen bonds with the solute. Its solubility in nonpolar solvents like hexanes is expected to be very low.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : While a specific spectrum for this exact compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on analogous structures.[6][7]
-
¹H NMR : The aromatic region would likely show three distinct signals corresponding to the protons on the benzene ring. The amino (-NH₂) protons would appear as a broad singlet, and the acidic protons from the carboxylic acid (-COOH) and tetrazole (-NH) would also be present, often as broad signals that can exchange with D₂O.
-
¹³C NMR : The spectrum would feature eight unique carbon signals. The carboxyl carbon would be significantly downfield (>165 ppm). The carbon atom of the tetrazole ring would also appear in the downfield region, while the six aromatic carbons would have distinct shifts influenced by their respective substituents.[6][8]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint of the functional groups present.[9][10][11]
-
O-H Stretch : A broad absorption band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.
-
N-H Stretch : The amino group will show two sharp peaks in the 3300-3500 cm⁻¹ region. The tetrazole N-H stretch will also appear in this region.
-
C=O Stretch : A strong, sharp absorption around 1700 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
-
C=N/N=N Stretches : Vibrations from the tetrazole ring are expected in the 1400-1600 cm⁻¹ region.
-
Aromatic C=C Stretches : Peaks in the 1450-1600 cm⁻¹ range are indicative of the benzene ring.
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. The exact mass is 205.06 Da, which would be observed in high-resolution mass spectrometry (HRMS).[5]
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional groups.
Acidity, Basicity, and Tautomerism
-
Acidity : The compound has two acidic protons: one on the carboxylic acid and one on the tetrazole ring. The tetrazole ring is known to have a pKa similar to that of a carboxylic acid, making it an effective bioisostere.[1] This dual acidic nature is crucial for its potential interactions with biological receptors.
-
Basicity : The primary amino group confers basic properties to the molecule, allowing it to be protonated under acidic conditions.
-
Tautomerism : The tetrazole ring can exist in different tautomeric forms, which can influence its electronic properties and binding modes. This is a key consideration in computational modeling and drug design.
Synthesis and Chemical Stability
The synthesis of this class of compounds typically involves the [2+3] cycloaddition of an azide (like sodium azide) to a nitrile precursor, a common method for forming the tetrazole ring.[12] The starting material would likely be a suitably substituted aminobenzonitrile. The compound is expected to be thermally stable, a general characteristic of aromatic tetrazoles.[13][14]
Key Reactive Sites
The molecule's trifunctional nature provides a rich platform for synthetic diversification.
Sources
- 1. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles » Growing Science [growingscience.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. BJOC - Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2-Amino-4-(1H-tetrazol-5-yl)benzoic Acid: A Technical Guide for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for the crystal structure analysis of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The molecule's scaffold, featuring an aminobenzoic acid core and a tetrazole ring, presents a unique combination of functional groups that are pivotal in drug design. The tetrazole moiety, in particular, is a well-established bioisostere for carboxylic acid, offering potential advantages in metabolic stability, lipophilicity, and receptor binding affinity.[1][2] Definitive knowledge of its three-dimensional structure is paramount for understanding its physicochemical properties and for guiding rational drug design and development.
This document outlines the entire workflow, from material synthesis and single-crystal growth to data acquisition via Single-Crystal X-ray Diffraction (SCXRD) and in-depth structural interpretation. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals seeking to characterize this or structurally related compounds.
Chapter 1: Introduction and Scientific Rationale
The compound this compound is a multifunctional heterocyclic system. It integrates three key pharmacophoric features onto a central benzene ring: an amino group, a carboxylic acid, and a 1H-tetrazole ring.[2] This architecture makes it a valuable building block for creating complex, drug-like molecules.[3]
1.1 The Strategic Importance of the Tetrazole Moiety
In modern medicinal chemistry, the 1H-tetrazole group is widely recognized as a superior bioisosteric replacement for the carboxylic acid functional group.[2] Bioisosteres are chemical groups that possess similar physical and chemical properties, leading to comparable biological activities. The tetrazole ring effectively mimics the acidic, planar nature of a carboxylic acid, with a similar pKa value, while offering several distinct advantages:
-
Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic reduction than a carboxylic acid.
-
Improved Pharmacokinetics: The increased lipophilicity compared to a carboxylate can enhance cell membrane permeability and oral bioavailability.[2]
-
Novel Binding Interactions: The presence of multiple nitrogen atoms provides additional hydrogen bond acceptors, potentially enabling unique and potent interactions with biological targets.[4]
Given these benefits, a thorough understanding of how the tetrazole group influences the solid-state properties of the parent molecule is critical.
1.2 Objective: The Imperative for Structural Elucidation
The three-dimensional arrangement of molecules in a crystal lattice dictates crucial physicochemical properties of an active pharmaceutical ingredient (API), including solubility, dissolution rate, stability, and hygroscopicity. Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise; it is a foundational step in drug development. This guide provides the technical protocols and scientific reasoning required to perform a complete crystal structure analysis of this compound using single-crystal X-ray diffraction (SCXRD), the gold-standard technique for unambiguous structural determination.[5][6]
Chapter 2: Synthesis and Material Preparation
2.1 Rationale for Synthesis
While this compound may be commercially available, an in-house synthesis is often necessary to ensure the highest possible purity and to produce a specific crystalline form, or polymorph. A plausible and widely used synthetic route to 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of an azide source to a nitrile precursor. For the target molecule, the logical precursor is 2-amino-4-cyanobenzoic acid.
2.2 Experimental Protocol: Synthesis
-
Step 1: Reaction Setup. In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-cyanobenzoic acid (1.0 eq.) in dimethylformamide (DMF).
-
Step 2: Reagent Addition. Add sodium azide (NaN₃, 1.5 eq.) and triethylamine hydrochloride (Et₃N·HCl, 1.5 eq.) to the solution.
-
Scientific Justification: The use of an ammonium salt like triethylamine hydrochloride protonates the intermediate, facilitating the reaction and avoiding the formation of potentially explosive heavy metal azides.
-
-
Step 3: Thermal Reaction. Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Isolation. After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. Acidify with 2M HCl to a pH of ~2-3. The product should precipitate out of solution.
-
Step 5: Purification. Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Step 6: Characterization. Confirm the identity and purity of the synthesized material using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry) before proceeding to crystallization trials.
Chapter 3: Single Crystal Growth Methodologies
The successful growth of a diffraction-quality single crystal is often the most challenging step in the analysis pipeline.[5][7] The goal is to induce slow, controlled precipitation from a supersaturated solution, allowing molecules to order themselves into a perfect crystalline lattice. The choice of method is dictated by the compound's solubility profile.
3.1 Experimental Protocol: Slow Solvent Evaporation
This is the simplest crystallization technique and is effective for compounds that are moderately soluble and thermally stable.[8]
-
Step 1: Solution Preparation. Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) in a clean vial.
-
Step 2: Filtration. Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Step 3: Crystal Growth. Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.
-
Step 4: Incubation. Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
3.2 Experimental Protocol: Vapor Diffusion
This method is highly effective for small quantities of material and provides excellent control over the rate of crystallization.[8] It is particularly useful when a compound is highly soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent").
-
Step 1: Setup. Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar.
-
Step 2: Anti-Solvent Addition. Add a volume of the anti-solvent to the larger jar, ensuring the level is below the top of the inner vial. The two solvents must be miscible.
-
Step 3: Diffusion and Growth. Seal the jar. The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing the compound solution. This gradually reduces the solubility of the compound, leading to slow, controlled crystal growth.
| Solvent (High Solubility) | Anti-Solvent (Low Solubility) |
| Dimethylformamide (DMF) | Water |
| Dimethyl sulfoxide (DMSO) | 2-Propanol |
| Methanol | Diethyl Ether |
| A table of potential solvent/anti-solvent systems for vapor diffusion. |
3.3 Visualization: Crystal Growth Workflow
Chapter 4: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.
4.1 Protocol: Data Collection
-
Step 1: Crystal Selection and Mounting. Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects. Mount the crystal on a goniometer head using a cryoprotectant oil.
-
Step 2: Cryo-cooling. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).
-
Scientific Justification: Cryo-cooling minimizes atomic thermal motion and protects the crystal from radiation damage from the X-ray beam, resulting in higher quality diffraction data.
-
-
Step 3: Unit Cell Determination. Place the mounted crystal on the diffractometer. Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice.
-
Step 4: Data Collection Strategy. Based on the crystal's symmetry, the instrument software calculates an optimal strategy to collect a complete, redundant dataset by rotating the crystal in the X-ray beam and recording diffraction patterns at various orientations.
-
Step 5: Data Integration and Scaling. The collected raw images are processed. The intensities of the thousands of diffraction spots are integrated, corrected for experimental factors (like absorption), and scaled to produce the final reflection file used for structure solution.
4.2 Protocol: Structure Solution and Refinement
-
Step 1: Space Group Determination. Based on the systematic absences in the diffraction data, the space group of the crystal is determined. This defines the symmetry elements present in the crystal lattice.
-
Step 2: Structure Solution. An initial electron density map is generated using methods like Direct Methods or Patterson methods. This provides a rough, initial model of the molecular structure.
-
Step 3: Structure Refinement. The initial model is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment).
-
Step 4: Hydrogen Atom Placement. Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions and refined using a riding model.
-
Step 5: Validation. The quality of the final model is assessed using metrics like the R-factors (R1, wR2) and the Goodness-of-Fit (GooF). A final check of the difference electron density map should show no significant residual peaks.
4.4 Visualization: SCXRD Analysis Workflow
Chapter 5: Results and Structural Interpretation
While a specific structure for this compound is not yet published, we can predict the key crystallographic features based on related structures containing aminobenzoic acid and tetrazole moieties.
5.1 Crystallographic Data Summary
The data would be presented in a standardized tabular format, as shown below with hypothetical but realistic values.
| Parameter | Value |
| Chemical formula | C₈H₇N₅O₂ |
| Formula weight | 205.18 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 98.5 |
| Volume (ų) | 945.6 |
| Z | 4 |
| Density (calculated, g/cm³) | 1.441 |
| Reflections collected | 8150 |
| Independent reflections | 2180 |
| R[F² > 2σ(F²)] (R1) | 0.045 |
| wR(F²) | 0.120 |
| Goodness-of-fit (S) | 1.05 |
| Table of hypothetical crystallographic data for this compound. |
5.2 Molecular Structure and Conformation
The analysis would reveal precise bond lengths, bond angles, and torsion angles. Key points of interest would include:
-
The degree of planarity of the benzene and tetrazole rings.
-
The torsion angles describing the orientation of the amino, carboxylic acid, and tetrazole groups relative to the central benzene ring. These angles define the molecule's preferred conformation in the solid state.
5.3 Supramolecular Assembly: The Hydrogen Bonding Network
The combination of hydrogen bond donors (-NH₂ group, carboxylic acid -OH, tetrazole N-H) and acceptors (carboxyl C=O, tetrazole nitrogens) predicts a rich and robust network of intermolecular interactions.
-
Carboxylic Acid Dimer: It is highly probable that the carboxylic acid groups will form a classic centrosymmetric dimer synthon via strong O-H···O hydrogen bonds. This is one of the most common and stable motifs in the crystal structures of carboxylic acids.
-
Tetrazole Interactions: The tetrazole rings are expected to form N-H···N hydrogen bonds, linking molecules into chains or sheets.[9][10]
-
Bridging Interactions: The amino group is likely to act as a bridge, forming N-H···O and N-H···N bonds that link the primary carboxylic acid and tetrazole motifs into a cohesive three-dimensional architecture.[11][12]
5.4 Visualization: Key Hydrogen Bonding Motif
Chapter 6: Implications for Drug Development
The high-resolution crystal structure provides invaluable, actionable intelligence for drug development:
-
Polymorph Screening: The determined crystal structure serves as the definitive reference against which new solid forms (polymorphs, salts, co-crystals) are compared.
-
Computational Modeling: The experimental structure provides a validated starting point for computational studies, such as predicting solubility or modeling receptor-ligand interactions.
-
Formulation Development: Knowledge of the intermolecular interactions helps rationalize properties like dissolution. For instance, a very strong, stable hydrogen-bonded network might lead to lower solubility and slower dissolution, guiding formulators to consider techniques like particle size reduction or amorphous dispersions.
-
Intellectual Property: A characterized crystal structure is a cornerstone of intellectual property, providing a basis for composition of matter patents.
Conclusion
The crystal structure analysis of this compound is a critical step in its development as a potential pharmaceutical agent or building block. The methodologies detailed in this guide, from rational synthesis and controlled crystallization to high-resolution SCXRD analysis, provide a robust pathway to elucidating its precise three-dimensional architecture. The resulting structural information, particularly the details of the intermolecular hydrogen bonding network, is essential for understanding its solid-state properties and provides a rational foundation for its advancement through the drug development pipeline.
References
- Intermolecular interactions in the crystal structures of substituted tetrazolones. CrystEngComm (RSC Publishing).
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- Crystallization of small molecules. University of the Basque Country.
- Chemical crystallization. SPT Labtech.
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1105–1111. Available at: [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1801-1818. Available at: [Link]
-
Dömling, A. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(15), 7327-7382. Available at: [Link]
-
Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one. Wiley Online Library. Available at: [Link]
-
Intermolecular interactions in the crystal structures of substituted tetrazolones. Request PDF. Available at: [Link]
-
Intermolecular interactions in the crystal lattice along[13] direction for 8a. ResearchGate. Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Zou, Y., Liu, L., Liu, J., & Liu, G. (2020). Bioisosteres in drug discovery: focus on tetrazole. Future Medicinal Chemistry, 12(2), 91-93. Available at: [Link]
-
Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol. Acta Crystallographica Section E, 71(Pt 9), o1057–o1058. Available at: [Link]
-
Crystal structure of N-(5-Amino-1H-tetrazol-1-yl)formamide. Acta Crystallographica Section E, 65(Pt 12), o2901. Available at: [Link]
Sources
- 1. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles » Growing Science [growingscience.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sptlabtech.com [sptlabtech.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intermolecular interactions in the crystal structures of substituted tetrazolones - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(5-Amino-1H-tetrazol-1-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility and Stability Evaluation of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid as a New Chemical Entity
Foreword: Charting the Course for a Novel API
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is predicated on a deep understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive framework for the systematic evaluation of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid , an NCE featuring a unique combination of functional groups: a hydrophilic and metabolically stable tetrazole ring, often a bioisostere for a carboxylic acid, alongside an aminobenzoic acid backbone.[1]
The absence of extensive public data on this specific molecule necessitates a foundational approach. This document, therefore, serves as both a strategic blueprint and a practical manual for researchers, scientists, and drug development professionals. We will move beyond rote procedures to explore the scientific rationale (the "why") behind each experimental choice, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory alignment.
Part 1: Foundational Physicochemical Characterization
Before embarking on formal solubility and stability studies, a baseline characterization is essential. These initial data points inform the design of all subsequent, more complex experiments.
Ionization Constant (pKa) Determination
The subject molecule is amphoteric, possessing at least three ionizable centers: the basic amino group, the acidic carboxylic acid group, and the acidic tetrazole ring (N-H). The pKa values dictate the molecule's charge state at different pH levels, which is the primary determinant of its aqueous solubility.
Protocol: Potentiometric Titration for pKa Determination
-
Preparation: Prepare a 0.01 M solution of the compound in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if needed for initial dissolution).
-
Acid Titration: Titrate the solution with a standardized 0.1 M HCl solution. Record the pH after each incremental addition of titrant.
-
Base Titration: Repeat the process in a separate experiment, titrating with a standardized 0.1 M NaOH solution.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used for precise calculation.
-
Rationale: This method directly measures the pH changes as the functional groups are protonated or deprotonated, providing empirical pKa values crucial for predicting the pH of maximum and minimum solubility.
Solid-State Properties: Polymorphism and Hygroscopicity
The solid form of an active pharmaceutical ingredient (API) can significantly impact its solubility, dissolution rate, and stability.
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline structure. It is the definitive tool for identifying different polymorphs.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal events, such as melting and crystallization, to identify polymorphs and assess thermal stability.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to quantify solvent/water content and identify decomposition temperatures.
-
Hygroscopicity Study: Involves exposing the API to various relative humidity (RH) conditions to determine its propensity to absorb atmospheric moisture. This is critical for handling, packaging, and storage decisions.[2]
Part 2: Comprehensive Solubility Profiling
Solubility dictates the achievable concentration of a drug in solution, directly influencing its absorption and bioavailability. For an ionizable compound like this, a pH-solubility profile is indispensable.[3]
Equilibrium (Thermodynamic) Solubility
This "gold standard" method measures the true solubility of the most stable crystalline form of the compound after equilibrium has been reached.
Protocol: Shake-Flask Method for pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering the physiological and pharmaceutical pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4, 9.0).
-
Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess solid ensures that saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-72 hours) until equilibrium is established.
-
Sample Processing: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pH Verification: Measure the final pH of each solution to confirm it has not shifted during the experiment.
-
Rationale: This protocol determines the thermodynamic solubility limit across a pH range, which is critical for biopharmaceutical classification (BCS) and predicting in vivo dissolution.[4]
Table 1: Example pH-Solubility Profile for this compound
| pH (Final) | Solubility (µg/mL) | Predominant Species (Hypothetical) |
| 1.2 | 550 | Cationic (protonated amino group) |
| 4.5 | 15 | Zwitterionic/Neutral (isoelectric point) |
| 6.8 | 250 | Anionic (deprotonated carboxyl) |
| 7.4 | 800 | Anionic (deprotonated carboxyl) |
| 9.0 | 2100 | Dianionic (deprotonated tetrazole) |
Solvent Solubility
Understanding solubility in common pharmaceutical co-solvents is crucial for developing liquid formulations. The shake-flask method described above can be adapted to test solubility in solvents like ethanol, propylene glycol, and PEG 400.
Part 3: Intrinsic Stability and Degradation Pathway Elucidation
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5]
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability evaluation. They are intentionally aggressive studies designed to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method .[6][7] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are detectable without excessively breaking down the main compound.[2][8]
Diagram 1: Forced Degradation Experimental Workflow
Caption: General workflow for conducting forced degradation studies.
Detailed Forced Degradation Protocols:
-
Acid Hydrolysis: A solution of the compound (e.g., 1 mg/mL) is exposed to 0.1 M to 1.0 M HCl. If no degradation occurs at room temperature, the temperature can be elevated (e.g., 50-70°C). Samples are taken at various time points.[8]
-
Base Hydrolysis: The same procedure is followed using 0.1 M to 1.0 M NaOH, typically at room temperature as base hydrolysis is often faster.[8]
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, commonly 3-30% hydrogen peroxide (H₂O₂), at room temperature.[9]
-
Thermal Degradation: The solid drug substance and a solution are exposed to high temperatures (e.g., 70°C). A control sample is stored under normal conditions.
-
Photostability: The drug substance is exposed to a combination of UV and visible light as specified in ICH Q1B guidelines. A control sample is wrapped in aluminum foil to shield it from light.[8][10]
Development of a Stability-Indicating Analytical Method
The samples generated during forced degradation are used to develop an HPLC method. The primary requirement is that the method must be able to resolve the parent API peak from all process impurities and degradation products. This method must then be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[11][12]
Diagram 2: Hypothetical Degradation Pathways
Caption: Potential degradation pathways for the molecule under stress.
Formal Stability Studies
Once a stability-indicating method is in place, formal stability studies are initiated according to ICH Q1A(R2) guidelines to determine the re-test period for the drug substance.[13][14][15]
Table 2: ICH Stability Study Design for a New Drug Substance
| Study Type | Storage Condition | Minimum Duration at Submission | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months. |
*Intermediate studies are only required if a significant change occurs during accelerated testing.
At each time point, samples are tested for appearance, assay, degradation products/impurities, and other critical quality attributes. The data is then statistically evaluated to propose a re-test period.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable phase in the development of any NCE. For this compound, its amphoteric nature and unique functional groups demand a rigorous, science-driven approach. By first establishing foundational physicochemical properties, then building a comprehensive pH-solubility profile, and finally elucidating degradation pathways through meticulous forced degradation and formal stability studies, a complete picture of the molecule's behavior can be formed. This in-depth understanding is the bedrock upon which successful formulation development, regulatory approval, and ultimately, patient safety and drug efficacy are built.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration (FDA).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food & Drug Administration (FDA).
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
-
Improving the Stability of Tetrazole-Containing Compounds in Solution. BenchChem.
-
This compound. Dayang Chem.
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
-
Solubility Test. AxisPharm.
-
Drug solubility: why testing early matters in HTS. BMG LABTECH.
-
Stability issues of tetrazole compounds under acidic conditions. BenchChem.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. onyxipca.com [onyxipca.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ikev.org [ikev.org]
Introduction: The Structural Significance of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
An In-Depth Technical Guide to the Conformational Analysis of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
This compound is a multifaceted molecule that presents significant interest to medicinal chemists and drug development professionals. Its architecture combines three key pharmacophoric features: an anthranilic acid core (a privileged scaffold in drug discovery), an amino group, and a tetrazole ring. The tetrazole group is a well-established bioisostere for a carboxylic acid, offering similar acidity (pKa ≈ 4.9) but with improved metabolic stability and lipophilicity.[1][2] The spatial arrangement of these functional groups—the molecule's conformation—is paramount as it dictates the potential for intramolecular interactions and, crucially, the geometry of presentation to biological targets such as enzymes or receptors.
A thorough conformational analysis is therefore not an academic exercise but a foundational step in rational drug design. It allows researchers to understand the molecule's preferred shapes in different environments, predict its binding modes, and guide the design of more potent and selective analogues. This guide provides a comprehensive framework for elucidating the conformational landscape of this compound, integrating state-of-the-art computational methods with essential experimental validation techniques.
Part 1: Computational Conformational Analysis - A Hierarchical Approach
The conformational flexibility of the target molecule arises from the rotation around several single bonds: the bond connecting the phenyl ring to the carboxylic acid, the bond connecting the phenyl ring to the tetrazole ring, and the orientation of the amino group. Furthermore, the tetrazole ring can exist in different tautomeric forms, adding another layer of complexity.[1] A robust computational strategy must address this complexity in a hierarchical and energetically rigorous manner.
The overall workflow is designed to efficiently screen a vast conformational space with lower-level, computationally inexpensive methods before refining the most promising candidates with high-accuracy quantum mechanical calculations.
Caption: Hierarchical workflow for computational conformational analysis.
Protocol 1: Density Functional Theory (DFT) Calculations
This protocol outlines the steps for refining and analyzing the low-energy conformers identified from a preliminary molecular mechanics search.
-
Input Structure Preparation:
-
Take the Cartesian coordinates of each low-energy conformer obtained from the Molecular Mechanics (MM) search.
-
Ensure each structure is a unique conformer, discarding any duplicates.
-
-
Geometry Optimization:
-
Causality: A full geometry optimization is required at a higher level of theory to obtain accurate structures and energies. Density Functional Theory (DFT) provides a good balance between accuracy and computational cost for molecules of this size. The B3LYP functional is a widely used hybrid functional, and the inclusion of an empirical dispersion correction (e.g., D3) is critical for accurately modeling potential non-covalent intramolecular interactions.[3] The 6-31G* basis set is a reasonable starting point for initial optimization.[4]
-
Software & Keywords: Using a quantum chemistry package like Gaussian or ORCA, set up the calculation with keywords such as: #p B3LYP/6-31G(d) D3 Opt.
-
-
Frequency Calculation:
-
Causality: A frequency calculation must be performed on each optimized geometry to confirm that it represents a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state.
-
Software & Keywords: Using the optimized geometry from the previous step, perform a frequency calculation: #p B3LYP/6-31G(d) D3 Freq.
-
-
Single-Point Energy Refinement (Optional but Recommended):
-
Causality: For more accurate relative energies, it is advisable to perform a single-point energy calculation using a larger basis set on the optimized geometries. This approach, known as Opt//SP, often yields results closer to experimental values.
-
Software & Keywords: Using the optimized geometries, run a single-point energy calculation with a larger basis set, for example: #p B3LYP/def2-TZVP D3 SP.
-
-
Data Analysis:
-
Extract the electronic energies (and thermal corrections from the frequency calculation) for all confirmed minima.
-
Calculate the relative energy (ΔE) of each conformer with respect to the global minimum.
-
Measure key dihedral angles to describe the orientation of the carboxylic acid and tetrazole groups relative to the benzene ring.
-
Analyze the structure for potential intramolecular hydrogen bonds (e.g., between the amino group and the tetrazole nitrogen, or the carboxylic acid proton and a tetrazole nitrogen). The presence of such bonds can significantly stabilize certain conformations.
-
Anticipated Computational Results
The analysis is expected to reveal a small number of low-energy conformers. The key differentiating features will likely be the presence or absence of intramolecular hydrogen bonds and the degree of planarity. The relative energies will dictate the Boltzmann population of each conformer at a given temperature.
| Conformer ID | Tautomer | Key Intramolecular H-Bond | Dihedral Angle (C-C-C=O) | Relative Energy (ΔE, kcal/mol) |
| Conf-01 | 1H | NH₂···N(tetrazole) | ~5° | 0.00 |
| Conf-02 | 1H | None | ~45° | +1.8 |
| Conf-03 | 2H | COOH···N(tetrazole) | ~10° | +2.5 |
| Conf-04 | 2H | None | ~50° | +4.1 |
| Note: This table presents hypothetical data for illustrative purposes. |
Part 2: Experimental Validation - Grounding Theory in Reality
Computational models provide a powerful predictive framework, but their results must be validated through experimental techniques. Spectroscopic methods are invaluable for probing molecular structure and conformation in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most definitive methods for characterizing the structure of tetrazole-containing compounds in solution.[1][2][5]
Protocol 2: NMR Analysis for Conformational Insights
-
Sample Preparation:
-
Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). DMSO is often a good choice as it can dissolve polar compounds and its N-H and O-H protons are often observable.
-
-
¹H and ¹³C NMR Acquisition:
-
Causality: Standard 1D ¹H and ¹³C NMR spectra confirm the basic chemical structure. The chemical shifts of the aromatic protons and the tetrazole carbon are sensitive to the electronic environment, which is influenced by conformation.[1] For instance, the formation of an intramolecular hydrogen bond can cause the involved proton (e.g., from the NH₂ group) to shift significantly downfield.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Nuclear Overhauser Effect (NOESY) Spectroscopy:
-
Causality: The NOESY experiment is the most direct NMR method for probing spatial proximity. It detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. A NOESY cross-peak between a proton on the amino group and a proton on the benzene ring, or between a benzene proton and the tetrazole N-H, would provide direct evidence for a specific rotational conformation.
-
Execution: Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of NOE signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to vibrational modes, especially those involving hydrogen bonding.
-
N-H and O-H Stretching: In a non-hydrogen-bonded state, the N-H stretches of the amino group typically appear as sharp bands around 3300-3500 cm⁻¹. The carboxylic acid O-H stretch is a broad band from 2500-3300 cm⁻¹.
-
Effect of H-Bonding: The formation of an intramolecular hydrogen bond will cause the corresponding stretching frequency to broaden and shift to a lower wavenumber (red-shift). For example, if the amino group donates a hydrogen bond to a tetrazole nitrogen, its N-H stretching band will shift to a lower frequency.[2]
Single-Crystal X-ray Diffraction
This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal can be grown, this technique provides definitive information on bond lengths, bond angles, and dihedral angles, offering a direct comparison point for the lowest-energy computed conformer. Crystal structures of similar tetrazole-benzoic acid compounds have been successfully determined, revealing complex hydrogen-bonding networks.[7][8]
Conclusion
The conformational analysis of this compound requires a synergistic application of computational and experimental techniques. The hierarchical computational workflow, progressing from broad MM searches to precise DFT calculations, efficiently maps the potential energy surface and identifies stable conformers. These theoretical predictions are then critically evaluated using spectroscopic tools like NMR and IR, which provide insights into the molecule's structure in solution. When possible, single-crystal X-ray diffraction offers an unambiguous snapshot of the solid-state conformation. By integrating these methods, researchers can build a comprehensive and reliable model of the molecule's conformational preferences, providing a solid foundation for its application in drug design and development.
References
- A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers. Benchchem.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences.
- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ResearchGate.
- A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers. Benchchem.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Center for Biotechnology Information.
- Solvent Effects in Optical Spectra of ortho-Aminobenzoic Acid Derivatives. Photochemistry and Photobiology.
- Tetrazoles as PPARγ ligands: A Structural and Computational Investigation. bioRxiv.
- 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. DergiPark.
- Synthesis, structural and computational studies of new tetrazole derivatives. ResearchGate.
- Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed.
- Computational studies on tetrazole derivatives as potential high energy materials. ResearchGate.
- structures and non-covalent bondings of aminobenzoic acid-water clusters. National Center for Biotechnology Information.
- Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. ResearchGate.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Center for Biotechnology Information.
- 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. National Center for Biotechnology Information.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI.
- 3-(1H-Tetrazol-5-yl)benzoic acid. National Center for Biotechnology Information.
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydration of p - aminobenzoic acid: structures and non-covalent bondings of aminobenzoic acid-water clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(1H-Tetrazol-5-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Quantum Chemical Calculations for 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
Abstract
This guide provides a detailed technical framework for conducting quantum chemical calculations on 2-amino-4-(1H-tetrazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. The document outlines the theoretical underpinnings of computational chemistry approaches, primarily focusing on Density Functional Theory (DFT), and provides a step-by-step protocol for performing these calculations. It further delves into the analysis of key quantum chemical descriptors, such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis, to elucidate the molecule's electronic structure, reactivity, and potential intermolecular interactions. This whitepaper is intended for researchers, scientists, and professionals in drug development seeking to leverage computational methods for molecular characterization and design.
Introduction: The Significance of this compound and the Role of Quantum Chemistry
This compound (molecular formula: C8H7N5O2) is a heterocyclic compound featuring a benzoic acid moiety, an amino group, and a tetrazole ring.[1] This unique combination of functional groups imparts a range of physicochemical properties that make it a promising scaffold in drug discovery and a versatile building block in materials science. The tetrazole ring, in particular, is a well-known bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in certain contexts.
Understanding the intricate electronic structure and reactivity of this molecule is paramount for its rational application. Quantum chemical calculations offer a powerful in-silico lens to probe these properties at the subatomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. By solving the Schrödinger equation for the molecule, we can predict its geometry, energy, and a host of electronic properties that govern its behavior.[2]
Density Functional Theory (DFT) has emerged as a particularly robust and widely used quantum mechanical method in computational chemistry.[3][4][5] Its balance of computational efficiency and accuracy makes it an ideal choice for studying molecules of this size and complexity.[3][5] This guide will primarily focus on the application of DFT to elucidate the chemical nature of this compound.
Theoretical Foundations: Choosing the Right Computational Tools
The success of any quantum chemical study hinges on the judicious selection of the theoretical method and basis set. These choices directly impact the accuracy and computational cost of the calculations.
The Hartree-Fock Method and the Dawn of Post-Hartree-Fock Approaches
The Hartree-Fock (HF) method provides a foundational approximation for the electronic wavefunction and energy of a many-electron system.[6] It treats each electron as moving in the average field of all other electrons, neglecting the instantaneous electron-electron correlation. While computationally efficient, this approximation can lead to inaccuracies, especially in describing systems with significant electron correlation.[6]
To address this limitation, a suite of more accurate but computationally demanding methods, collectively known as post-Hartree-Fock methods, have been developed.[7][8][9] These include Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), which systematically account for electron correlation.[7][8][9]
Density Functional Theory (DFT): A Pragmatic and Powerful Alternative
DFT offers a compelling alternative to traditional wavefunction-based methods.[4][10] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity.[5] The central tenet of DFT is that the ground-state energy and all other ground-state properties are a unique functional of the electron density.[5]
The accuracy of DFT calculations depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. A wide variety of functionals are available, ranging from the Local Density Approximation (LDA) to more sophisticated Generalized Gradient Approximations (GGAs) and hybrid functionals (which incorporate a portion of exact Hartree-Fock exchange). For many applications involving organic molecules, hybrid functionals like B3LYP have demonstrated a good balance of accuracy and computational cost.[5]
Basis Sets: The Building Blocks of Molecular Orbitals
In practical quantum chemical calculations, molecular orbitals are constructed as linear combinations of a set of pre-defined mathematical functions known as a basis set.[11][12][13][14] The choice of basis set determines the flexibility and accuracy with which the molecular orbitals can be described.[13]
Basis sets range from minimal, single-zeta sets (e.g., STO-3G) to more extensive and flexible split-valence (e.g., 6-31G) and polarization/diffuse function-augmented sets (e.g., 6-311++G(d,p)).[14][15] For a molecule like this compound, which contains heteroatoms with lone pairs and potential for hydrogen bonding, a split-valence basis set augmented with polarization and diffuse functions is highly recommended to accurately describe the electron density distribution.
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a detailed protocol for performing quantum chemical calculations on this compound using a popular quantum chemistry software package like Gaussian or GAMESS.[16][17][18][19][20][21][22][23][24][25]
Molecular Structure Input
The initial step involves creating a three-dimensional model of the molecule. This can be done using a molecular builder and editor, and the initial coordinates can be saved in a standard format (e.g., .mol or .pdb).
Geometry Optimization
The initial molecular structure is unlikely to be at its lowest energy conformation. Therefore, a geometry optimization calculation is performed to find the equilibrium structure of the molecule on the potential energy surface.
-
Method: DFT with the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the anionic character of the tetrazole and carboxylate groups, while polarization functions (d,p) are crucial for describing the bonding in a more flexible manner.
-
Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two critical purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
-
Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq
Calculation of Molecular Properties
Once the optimized geometry is obtained, a single-point energy calculation can be performed to compute various electronic properties.
-
Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO
This calculation will provide the necessary output for the analyses described in the following section.
Computational Workflow Diagram
Caption: A flowchart illustrating the key steps in the quantum chemical calculation workflow.
Analysis and Interpretation of Results
The output from the quantum chemical calculations provides a wealth of data that can be analyzed to understand the chemical behavior of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[26][27][28]
-
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency for electron donation.[26]
-
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity for electron acceptance.[26]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[27][28] A smaller gap generally implies higher reactivity.[29]
These parameters are invaluable in drug design for predicting how a molecule might interact with a biological target.[29][30]
| Parameter | Calculated Value (eV) | Interpretation |
| HOMO Energy | (Example Value) | Electron-donating ability |
| LUMO Energy | (Example Value) | Electron-accepting ability |
| HOMO-LUMO Gap | (Example Value) | Chemical reactivity and stability |
(Note: The table above is a template; actual values would be populated from the calculation output.)
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[31][32][33][34][35] The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, we would expect to see:
-
Negative Potential (Red): Around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group, indicating these are likely sites for hydrogen bonding and interaction with electrophiles.
-
Positive Potential (Blue): Around the hydrogen atoms of the amino group and the carboxylic acid, suggesting these are potential hydrogen bond donor sites.
Logical Relationship of Key Analyses
Sources
- 1. echemi.com [echemi.com]
- 2. insilicodesign.com [insilicodesign.com]
- 3. longdom.org [longdom.org]
- 4. dockdynamics.com [dockdynamics.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 7. Post–Hartree–Fock - Wikipedia [en.wikipedia.org]
- 8. moodle.ststephens.net.in [moodle.ststephens.net.in]
- 9. fiveable.me [fiveable.me]
- 10. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 13. jetir.org [jetir.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 16. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 17. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 18. ritme.com [ritme.com]
- 19. ccs-psi.org [ccs-psi.org]
- 20. ChemCompute — Free Computational Chemistry for Undergraduates [chemcompute.org]
- 21. GAMESS (US) - Wikipedia [en.wikipedia.org]
- 22. RCAC - Software: GAMESS [rcac.purdue.edu]
- 23. nyu.edu [nyu.edu]
- 24. gaussian.com [gaussian.com]
- 25. Quantum Chemistry with Gaussian using GaussView | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 26. researchgate.net [researchgate.net]
- 27. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 28. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. m.youtube.com [m.youtube.com]
- 31. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 32. semanticscholar.org [semanticscholar.org]
- 33. MEP [cup.uni-muenchen.de]
- 34. pubs.acs.org [pubs.acs.org]
- 35. pubs.aip.org [pubs.aip.org]
A Technical Guide to Unveiling the Biological Targets of 2-amino-4-(1H-tetrazol-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Scaffold of Promise
The confluence of distinct pharmacophoric elements within a single molecular framework often heralds the emergence of novel therapeutic agents. The 2-amino-4-(1H-tetrazol-5-yl)benzoic acid scaffold is a compelling example of such a design. It marries the structural versatility of aminobenzoic acid, a recognized building block in numerous pharmaceuticals, with the unique physicochemical properties of the tetrazole ring.[1][2][3][4][5] The aminobenzoic acid moiety is a common feature in drugs with a wide array of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.[1][2][4] The tetrazole group, a metabolically stable bioisostere of the carboxylic acid functional group, is present in a significant number of marketed drugs, contributing to improved bioavailability and diverse pharmacological effects ranging from antihypertensive to anticancer and antibacterial actions.[6][7][8]
This guide provides a comprehensive exploration of the potential biological targets of this promising class of derivatives. It is structured not as a rigid protocol, but as a strategic roadmap for researchers, outlining a logical progression from hypothesis generation based on structural analogy to rigorous experimental target identification and validation.
Part 1: Hypothesis Generation - Inferring Targets from Structural Precedent
The initial step in elucidating the mechanism of action for a novel compound series involves forming educated hypotheses based on its structural components. By dissecting the this compound scaffold, we can infer potential target classes from the known biological activities of its constituent parts.
The Aminobenzoic Acid Core: A Versatile Pharmacophore
Para-aminobenzoic acid (PABA) and its derivatives are integral to a variety of biological processes and have been successfully exploited in drug development.[1][5] Their established roles suggest several potential target families for the derivatives :
-
Folate Synthesis Pathway: PABA is an essential precursor in the bacterial synthesis of folic acid. Sulfonamides, which are structural mimetics of PABA, act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in this pathway.[1] This makes DHPS and other enzymes in the folate biosynthesis cascade primary potential targets for antibacterial activity.
-
Signaling Pathway Modulators: Derivatives of aminobenzoic acid have demonstrated a broad range of activities, including anti-inflammatory, anticancer, and anti-Alzheimer's properties.[2][4] This suggests potential interactions with key signaling proteins such as cyclooxygenases (COX), kinases, or acetylcholinesterase (AChE).[1]
The Tetrazole Moiety: A Bioisostere with Broad Impact
The replacement of a carboxylic acid with a tetrazole ring is a common and effective strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[6][8] This substitution has led to the discovery of potent drugs acting on diverse targets:
-
G-Protein Coupled Receptors (GPCRs): The most prominent examples are the angiotensin II receptor type 1 (AT1) antagonists, such as losartan and valsartan, which are widely used antihypertensive agents.[6] This highlights GPCRs as a high-priority target class.
-
Enzymes: Tetrazole-containing compounds have been shown to inhibit a variety of enzymes. For instance, some cephalosporin antibiotics with tetrazole moieties target bacterial cell wall synthesis.[6] More recently, tetrazole derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes.[7]
-
Nuclear Receptors: The ability of tetrazole-containing molecules to modulate nuclear receptors, such as the Retinoid X Receptor alpha (RXRα), has been explored for anticancer applications.[9]
Table 1: Postulated Biological Target Classes
| Structural Moiety | Potential Target Class | Therapeutic Area | Rationale/Examples |
| Aminobenzoic Acid | Dihydropteroate Synthase (DHPS) | Antibacterial | PABA mimetic, similar to sulfonamides.[1] |
| Acetylcholinesterase (AChE) | Neurodegenerative | Known activity of PABA derivatives.[1] | |
| Kinases, Cyclooxygenases | Oncology, Inflammation | Broad bioactivity of aminobenzoic acid analogs.[2][4] | |
| Tetrazole | Angiotensin II Receptor (AT1) | Cardiovascular | Bioisosteric replacement for carboxylate in sartans.[6] |
| DPP-4, GLP-1 Receptor | Metabolic Disease | Emerging class of tetrazole-based antidiabetics.[7] | |
| Retinoid X Receptor alpha (RXRα) | Oncology | Demonstrated activity of tetrazole-containing RXRα modulators.[9] | |
| Penicillin-Binding Proteins | Antibacterial | Present in some cephalosporin antibiotics.[6] |
Part 2: A Multi-pronged Strategy for Target Deconvolution
With a set of initial hypotheses, the next phase involves a systematic and multi-faceted approach to identify and validate the specific biological target(s). This process, often termed "target deconvolution," is crucial for understanding a compound's mechanism of action.[10][11] A robust strategy integrates computational, biochemical, and cell-based methods.[12][13]
In Silico Target Prediction: The First Step in Deconvolution
Computational, or in silico, methods offer a rapid and cost-effective way to screen vast biological target spaces and prioritize experimental efforts.[14][15][16] These "target fishing" approaches leverage large chemogenomic databases to predict potential protein targets for a given small molecule.[14]
Core In Silico Methodologies:
-
Chemical Similarity Searching: Based on the principle that structurally similar molecules often have similar biological activities, this method compares the query compound to databases of molecules with known targets.[14]
-
Machine Learning and Data Mining: These approaches use algorithms trained on large datasets of compound-target interactions to predict novel interactions.[15]
-
Panel Docking: The compound is computationally docked into the binding sites of a large panel of protein structures to predict binding affinity.[14]
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features required for binding to a specific target and screens for compounds that fit this model.
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 14. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Synthetic Routes for 2-amino-4-(1H-tetrazol-5-yl)benzoic Acid Derivatives: An Application Note and Protocol Guide
Introduction
Derivatives of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid represent a class of compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group, offering similar acidic properties (pKa) and spatial conformation while often providing improved metabolic stability and pharmacokinetic profiles.[1][2] This makes tetrazole-containing compounds, such as the antihypertensive drug losartan, valuable scaffolds in drug discovery.[3] This application note provides a comprehensive guide to the synthetic routes for preparing this compound and its derivatives, offering detailed protocols and expert insights for researchers in drug development.
The core of the synthetic strategy revolves around the construction of the tetrazole ring from a nitrile precursor, a reaction most commonly achieved via a [3+2] cycloaddition with an azide source.[4][5] A critical consideration in the synthesis of the target molecule is the presence of two reactive functional groups—an amino group and a carboxylic acid—which necessitates a robust protecting group strategy to ensure the desired reactivity and prevent unwanted side reactions.
This guide will detail a multi-step synthesis beginning with a commercially available starting material, proceeding through the formation of the key intermediate, 2-amino-4-cyanobenzoic acid, followed by a protection-cycloaddition-deprotection sequence.
Overall Synthetic Strategy
The synthesis of this compound can be logically approached in a four-stage process. This strategy is designed to be efficient and scalable, employing well-understood and reliable chemical transformations.
Figure 1: High-level overview of the four-stage synthetic workflow for this compound.
Stage 1: Synthesis of the Key Intermediate: 2-Amino-4-cyanobenzoic Acid
The pivotal precursor for this synthesis is 2-amino-4-cyanobenzoic acid. A practical route to this intermediate begins with 4-methyl-3-nitroaniline, a readily available starting material. This stage involves a three-step sequence: protection of the amino group, oxidation of the methyl group to a carboxylic acid, and conversion of the amino group to a nitrile via a Sandmeyer reaction.
Protocol 1.1: N-Acetylation of 4-methyl-3-nitroaniline
Rationale: The initial protection of the amino group as an acetamide is crucial to prevent its oxidation in the subsequent step and to control its reactivity.
-
Materials: 4-methyl-3-nitroaniline, Acetic anhydride, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-water with vigorous stirring to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield N-(4-methyl-3-nitrophenyl)acetamide.
-
Protocol 1.2: Oxidation of the Methyl Group
Rationale: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent. The prior protection of the amino group is essential for the success of this step.
-
Materials: N-(4-methyl-3-nitrophenyl)acetamide, Potassium permanganate (KMnO₄), Water, Sulfuric acid.
-
Procedure:
-
Suspend N-(4-methyl-3-nitrophenyl)acetamide (1.0 eq) in water.
-
Heat the suspension to 70-80 °C.
-
Slowly add a solution of potassium permanganate (3.0 eq) in water portion-wise, maintaining the temperature of the reaction mixture.
-
After the addition is complete, continue heating for an additional 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-acetamido-4-nitrobenzoic acid.
-
Protocol 1.3: Reduction of the Nitro Group and Hydrolysis of the Acetamide
Rationale: The nitro group is reduced to an amine, and the acetamide protecting group is hydrolyzed under acidic conditions in a single pot.
-
Materials: 2-acetamido-4-nitrobenzoic acid, Iron powder (or SnCl₂), Hydrochloric acid (HCl).
-
Procedure:
-
To a suspension of 2-acetamido-4-nitrobenzoic acid (1.0 eq) in a mixture of water and ethanol, add iron powder (5.0 eq).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (catalytic amount) portion-wise.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,4-diaminobenzoic acid.
-
Protocol 1.4: Sandmeyer Reaction to Form the Nitrile
Rationale: The Sandmeyer reaction is a classic method for converting an aryl amine to a nitrile via a diazonium salt intermediate.[3][6][7]
-
Materials: 2,4-diaminobenzoic acid, Hydrochloric acid, Sodium nitrite (NaNO₂), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN).
-
Procedure:
-
Dissolve 2,4-diaminobenzoic acid (1.0 eq) in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (2.2 eq) in water dropwise, keeping the temperature below 5 °C to form the bis-diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the mixture and acidify to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain 2-amino-4-cyanobenzoic acid.
-
Stage 2: Orthogonal Protection of Functional Groups
Rationale: To prevent the amino and carboxylic acid groups from interfering with the subsequent cycloaddition reaction, they must be protected. An orthogonal protection strategy, where each protecting group can be removed under different conditions, is ideal.[8] Here, we will protect the amino group as a tert-butyloxycarbonyl (Boc) carbamate and the carboxylic acid as a methyl ester.
Figure 2: Two-step orthogonal protection of the key intermediate.
Protocol 2.1: Boc Protection of the Amino Group
Rationale: The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[1][6]
-
Materials: 2-amino-4-cyanobenzoic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure:
-
Suspend 2-amino-4-cyanobenzoic acid (1.0 eq) in THF.
-
Add triethylamine (2.2 eq) and stir until a clear solution is obtained.
-
Add di-tert-butyl dicarbonate (1.2 eq) and stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(tert-butoxycarbonylamino)-4-cyanobenzoic acid.
-
Protocol 2.2: Methyl Esterification of the Carboxylic Acid
Rationale: Conversion to a methyl ester protects the carboxylic acid from participating in unwanted side reactions.
-
Materials: 2-(tert-butoxycarbonylamino)-4-cyanobenzoic acid, Methanol, Sulfuric acid (catalytic).
-
Procedure:
-
Dissolve 2-(tert-butoxycarbonylamino)-4-cyanobenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-(tert-butoxycarbonylamino)-4-cyanobenzoate.
-
Stage 3: Tetrazole Formation via [3+2] Cycloaddition
Rationale: The core tetrazole ring is formed by the [3+2] cycloaddition of the nitrile group with an azide source. Sodium azide is a common and effective reagent for this transformation, often in the presence of a Lewis acid or an ammonium salt to facilitate the reaction.[9]
Protocol 3.1: Cycloaddition Reaction
-
Materials: Methyl 2-(tert-butoxycarbonylamino)-4-cyanobenzoate, Sodium azide (NaN₃), Triethylamine hydrochloride or Zinc bromide, N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(tert-butoxycarbonylamino)-4-cyanobenzoate (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify with 1M HCl to a pH of 3-4 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain methyl 2-(tert-butoxycarbonylamino)-4-(1H-tetrazol-5-yl)benzoate.
-
Stage 4: Final Deprotection
Rationale: The final step involves the removal of both the Boc and methyl ester protecting groups to yield the target molecule. This is typically achieved by acid hydrolysis.[1][7]
Protocol 4.1: Acidic Hydrolysis
-
Materials: Methyl 2-(tert-butoxycarbonylamino)-4-(1H-tetrazol-5-yl)benzoate, Hydrochloric acid.
-
Procedure:
-
Suspend methyl 2-(tert-butoxycarbonylamino)-4-(1H-tetrazol-5-yl)benzoate (1.0 eq) in a solution of 6M hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 3-4 with a concentrated solution of sodium hydroxide to precipitate the product.
-
Filter the solid, wash with a small amount of cold water, and dry under vacuum to yield this compound.
-
Data Summary
| Step | Product | Protecting Group(s) | Key Transformation | Typical Yield (%) |
| 1.1 | N-(4-methyl-3-nitrophenyl)acetamide | Acetamide | Amine Protection | 90-95 |
| 1.2 | 2-acetamido-4-nitrobenzoic acid | Acetamide | Methyl Oxidation | 70-80 |
| 1.3 | 2,4-diaminobenzoic acid | None | Nitro Reduction/Deprotection | 85-90 |
| 1.4 | 2-amino-4-cyanobenzoic acid | None | Sandmeyer Reaction | 60-70 |
| 2.1 | 2-(tert-butoxycarbonylamino)-4-cyanobenzoic acid | Boc | Amine Protection | 85-95 |
| 2.2 | Methyl 2-(tert-butoxycarbonylamino)-4-cyanobenzoate | Boc, Methyl Ester | Esterification | 90-98 |
| 3.1 | Methyl 2-(tert-butoxycarbonylamino)-4-(1H-tetrazol-5-yl)benzoate | Boc, Methyl Ester | Cycloaddition | 75-85 |
| 4.1 | This compound | None | Deprotection | 80-90 |
Conclusion
The synthetic routes and protocols detailed in this application note provide a comprehensive and practical guide for the preparation of this compound derivatives. The presented multi-step synthesis is robust and relies on well-established chemical transformations. Careful execution of the protecting group strategy is paramount to the success of this synthesis. The provided protocols offer a solid foundation for researchers and scientists engaged in the discovery and development of novel therapeutic agents incorporating the tetrazole bioisostere.
References
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Dsouza, D. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). methyl 2-[[(E)-1H-tetrazol-5-yliminomethyl]amino]benzoate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
Carneiro, et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842–846. [Link]
-
National Center for Biotechnology Information. (n.d.). α-Amino Acid-Isosteric α-Amino Tetrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Amino Acid-Protecting Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. Retrieved from [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
Sources
- 1. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 2. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Incorporation of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid in Fmoc-Based Solid-Phase Peptide Synthesis
Introduction: The Significance of Tetrazole-Containing Peptidomimetics
In modern drug discovery, the strategic modification of peptide structures is paramount to enhancing their therapeutic properties, such as metabolic stability, binding affinity, and bioavailability. The tetrazole moiety has been widely recognized by medicinal chemists as a bioisosteric replacement for the carboxylic acid group.[1][2] Possessing a similar pKa and steric profile to a carboxylate, a tetrazole group can offer increased resistance to metabolic degradation and improved pharmacokinetic profiles.[1]
2-amino-4-(1H-tetrazol-5-yl)benzoic acid is a unique non-canonical amino acid that presents as an anthranilic acid derivative. Its incorporation into a peptide sequence introduces a rigid, aromatic scaffold with a pendant tetrazole group, offering a valuable tool for designing novel peptidomimetics, protease inhibitors, and receptor ligands. For instance, tetrazole-containing compounds have been explored as angiotensin-II receptor antagonists, demonstrating their therapeutic potential.[3]
This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of this compound into peptide sequences using 9-fluorenylmethoxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS).[4][5] We will address the critical aspects of this building block, including protection strategies and optimized coupling conditions required due to its sterically hindered nature.
The Building Block: Protection Strategy is Key
The successful use of this compound in Fmoc SPPS hinges on a robust orthogonal protection strategy.[5] The molecule contains three key functional groups that must be considered: the α-amino group, the carboxylic acid, and the tetrazole ring.
-
α-Amino Group: This group must be protected to prevent self-polymerization during the coupling reaction.[5] The Fmoc group is the standard choice for this purpose in Fmoc SPPS, as it is stable during coupling but readily cleaved by a mild base like piperidine.[5][6]
-
Carboxylic Acid Group: This is the reactive handle used to form the amide bond with the N-terminus of the growing peptide chain on the solid support. It will be activated in situ during the coupling step.
-
Tetrazole Ring: The tetrazole ring contains an acidic N-H proton. If left unprotected, this nitrogen can be acylated during subsequent coupling steps, leading to undesired side products and chain termination. Therefore, protecting the tetrazole ring is crucial for a clean synthesis. The triphenylmethyl (Trityl, Trt) group is an excellent choice for this purpose. It is stable to the piperidine used for Fmoc deprotection but is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[6]
Thus, the ideal building block for this application is Fmoc-2-amino-4-(N-Trt-1H-tetrazol-5-yl)benzoic acid .
Caption: Protection strategy for this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for manual or automated Fmoc SPPS on a standard solid support resin (e.g., Rink Amide or Wang resin).
Challenges: Steric Hindrance
This compound is an N-aryl amino acid (an anthranilic acid derivative), which is known to be sterically hindered. This hindrance can significantly slow down the coupling reaction rate.[7] Therefore, specialized conditions are required to achieve efficient and complete coupling. Conventional coupling methods may result in low yields or failed sequences.[8]
Recommended Coupling Protocol
To overcome the steric hindrance, we recommend using a potent coupling reagent and optimizing the reaction conditions. The use of microwave energy can also significantly enhance the efficiency of coupling hindered amino acids.[7]
| Parameter | Recommendation | Rationale |
| Building Block | Fmoc-2-amino-4-(N-Trt-1H-tetrazol-5-yl)benzoic acid | Orthogonal protection for clean synthesis. |
| Equivalents (vs. Resin) a | 3 - 5 eq. | Drives the reaction to completion. |
| Coupling Reagent | HATU or COMU | High-efficiency reagents for hindered couplings.[9] |
| Reagent Equivalents | 2.9 - 4.9 eq. | Stoichiometrically matched to the amino acid. |
| Base | DIEA or Collidine | 6 - 10 eq. |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Standard SPPS solvents. |
| Reaction Time | 2 - 4 hours (Room Temp) or 5-15 min (Microwave, 75°C) | Extended time or energy input is needed for hindered coupling.[7] |
| Monitoring | Kaiser Test or Chloranil Test | To confirm the completion of the coupling reaction. |
a: Equivalents are calculated based on the initial substitution of the solid-phase resin.
Step-by-Step Coupling Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 15-20 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.[10]
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-2-amino-4-(N-Trt-1H-tetrazol-5-yl)benzoic acid and HATU (or COMU) in DMF. Add DIEA and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the deprotected peptide-resin. Agitate at room temperature or perform the reaction in a microwave peptide synthesizer.
-
Monitoring: After the recommended time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.[10]
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles » Growing Science [growingscience.com]
- 3. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Application of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid in the Synthesis of Metal-Organic Frameworks: A Technical Guide
This technical guide provides a comprehensive overview of the application of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the design and synthesis of novel porous materials.
Introduction: The Strategic Advantage of a Bifunctional Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and chemical functionalities make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The choice of the organic linker is paramount in dictating the final structure and properties of the MOF.
The organic linker, this compound, presents a unique combination of functional groups that make it a highly attractive candidate for the synthesis of novel MOFs. This linker possesses three key features:
-
Carboxylate Group (-COOH): A well-established coordinating group for forming strong bonds with metal centers, contributing to the robustness of the MOF structure.[3]
-
Tetrazole Ring: This nitrogen-rich heterocycle can act as a multidentate coordinating moiety, similar to a carboxylate group, offering diverse coordination modes and potentially leading to novel network topologies.[4] The high nitrogen content also enhances the potential for applications in areas like CO2 capture and energetic materials.
-
Amino Group (-NH2): This functional group can serve multiple purposes. It can act as a secondary coordination site, be utilized for post-synthetic modification to introduce new functionalities, and enhance the selective adsorption of specific molecules through hydrogen bonding.[5]
The strategic placement of these three functional groups on a rigid benzene backbone allows for the construction of MOFs with complex and potentially highly functional porous architectures.
Coordination Chemistry and Rationale for Use
The combination of a carboxylate and a tetrazole group on the same organic linker provides a rich coordination environment. Both groups can deprotonate to form anionic coordinating sites, readily interacting with cationic metal centers. The tetrazole ring, with its multiple nitrogen atoms, can bridge multiple metal centers, leading to the formation of high-dimensional, robust frameworks. The amino group, while a weaker coordinating agent than the carboxylate or deprotonated tetrazole, can participate in coordination, particularly with softer metal ions, or remain as a free functional group within the pores of the MOF, available for further chemical transformations.
The presence of both a hard base (carboxylate) and borderline/soft bases (tetrazole and amino nitrogens) allows for the potential to selectively coordinate with a variety of metal ions, leading to a diverse range of MOF structures and properties.
Representative Solvothermal Synthesis Protocol
While a specific protocol for the synthesis of a MOF using this compound is not yet prominently available in the literature, a representative solvothermal synthesis protocol can be adapted from established procedures for structurally similar ligands, such as 5-[(2H-tetrazol-5-yl)amino]isophthalic acid.[4] The following protocol outlines a general procedure for the synthesis of a zinc-based MOF, tentatively named Nankai University-MOF-X (NKU-MOF-X).
Disclaimer: This protocol is a representative example and may require optimization for the specific target MOF.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier (Example) |
| This compound | ≥98% | Commercially Available |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethanol | 200 Proof, Absolute | Fisher Scientific |
| Teflon-lined Stainless Steel Autoclave | 23 mL | Parr Instrument Company |
| Programmable Oven | VWR | |
| Centrifuge | Eppendorf | |
| Vacuum Oven | Sheldon Manufacturing |
Step-by-Step Synthesis Procedure
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Heating Profile: Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.
-
Cooling: After the reaction is complete, cool the autoclave to room temperature naturally.
-
Product Isolation: Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the final product in a vacuum oven at 60°C overnight.
Experimental Workflow Diagram
Caption: Solvothermal synthesis workflow for a representative MOF.
Characterization of the Resulting MOF
To confirm the successful synthesis and to determine the properties of the newly formed MOF, a series of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A unique diffraction pattern indicating the formation of a new crystalline phase, different from the starting materials. |
| Single-Crystal X-Ray Diffraction | To determine the precise crystal structure, including bond lengths, bond angles, and pore geometry. | A detailed 3D structural model of the MOF, revealing the coordination environment of the metal ions and the connectivity of the linkers. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the MOF and to confirm the coordination of the linker to the metal centers. | Disappearance or shift of the carboxylic acid O-H band and shifts in the vibrational frequencies of the carboxylate and tetrazole groups, indicating coordination. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. | A TGA curve showing distinct weight loss steps corresponding to the removal of solvent molecules and the eventual decomposition of the framework. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and to analyze the pore size distribution of the MOF. | A nitrogen adsorption-desorption isotherm characteristic of a porous material, from which the BET surface area and pore volume can be calculated. |
| Elemental Analysis (CHN) | To determine the elemental composition of the MOF and to support the proposed chemical formula. | Experimental percentages of carbon, hydrogen, and nitrogen that are in close agreement with the calculated values for the proposed MOF structure. |
Potential Applications and Future Directions
MOFs synthesized from this compound are expected to exhibit promising properties for a variety of applications, leveraging the unique combination of functional groups in the linker.
-
Gas Storage and Separation: The high nitrogen content of the tetrazole ring and the presence of the amino group can create favorable interaction sites for CO₂ capture, potentially leading to high selectivity for CO₂ over other gases like N₂ and CH₄.[4]
-
Heterogeneous Catalysis: The amino groups within the pores can serve as basic catalytic sites. Furthermore, these groups can be post-synthetically modified to introduce other catalytically active moieties.
-
Drug Delivery: The porous structure of the MOF can be utilized to encapsulate and deliver therapeutic agents. The biocompatibility of zinc-based MOFs is an additional advantage in this context.
-
Sensing: The functional groups within the MOF can interact with specific analytes, leading to changes in the material's properties (e.g., fluorescence), which can be exploited for chemical sensing applications.
Future research should focus on the systematic exploration of different metal ions in combination with this linker to generate a family of isostructural or topologically diverse MOFs. Post-synthetic modification of the amino group could unlock a wide range of new functionalities and applications.
Coordination Diagram
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 2-amino-4-(1H-tetrazol-5-yl)benzoic acid Derivatives as Angiotensin II Receptor Blockers
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: This document provides a comprehensive guide to the rationale, synthesis, and evaluation of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid derivatives as potent and selective Angiotensin II Type 1 (AT₁) receptor blockers. We move beyond simple procedural lists to delve into the mechanistic underpinnings and structure-activity relationships that drive the design of these antihypertensive agents. The protocols herein are designed to be robust and self-validating, providing a solid foundation for research and development in this critical therapeutic area.
Foundational Science: The Renin-Angiotensin System and AT₁ Receptor Blockade
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] The primary effector of this system, Angiotensin II (Ang II), is an octapeptide hormone that exerts potent physiological effects by binding to its receptors.[2][3] The AT₁ receptor subtype, a G protein-coupled receptor, mediates the majority of the known cardiovascular effects of Ang II, including vasoconstriction, aldosterone secretion, and sodium reabsorption, all of which contribute to an increase in blood pressure.[3][4][5]
Angiotensin Receptor Blockers (ARBs) are a class of drugs that selectively antagonize the AT₁ receptor.[4][5] By preventing Ang II from binding, ARBs inhibit its pressor effects, leading to vasodilation and a reduction in blood pressure.[5][6] This targeted mechanism of action makes ARBs a cornerstone in the treatment of hypertension, heart failure, and diabetic nephropathy.[4][6][7]
The this compound scaffold represents a key pharmacophore in the design of non-peptide ARBs. A critical feature of this class is the tetrazole ring, which serves as a bioisosteric replacement for a carboxylic acid group.[8][9] This substitution enhances metabolic stability and improves pharmacokinetic properties, such as oral bioavailability, while maintaining the necessary acidic character for potent receptor interaction.[8]
Caption: The Renin-Angiotensin System (RAS) cascade and the site of ARB intervention.
Structure-Activity Relationship (SAR) Insights
The efficacy of ARBs based on the this compound scaffold is governed by specific structural features. Understanding these relationships is crucial for designing novel derivatives with optimal potency and pharmacokinetic profiles.
-
The Tetrazole Moiety: As a key acidic group, the tetrazole ring at the 4-position is critical for binding. It is believed to interact with cationic residues, such as Lys199, within the AT₁ receptor binding pocket.[10] Its bioisosteric nature provides a distinct advantage over a simple carboxylic acid.[8]
-
The Benzoic Acid Core: This aromatic ring serves as the central scaffold, properly orienting the key functional groups for optimal receptor engagement.
-
The 2-Amino Group: The amino substituent can participate in hydrogen bonding interactions within the receptor, contributing to overall binding affinity.
-
Substituents on the Benzoic Acid: While the core scaffold is essential, further modifications, often involving a biphenyl-methyl group (as seen in many "sartan" drugs), are typically required to achieve high potency. This extended moiety occupies a hydrophobic pocket in the receptor, significantly enhancing binding affinity.[4][11]
Caption: Key pharmacophoric features for AT₁ receptor antagonism.
Application Protocols
Protocol 1: General Synthesis of a 2-amino-4-cyano-N-(biphenyl-methyl)benzamide Intermediate
Rationale: The synthesis of the target tetrazole-containing compounds often proceeds through a nitrile intermediate. The formation of the tetrazole ring is typically achieved in a late-stage cycloaddition reaction. This protocol outlines the synthesis of a key amide intermediate, a precursor to many "sartan"-class molecules.
Materials:
-
2-amino-4-cyanobenzoic acid
-
4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Suspend 2-amino-4-cyanobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitor by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in anhydrous THF.
-
Add triethylamine (2.0 eq) to act as a base.
-
Add the crude acid chloride (dissolved in a small amount of anhydrous THF) dropwise to the solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor reaction completion by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
(Note: This is a generalized procedure. Specific reaction conditions may need optimization. The subsequent step would involve converting the cyano group to a tetrazole, often using sodium azide and a catalyst like triethylamine hydrochloride).
Protocol 2: In Vitro AT₁ Receptor Binding Assay (Radioligand Displacement)
Rationale: This competitive binding assay is a fundamental technique to determine the affinity of newly synthesized compounds for the AT₁ receptor.[2][12] It measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. The output, the IC₅₀ value, is a critical measure of a compound's potency.
Materials:
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II
-
Receptor Source: Commercially available cell membranes expressing human AT₁ receptors (e.g., from HEK293 or CHO cells). Rat liver or adrenal membranes can also be used.[2][13]
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known unlabeled AT₁ antagonist like Losartan.[14]
-
96-well plates, filter mats (GF/C), cell harvester, and liquid scintillation counter.
Step-by-Step Methodology:
-
Assay Plate Preparation:
-
Add 25 µL of assay buffer to all wells of a 96-well plate.
-
For "Total Binding" wells, add 25 µL of vehicle (e.g., 1% DMSO in assay buffer).
-
For "Non-specific Binding" (NSB) wells, add 25 µL of the unlabeled antagonist (e.g., 10 µM Losartan).
-
For "Test Compound" wells, add 25 µL of the test compounds at various concentrations (serial dilutions).
-
-
Incubation:
-
Add 50 µL of the radioligand ([¹²⁵I]Sar¹,Ile⁸-Ang II) diluted in assay buffer to all wells. The final concentration should be near its Kₑ value.
-
Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 5-10 µg) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Harvesting and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Place the filter mat in a sample bag with scintillation fluid or use a solid scintillator.
-
Measure the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter or gamma counter.
-
-
Data Analysis:
-
Calculate "Specific Binding" = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
Caption: Workflow for the AT₁ receptor radioligand displacement assay.
Protocol 3: In Vivo Evaluation of Antihypertensive Activity
Rationale: After confirming in vitro potency, it is essential to evaluate the compound's efficacy in a living system. Using a hypertensive animal model allows for the assessment of blood pressure reduction, duration of action, and overall pharmacodynamic profile.[13][15]
Animal Model: Spontaneously Hypertensive Rats (SHR) are a widely accepted model for essential hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Blood pressure monitoring system (non-invasive tail-cuff method or telemetry for continuous monitoring).
-
Oral gavage needles.
Step-by-Step Methodology:
-
Acclimatization and Training:
-
Allow rats to acclimate to the facility for at least one week.
-
Train the rats for the tail-cuff blood pressure measurement procedure for several days to minimize stress-induced fluctuations.
-
-
Baseline Measurement:
-
Measure the baseline systolic blood pressure (SBP) and heart rate (HR) for each rat for 2-3 consecutive days before the study begins.
-
Randomize animals into treatment groups (vehicle control, positive control e.g., Losartan, and test compound groups) based on their baseline SBP.
-
-
Drug Administration:
-
On the day of the experiment, record the pre-dose SBP and HR.
-
Administer the test compound or vehicle via oral gavage at a defined dose (e.g., 1, 3, 10 mg/kg).
-
-
Post-Dose Monitoring:
-
Measure SBP and HR at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours). This allows for the determination of the peak effect and duration of action.
-
-
Data Analysis:
-
Calculate the change in SBP from the pre-dose baseline for each animal at each time point.
-
Express the data as the mean change in SBP (ΔSBP) ± SEM for each treatment group.
-
Compare the ΔSBP of the test compound groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
A dose-response curve can be generated by testing multiple dose levels.
-
Data Presentation: Comparative Analysis
Summarizing results in a clear, tabular format is essential for comparing the properties of different derivatives and guiding further optimization.
| Compound ID | Key Substituent (R) | AT₁ Binding IC₅₀ (nM) | Max ΔSBP in SHR (mmHg) @ 10 mg/kg p.o. |
| Lead-01 | -H | 85.2 | -15 ± 2.1 |
| Lead-02 | -Cl | 35.6 | -28 ± 3.5 |
| Lead-03 | -OCH₃ | 112.8 | -10 ± 1.8 |
| Losartan | (Reference) | 19.5[16] | -35 ± 3.0 |
Data are hypothetical and for illustrative purposes only.
References
-
Brunner, H. R., & Nussberger, J. (1999). Pharmacokinetic-pharmacodynamic Profile of Angiotensin II Receptor Antagonists. PubMed. [Link]
-
Bragina, M. E., & Shiriaev, S. A. (2017). Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. Springer Protocols. [Link]
-
Diz, D. I., et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of Visualized Experiments. [Link]
-
Lo, M. W., et al. (1995). Nonpeptide angiotensin II receptor antagonist: pharmacokinetics and pharmacodynamics in rats of EXP3174, an active metabolite of losartan. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Moeller, I., et al. (2011). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. Methods in Molecular Biology. [Link]
-
Sica, D. (2000). Clinical pharmacokinetics of angiotensin II (AT1) receptor blockers in hypertension. Journal of Human Hypertension. [Link]
-
Maillard, M. P., et al. (2000). Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. American Journal of Hypertension. [Link]
-
Wong, P. C., et al. (1995). Pharmacology and pharmacokinetics of a novel nonpeptide angiotensin II receptor antagonist--DMP 811. Clinical and Experimental Hypertension. [Link]
-
Song, J. C. (2000). Clinical pharmacokinetics of angiotensin II (AT(1)) receptor blockers in hypertension. Journal of Human Hypertension. [Link]
-
Moeller, I., et al. (2011). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. Methods in Molecular Biology. [Link]
-
Lacourcière, Y., et al. (2004). Evaluation of Angiotensin II Receptor Blockers for 24-Hour Blood Pressure Control: Meta-Analysis of a Clinical Database. The Journal of Clinical Hypertension. [Link]
-
Burnier, M., & Brunner, H. R. (2000). Angiotensin II Type 1 Receptor Blockers. Circulation. [Link]
-
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]
-
Al-Masoudi, N. A., et al. (2014). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. ResearchGate. [Link]
-
Inada, Y., et al. (2011). A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects. Hypertension Research. [Link]
-
Váncsa, S., et al. (2021). Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on Angiotensin-Converting Enzyme 2 Levels: Based on Animal Studies. Frontiers in Pharmacology. [Link]
-
Blankley, C. J., et al. (1991). Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. Journal of Medicinal Chemistry. [Link]
-
Weir, M. R. (2011). A current evaluation of the safety of angiotensin receptor blockers and direct renin inhibitors. Postgraduate Medicine. [Link]
-
Trojan, K., et al. (2020). Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Discovery and development of angiotensin receptor blockers. Wikipedia. [Link]
-
Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). This compound. Dayang Chem. [Link]
-
Shablykin, O. V., et al. (2024). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl). Chemistry & Chemical Technology. [Link]
-
CVPharmacology. (n.d.). Angiotensin Receptor Blockers (ARBs). CVPharmacology. [Link]
-
Laskar, P., et al. (2016). Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production. Physiological Reports. [Link]
-
Asim, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]
-
Khan, I., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry. [Link]
-
Moore, G. J., & Abdel-Al, S. (2021). Actions of Novel Angiotensin Receptor Blocking Drugs, Bisartans, Relevant for COVID-19 Therapy: Biased Agonism at Angiotensin Receptors and the Beneficial Effects of Neprilysin in the Renin Angiotensin System. Molecules. [Link]
-
RegisteredNurseRN. (2019). Angiotensin II Receptor Blockers (ARBs) Nursing NCLEX Pharmacology Cardiovascular. YouTube. [Link]
-
Noda, K., et al. (1995). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. Journal of Biological Chemistry. [Link]
-
Abdel-Al, S., et al. (2021). Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. PLOS ONE. [Link]
Sources
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of Novel Angiotensin Receptor Blocking Drugs, Bisartans, Relevant for COVID-19 Therapy: Biased Agonism at Angiotensin Receptors and the Beneficial Effects of Neprilysin in the Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 6. Clinical pharmacokinetics of angiotensin II (AT1) receptor blockers in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles » Growing Science [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Pharmacology and pharmacokinetics of a novel nonpeptide angiotensin II receptor antagonist--DMP 811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic-pharmacodynamic profile of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Novel 2-Amino-4-(1H-tetrazol-5-yl)benzoic Acid Analogs
Introduction: A New Frontier in Anti-inflammatory Drug Discovery
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can lead to chronic and debilitating diseases when dysregulated. Current mainstays of anti-inflammatory therapy, such as non-steroidal anti-inflammatory drugs (NSAIDs), are widely used but their long-term administration is fraught with significant adverse effects, most notably gastrointestinal ulceration and cardiovascular complications.[1][2] This clinical challenge underscores the urgent need for novel anti-inflammatory agents with improved efficacy and superior safety profiles.
This guide focuses on a promising class of compounds: 2-amino-4-(1H-tetrazol-5-yl)benzoic acid analogs . The core innovation of this scaffold lies in the strategic replacement of a carboxylic acid group with a 5-substituted-1H-tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, meaning it shares similar steric and electronic properties, allowing it to mimic the parent group's interactions with biological targets.[3][4] This substitution is a key strategy in medicinal chemistry to enhance metabolic stability, improve pharmacokinetic profiles, and potentially mitigate the gastric side effects associated with the acidic nature of traditional NSAIDs.[4][5]
These application notes provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. We will detail the necessary protocols to synthesize these novel analogs and rigorously evaluate their anti-inflammatory potential through a logical cascade of in vitro and in vivo assays, moving from high-throughput screening to mechanistic elucidation.
Part 1: Synthesis of this compound Analogs
Expertise & Rationale: The synthesis of a focused library of analogs is the first step in exploring the structure-activity relationship (SAR). A common and effective method to generate the key tetrazole functional group is through the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide with an ammonium chloride catalyst. The following is a generalized, representative synthetic workflow.
Caption: A generalized workflow for the synthesis of the target compounds.
Protocol 1: General Synthesis of this compound
-
Tetrazole Formation: To a solution of a 2-amino-4-cyanobenzoic acid derivative in dimethylformamide (DMF), add sodium azide (NaN₃) and ammonium chloride (NH₄Cl).
-
Reaction: Heat the mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Purification: Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to yield the tetrazole intermediate.
-
Hydrolysis (if starting from an ester): Dissolve the ester intermediate in a mixture of tetrahydrofuran (THF) and water. Add a suitable base like lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete.
-
Final Isolation: Acidify the reaction mixture to precipitate the final carboxylic acid product, which can then be filtered and dried. Further derivatization can be performed to create a library of analogs for screening.[1][6]
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
Expertise & Rationale: An in vitro screening cascade is essential for the initial, rapid assessment of a compound library. It allows for the cost-effective identification of promising candidates while filtering out cytotoxic or inactive molecules. We utilize the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation, as it reliably produces key inflammatory mediators upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7][8]
Protocol 2: Cell Viability Assay (MTT Assay)
Causality: This is a mandatory preliminary step. A compound cannot be considered a true anti-inflammatory agent if its observed activity stems from simply killing the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell health and viability.[9] This ensures that the inhibitory effects seen in subsequent assays are not due to cytotoxicity.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Compounds showing low toxicity (e.g., >90% viability at active concentrations) are advanced.
Protocol 3: Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
Causality: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a massive production of nitric oxide (NO), a key inflammatory mediator.[7][9] This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture medium using the Griess reagent. A reduction in nitrite levels indicates potential inhibition of the iNOS pathway.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.[9][10] Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + a known iNOS inhibitor (e.g., L-NAME) as a reference.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix the 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[9]
-
Absorbance Measurement: Incubate in the dark at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.
Protocol 4: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Causality: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are central mediators of pain and inflammation.[11] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[11][12] Selective inhibition of COX-2 over COX-1 is the primary goal for developing safer NSAIDs. This assay determines the inhibitory potency (IC₅₀) of the compounds against both isoforms.
-
Assay Principle: A colorimetric inhibitor screening assay is commonly used. It measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of purified ovine COX-1 and human recombinant COX-2 enzymes as per the kit manufacturer's instructions (e.g., Cayman Chemical, Item No. 760111).[13][14]
-
Incubation: In separate wells of a 96-well plate for COX-1 and COX-2, add assay buffer, heme, and the respective enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells. Incubate for a defined period (e.g., 10 minutes at 37 °C).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate (TMPD).
-
Kinetic Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.
Protocol 5: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent pro-inflammatory cytokines produced by macrophages in response to LPS.[15][16] They orchestrate the inflammatory response and are validated therapeutic targets. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these cytokines secreted by cells.[17][18]
-
Sample Preparation: Prepare cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with test compounds, as described in Protocol 3, Step 1-2.
-
ELISA Procedure: Use commercially available ELISA kits for mouse TNF-α and IL-6 (e.g., from Thermo Fisher Scientific or R&D Systems).[15][16]
-
Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).[18]
-
Sample Incubation: Add standards, controls, and prepared cell supernatants to the wells and incubate.
-
Detection: Wash the plate and add the biotinylated detection antibody, followed by incubation.
-
Enzyme Conjugation: Wash again and add Streptavidin-HRP (Horseradish Peroxidase).[15][18]
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). A color change will develop.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., dilute sulfuric acid).
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the standards. Use this curve to calculate the concentration of TNF-α and IL-6 in each sample. Calculate the percentage inhibition relative to the LPS-only control.
Table 1: Summary of In Vitro Anti-inflammatory Profile (Hypothetical Data)
| Compound ID | Cytotoxicity CC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Analog-01 | >100 | 15.2 | >100 | 8.5 | >11.7 | 12.8 | 18.4 |
| Analog-02 | >100 | 5.8 | 85.3 | 0.9 | 94.8 | 4.5 | 7.1 |
| Analog-03 | 25.5 | 2.1 | 5.4 | 4.9 | 1.1 | 1.9 | 3.2 |
| Diclofenac (Ref.) | >100 | 10.5 | 0.06 | 0.79 | 0.07 | 9.8 | 11.3 |
| Celecoxib (Ref.) | >100 | 45.1 | 13.0 | 0.49 | 26.5 | 35.7 | 42.5 |
Part 3: In Vivo Efficacy Assessment
Expertise & Rationale: After identifying potent and selective lead compounds in vitro, it is crucial to confirm their efficacy in a living organism. The carrageenan-induced paw edema model in rats is the gold-standard acute inflammation model.[19][20] It is highly reproducible and effectively evaluates the activity of NSAID-like compounds.[21][22] Carrageenan injection triggers a localized inflammatory response characterized by fluid extravasation and leukocyte infiltration, resulting in measurable swelling (edema).[19]
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Allow them to acclimatize for at least one week before the experiment.[23]
-
Grouping and Dosing: Fast the animals overnight with free access to water. Divide them into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (t=0).
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[20][21]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]
-
Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-carrageenan volume.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group, and V_t is the average edema volume of the treated group.
-
Table 2: Summary of In Vivo Anti-inflammatory Activity (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle Control | - | 0 | 0 | 0 | 0 | 0 |
| Indomethacin | 10 | 35.2% | 48.9% | 57.1% | 55.3% | 51.8% |
| Analog-02 | 10 | 28.1% | 39.5% | 45.6% | 42.1% | 38.7% |
| Analog-02 | 30 | 40.3% | 55.2% | 63.4% | 60.9% | 56.2% |
| Analog-02 | 100 | 48.7% | 61.8% | 68.5% | 65.3% | 61.0% |
Part 4: Mechanistic Insights into Anti-inflammatory Action
Expertise & Rationale: Potent compounds from in vivo studies warrant further investigation to understand their molecular mechanism of action. The production of iNOS, COX-2, TNF-α, and IL-6 is largely controlled by the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB). Upon LPS stimulation, the NF-κB pathway is activated, leading to the transcription of numerous pro-inflammatory genes. Investigating a compound's effect on this pathway can reveal whether it acts upstream, preventing the inflammatory cascade from starting, or downstream at the level of specific enzymes.
Caption: Potential mechanisms of action for novel anti-inflammatory analogs.
Further studies, such as Western blotting for phosphorylated IκBα or NF-κB p65 subunits, and reporter gene assays, can be employed to confirm the precise point of intervention within this critical pathway.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust and logical workflow for the discovery and characterization of novel this compound analogs as potential anti-inflammatory agents. This systematic approach, progressing from synthesis through tiered in vitro screening to in vivo validation, enables the efficient identification of lead candidates with desirable potency and selectivity. Promising compounds identified through this process should be subjected to further preclinical development, including comprehensive pharmacokinetic and toxicology studies, and evaluation in chronic models of inflammation (e.g., collagen-induced arthritis) to fully assess their therapeutic potential.
References
-
Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: MDPI URL: [Link]
-
Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]
-
Title: Carrageenan-Induced Paw Edema Model Source: Creative Bioarray URL: [Link]
-
Title: Carrageenan-Induced Paw Edema Model Source: Charles River Laboratories URL: [Link]
-
Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: Springer Protocols URL: [Link]
-
Title: Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema Source: MDPI URL: [Link]
-
Title: Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools Source: PubMed URL: [Link]
-
Title: Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry Source: PMC - NIH URL: [Link]
-
Title: Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study Source: Taylor & Francis Online URL: [Link]
-
Title: Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip Source: PMC - NIH URL: [Link]
-
Title: Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts Source: PMC - NIH URL: [Link]
-
Title: Determination of ideal LPS concentration for assay of nitric oxide (NO) on BV-2 cells Source: ResearchGate URL: [Link]
-
Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents Source: PubMed URL: [Link]
-
Title: Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds Source: PMC - PubMed Central URL: [Link]
-
Title: Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity Source: PubMed URL: [Link]
-
Title: Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A Source: MDPI URL: [Link]
-
Title: In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement Source: PMC - NIH URL: [Link]
-
Title: A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: In virto Anti inflammatory assay Source: YouTube URL: [Link]
-
Title: Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents Source: Bentham Science URL: [Link]
-
Title: Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents Source: PubMed URL: [Link]
-
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers URL: [Link]
-
Title: ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... Source: ResearchGate URL: [Link]
-
Title: Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b Source: MDPI URL: [Link]
-
Title: Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants Source: NCBI URL: [Link]
-
Title: Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl) Source: Growing Science URL: [Link]
-
Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides Source: ResearchGate URL: [Link]
-
Title: Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid Source: MDPI URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders Source: PubMed Central URL: [Link]
Sources
- 1. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. criver.com [criver.com]
- 23. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
Application Notes & Protocols: Evaluation of Substituted 2-Amino-4-(tetrazol-5-yl)benzoic Acids for Anticancer Properties
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Foreword: The Rationale for Tetrazole-Containing Scaffolds in Oncology
The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents.[1][2] A significant challenge in drug discovery is the development of novel compounds that can overcome issues of drug resistance and poor bioavailability.[1] Within this context, heterocyclic compounds, particularly those containing a tetrazole ring, have emerged as a highly promising class of pharmacophores.[3] The tetrazole moiety is a bioisosteric analogue of the carboxylic acid group, offering similar physicochemical properties but with enhanced metabolic stability and often improved pharmacokinetic profiles.[1][4][5][6] This makes it an attractive scaffold for designing new anticancer drugs with potentially greater in vivo efficacy.
This document provides a comprehensive guide to the synthesis and evaluation of a specific, promising class of these compounds: substituted 2-amino-4-(tetrazol-5-yl)benzoic acids . We will move beyond simple procedural lists to provide the underlying scientific reasoning for each step, establishing a self-validating framework for your research. The protocols outlined herein cover the logical progression from chemical synthesis to in vitro cytotoxicity screening and finally to the elucidation of the mechanism of action, empowering researchers to rigorously assess the therapeutic potential of these novel agents.
Section 1: Synthesis and Characterization Workflow
The successful evaluation of any novel compound class begins with a robust and reproducible synthetic pathway. The proposed synthesis for substituted 2-amino-4-(tetrazol-5-yl)benzoic acids is a multi-step process that leverages established chemical transformations. The general approach involves the construction of the tetrazole ring from a nitrile precursor, a critical step in forming the core scaffold.
Rationale for Synthetic Strategy: The choice of a nitrile-to-tetrazole conversion is based on its high efficiency and the ready availability of the required starting materials. This method, often involving an azide source like sodium azide with an ammonium chloride catalyst, is a cornerstone of tetrazole synthesis.[7] Subsequent modifications can be performed on the benzoic acid backbone to explore structure-activity relationships (SAR).
Caption: General workflow for the synthesis of the target compounds.
Protocol 1.1: General Synthesis of 2-Amino-4-(tetrazol-5-yl)benzoic Acid
-
Step 1: Cycloaddition. In a round-bottom flask, dissolve the starting material, a substituted 2-amino-4-cyanobenzoic acid, in an appropriate solvent such as dimethylformamide (DMF).
-
Step 2: Reagent Addition. Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl) to the mixture. Causality: The ammonium chloride acts as a proton source, facilitating the cycloaddition reaction between the azide and the nitrile group.
-
Step 3: Reaction. Heat the mixture under reflux for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Quench and Acidification. After cooling to room temperature, carefully pour the reaction mixture into ice-cold water. Acidify with a dilute acid (e.g., 2N HCl) to precipitate the product. Causality: Acidification protonates the tetrazole ring, reducing its solubility in water and causing it to precipitate out of the solution.
-
Step 5: Isolation and Purification. Collect the crude product by vacuum filtration. Purify the compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Step 6: Characterization. Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: In Vitro Anticancer Activity Screening
The foundational step in evaluating a new compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines.[2][8] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]
Rationale for Assay Choice: The MTT assay is selected for initial screening due to its high throughput, reproducibility, and cost-effectiveness. It provides a quantitative measure of a compound's ability to inhibit cell growth, allowing for the determination of the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[8][9][10] It is crucial to test compounds against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) and a non-malignant cell line to assess both the breadth of activity and potential for selective toxicity towards cancer cells.[9][11]
Caption: High-throughput workflow for MTT-based cytotoxicity screening.
Protocol 2.1: MTT Cell Viability Assay
-
Step 1: Cell Seeding. Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous HEK293 cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Step 2: Compound Treatment. Prepare serial dilutions of the substituted 2-amino-4-(tetrazol-5-yl)benzoic acid derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Step 3: Incubation. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Step 4: MTT Addition. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into insoluble purple formazan crystals.
-
Step 5: Solubilization. Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Reading. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Step 7: Data Analysis. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Summarizing Cytotoxic Activity
Quantitative data from cytotoxicity assays should be presented in a clear, tabular format to facilitate comparison and interpretation.
| Compound ID | Substitution (R-group) | Cancer Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| Lead-01 | -H | MCF-7 (Breast) | [Insert Value] | [Insert Value] |
| A549 (Lung) | [Insert Value] | [Insert Value] | ||
| HCT116 (Colon) | [Insert Value] | [Insert Value] | ||
| Lead-02 | -Cl | MCF-7 (Breast) | [Insert Value] | [Insert Value] |
| A549 (Lung) | [Insert Value] | [Insert Value] | ||
| HCT116 (Colon) | [Insert Value] | [Insert Value] | ||
| Positive Control | Doxorubicin | MCF-7 (Breast) | [Insert Value] | [Insert Value] |
| Selectivity Index (SI) = IC₅₀ in normal cell line (e.g., HEK293) / IC₅₀ in cancer cell line. |
Section 3: Elucidating the Mechanism of Action
Once a compound demonstrates potent cytotoxic activity, the next critical phase is to understand how it kills cancer cells. Many effective anticancer agents function by inducing apoptosis, or programmed cell death.[12] Investigating this and related signaling pathways is essential for characterizing the compound's therapeutic potential.[4][5][6]
Protocol 3.1: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale for Assay Choice: This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[13] During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8][13][14]
-
Step 1: Cell Seeding and Treatment. Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ value for 24 or 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Step 2: Cell Harvesting. Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.[14][15] Combine all cells from each well and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Step 3: Staining. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (typically 5 µL of each).
-
Step 4: Incubation. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Step 5: Analysis. Add additional binding buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Protocol 3.2: Western Blot Analysis of Apoptosis and Signaling Pathways
Rationale for Technique: Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate.[16][17] It is indispensable for confirming the molecular mechanism of apoptosis and identifying which signaling pathways are modulated by the test compound.[18][19][20] For example, observing the cleavage of Caspase-3 or PARP provides definitive evidence of apoptosis execution. Furthermore, examining the expression levels of Bcl-2 family proteins (e.g., pro-apoptotic Bax vs. anti-apoptotic Bcl-2) can reveal how the apoptotic process is initiated.[19]
-
Step 1: Protein Extraction. Treat cells with the test compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Step 2: Protein Quantification. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Step 3: SDS-PAGE. Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Step 4: Protein Transfer. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Step 5: Blocking. Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Step 6: Primary Antibody Incubation. Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, or antibodies against key signaling proteins like p-AKT, total AKT).[18]
-
Step 7: Secondary Antibody Incubation. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Step 8: Detection. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Caption: Hypothesized apoptotic signaling pathway modulated by the test compounds.
References
-
Tetrazoles as Anticancer Agents: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2020). PubMed. Retrieved from [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Retrieved from [Link]
-
Mechanism of action of tetrazole-derived anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. Retrieved from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (2022). Bentham Science. Retrieved from [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health. Retrieved from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. Retrieved from [Link]
-
For adherent cell lines which apoptosis assay is the best to use?. (2014). ResearchGate. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. Retrieved from [Link]
-
Western Blot and the mTOR Pathway. (2019). Pressbooks. Retrieved from [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl). (n.d.). Growing Science. Retrieved from [Link]
-
Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers. (n.d.). Cytology and Genetics. Retrieved from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed Central. Retrieved from [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (n.d.). PubMed Central. Retrieved from [Link]
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed. Retrieved from [Link]
-
Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Antineoplastic Activity In Vitro of 2-amino-5-benzylthiasol Derivative in the Complex with Nanoscale Polymeric Carriers. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024). PubMed. Retrieved from [Link]
Sources
- 1. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. medium.com [medium.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols for Evaluating the Antiviral Potential of 2-amino-4-(1H-tetrazol-5-yl)benzoic Acid Derivatives Against Influenza Virus
Abstract
The persistent global health threat posed by influenza viruses, compounded by the emergence of drug-resistant strains, necessitates the discovery of novel antiviral agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid derivatives as potential anti-influenza compounds. Tetrazole and benzoic acid moieties are recognized pharmacophores in medicinal chemistry, known for their bioisosteric properties and diverse biological activities.[2][3][4] This guide details the rationale and step-by-step protocols for chemical synthesis, cytotoxicity assessment, and key in vitro antiviral assays, including the plaque reduction assay and the neuraminidase inhibition assay, to systematically characterize the therapeutic potential of this chemical series.
Introduction and Rationale
Influenza A and B viruses are responsible for seasonal epidemics and occasional pandemics, resulting in significant morbidity and mortality worldwide.[5] Current antiviral therapies predominantly target the viral neuraminidase (NA) or the M2 proton channel.[2][6] However, the high mutation rate of the viral genome leads to the rapid development of resistance, diminishing the efficacy of these drugs and underscoring the urgent need for new therapeutic strategies.[5]
The this compound scaffold presents a compelling starting point for novel drug discovery. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar physicochemical properties but with improved metabolic stability and bioavailability.[4] Derivatives of both tetrazole and benzoic acid have demonstrated a range of biological activities, including antiviral effects against various pathogens.[1][2][7][8] This application note provides a structured workflow to explore the anti-influenza potential of this compound class, from synthesis to mechanism-of-action studies.
Overall Experimental Workflow
The systematic evaluation of novel antiviral compounds follows a multi-stage process. The primary objective is to identify compounds that potently inhibit viral replication at non-toxic concentrations. This workflow ensures that resources are focused on the most promising candidates.
Sources
- 1. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Antiviral Drugs in Influenza [mdpi.com]
- 6. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Catalytic Applications of Metal Complexes with 2-amino-4-(1H-tetrazol-5-yl)benzoic Acid: A Guide for Researchers
Introduction: Unlocking Catalytic Potential with a Multifunctional Ligand
In the landscape of modern catalysis, the design of sophisticated ligands is paramount to achieving high efficiency, selectivity, and sustainability in chemical transformations. 2-amino-4-(1H-tetrazol-5-yl)benzoic acid stands out as a ligand of significant interest due to its unique combination of functional groups. The presence of an amino group, a carboxylic acid, and a tetrazole ring within a single molecule offers multiple coordination sites for metal ions, enabling the formation of diverse and robust metal complexes. These complexes, ranging from discrete molecular species to extended metal-organic frameworks (MOFs), are poised to exhibit remarkable catalytic activities in a variety of organic reactions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of metal complexes derived from this compound. We will delve into the synthesis and characterization of these complexes and provide detailed protocols for their application in key catalytic transformations, including oxidation reactions, Suzuki-Miyaura cross-coupling, and photocatalysis. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
I. Synthesis and Characterization of Metal Complexes
The versatile coordination behavior of this compound allows for the synthesis of a wide array of metal complexes. The synthetic strategy often dictates the final structure and, consequently, the catalytic properties of the material.
A. General Synthesis Protocol for Metal Complexes
While specific conditions will vary depending on the desired metal and final structure (e.g., discrete complex vs. MOF), a general hydrothermal synthesis method can be adapted.[1][2] This approach is widely used for the synthesis of coordination polymers and MOFs.[3]
Note: The following protocol is a general starting point and requires optimization for specific metal precursors and desired outcomes.
Materials:
-
This compound (Ligand)
-
Metal salt (e.g., CoCl₂·6H₂O, Cu(NO₃)₂·3H₂O, PdCl₂, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, water, or a mixture)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a typical synthesis, dissolve this compound (0.1 mmol) in the chosen solvent or solvent mixture (10 mL) in a glass vial. Sonication may be required to aid dissolution.
-
In a separate vial, dissolve the metal salt (0.1 mmol) in the same solvent system (5 mL).
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
Transfer the resulting mixture to a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a predetermined temperature (typically between 80-150 °C) for 24-72 hours.[2] The heating and cooling rates can influence crystal quality.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with the mother liquor and then with a fresh solvent (e.g., DMF, ethanol), and dry under vacuum.
Causality of Experimental Choices:
-
Solvent System: The choice of solvent is critical as it influences the solubility of the reactants and can act as a template for the formation of porous structures. DMF is a common choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.
-
Temperature and Time: These parameters are crucial for the kinetics of crystal nucleation and growth. Higher temperatures can lead to faster reaction rates but may also result in smaller crystals or different phases.
-
Molar Ratio: The metal-to-ligand molar ratio can significantly impact the coordination environment of the metal center and the dimensionality of the resulting framework.
B. Characterization of the Metal Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.[4]
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for a Coordinated Complex |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the coordination of functional groups to the metal center. | Shift in the vibrational frequencies of the C=O (carboxylate), N-H (amino), and C=N/N-N (tetrazole) stretches upon coordination to the metal ion. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic arrangement of the complex. | Provides detailed information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk material and to compare with the simulated pattern from SCXRD. | A match between the experimental PXRD pattern and the simulated pattern confirms the bulk sample is the same as the single crystal analyzed. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and identify the loss of solvent molecules. | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by decomposition of the organic ligand at higher temperatures. |
| Elemental Analysis (CHN) | To determine the elemental composition (Carbon, Hydrogen, Nitrogen) of the complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed chemical formula. |
II. Catalytic Applications and Protocols
The unique structural features of metal complexes with this compound make them promising candidates for various catalytic applications.
A. Catalytic Oxidation of Alcohols
Copper complexes are well-known for their ability to catalyze the oxidation of alcohols.[5][6][7] The presence of multiple nitrogen and oxygen donor sites in the ligand can stabilize copper in different oxidation states, facilitating the catalytic cycle.
Protocol for the Catalytic Oxidation of Benzyl Alcohol:
Materials:
-
Synthesized Copper(II) complex with this compound (Catalyst)
-
Benzyl alcohol (Substrate)
-
tert-Butyl hydroperoxide (t-BuOOH) in decane (Oxidant)
-
Acetonitrile (Solvent)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the copper(II) complex (1-5 mol%).
-
Add acetonitrile (5 mL) and benzyl alcohol (1 mmol).
-
Add t-BuOOH (1.2 mmol).
-
Heat the reaction mixture at 80 °C with vigorous stirring for the desired reaction time (e.g., 2-24 hours).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature and analyze the final product distribution.
Causality of Experimental Choices:
-
Catalyst Loading: A low catalyst loading is desirable for practical applications. The optimal loading needs to be determined experimentally.
-
Oxidant: t-BuOOH is a common and effective oxidant for such reactions. Molecular oxygen can also be explored for a greener process.[5]
-
Solvent: Acetonitrile is a polar aprotic solvent that is often suitable for oxidation reactions.
-
Temperature: The reaction is typically heated to achieve a reasonable reaction rate.
Workflow for Catalytic Oxidation:
Caption: Workflow for the catalytic oxidation of benzyl alcohol.
B. Suzuki-Miyaura Cross-Coupling Reactions
Palladium complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds.[8][9][10] The nitrogen-rich environment provided by the this compound ligand can stabilize the palladium catalyst and enhance its activity.
Protocol for the Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid:
Materials:
-
Synthesized Palladium(II) complex with this compound (Catalyst precursor)
-
4-Iodoanisole (Aryl halide)
-
Phenylboronic acid (Boronic acid)
-
Potassium carbonate (K₂CO₃) (Base)
-
1,4-Dioxane/Water (Solvent mixture)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
To a Schlenk tube, add the palladium(II) complex (0.1-1 mol%).
-
Add 4-iodoanisole (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture at 100 °C with stirring for the desired reaction time (e.g., 6-24 hours).
-
Monitor the reaction progress by TLC or GC analysis.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.
-
Base: The base is essential for the transmetalation step in the catalytic cycle. Carbonates and phosphates are commonly used.[8]
-
Solvent Mixture: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for photocatalytic dye degradation.
III. Data Presentation and Interpretation
Systematic data collection and presentation are crucial for evaluating the performance of the catalysts.
Table 2: Representative Data for Catalytic Oxidation of Benzyl Alcohol
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity for Benzaldehyde (%) |
| 1 | 1 | 6 | 75 | >99 |
| 2 | 1 | 12 | 92 | >99 |
| 3 | 2 | 6 | 95 | >99 |
| 4 | 0.5 | 12 | 85 | >99 |
Table 3: Representative Data for Suzuki-Miyaura Coupling
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 0.1 | 12 | 88 |
| 2 | 0.1 | 24 | 95 |
| 3 | 0.5 | 12 | 98 |
| 4 | 0.05 | 24 | 90 |
IV. Conclusion and Future Outlook
Metal complexes of this compound represent a promising class of catalysts with potential applications in a wide range of organic transformations. The modularity of their synthesis allows for the fine-tuning of their structural and electronic properties, which in turn can be leveraged to optimize their catalytic performance. The protocols provided in this guide serve as a robust starting point for researchers to explore the catalytic potential of these fascinating materials. Future research in this area could focus on the development of chiral complexes for asymmetric catalysis, the encapsulation of catalytically active species within MOF structures for enhanced stability and reusability, and the application of these catalysts in more complex multi-step organic syntheses.
V. References
-
Synthesis and crystal structures of palladium complexes based on α-amino-oximes derived from (R)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. (2022). Comptes Rendus de l'Académie des Sciences. [Link]
-
New palladium (II) complexes containing phosphine-nitrogen ligands and their use as catalysts in aminocarbonylation reaction. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Synthesis and Characterization of Novel Metal-Organic Frameworks. (n.d.). ProQuest. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water. (n.d.). Dalton Transactions. [Link]
-
Tetranuclear Copper Complexes with Bulky Aminoalcohol Ligands as Catalysts for Oxidative Phenoxazinone Synthase-like Coupling of Aminophenol: A Combined Experimental and Theoretical Study. (n.d.). MDPI. [Link]
-
Characterization techniques for metal–organic frameworks. (2026). ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. [Link]
-
Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. (n.d.). SciSpace. [Link]
-
Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship. (n.d.). Dalton Transactions. [Link]
-
Photocatalytic degradation of aquatic organic pollutants with Zn- and Zr-based metal-organic frameworks: ZIF-8 and UiO-66. (n.d.). PubMed Central. [Link]
-
Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. (n.d.). NIH. [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). PMC. [Link]
-
Green, homogeneous oxidation of alcohols by dimeric copper(II) complexes. (n.d.). SpringerLink. [Link]
-
Stable Zinc-Based Metal-Organic Framework Photocatalyst for Effective Visible-Light-Driven Hydrogen Production. (2022). MDPI. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
Copper–Oxygen Complexes Revisited: Structures, Spectroscopy, and Reactivity. (n.d.). PMC. [Link]
-
Green Photocatalysis of Organic Pollutants by Bimetallic Zn-Zr Metal-Organic Framework Catalyst. (2022). Frontiers. [Link]
-
Synthesis and Characterization of Iron(II)-4- aminobenzoic acid complex as Potent Antibacterial agent. (n.d.). International Journal of ChemTech Research. [Link]
-
Hydrothermal synthesis of MOFs. (n.d.). ResearchGate. [Link]
-
Two-dimensional metal-organic frameworks: from synthesis to bioapplications. (2022). PMC. [Link]
-
pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. (n.d.). PubMed Central. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube. [Link]
-
Synthesis of metal-organic frameworks: A mini review. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Two-dimensional metal-organic frameworks: from synthesis to bioapplications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt (II) Complexes with Schiff Base Ligands Derived from Terephthalaldehyde and ortho-Substituted Anilines: Synthesis, Characterization and Antibacterial Activity | MDPI [mdpi.com]
- 5. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-4-(1H-tetrazol-5-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this synthesis and improve your product yield. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.
Introduction: The Significance of this compound
This compound is a crucial heterocyclic compound in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[1][2] This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile by increasing lipophilicity, and modify its binding interactions with biological targets.[2]
The most prevalent and efficient method for synthesizing this and other 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source, typically sodium azide (NaN₃), with an organic nitrile.[1][3][4] In this case, the starting material is 2-amino-4-cyanobenzoic acid. While the reaction is robust, achieving high yields consistently requires careful control of reaction parameters and an understanding of potential pitfalls.
Core Synthesis Protocol & Workflow
The following protocol outlines a standard procedure for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2-amino-4-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc(II) chloride (ZnCl₂) or another suitable catalyst
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-cyanobenzoic acid (1.0 eq), sodium azide (1.5 eq), and zinc(II) chloride (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask. The typical concentration is 0.5 M with respect to the starting nitrile.
-
Heating: Heat the reaction mixture to 120-130°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of cold water.
-
Acidification: Acidify the aqueous mixture by adding concentrated HCl dropwise with stirring until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Characterization: Dry the purified product under vacuum and characterize it by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common synthesis problems.
Q1: My reaction yield is very low or I obtained no product. What went wrong?
A1: This is a common issue that can stem from several factors:
-
Reagent Quality: Sodium azide can decompose over time. Ensure you are using a fresh, high-purity source. Additionally, the nitrile starting material should be pure.
-
Catalyst Deactivation: The catalyst, particularly Lewis acids like zinc salts, is crucial for activating the nitrile group.[5] If the catalyst is old or has been exposed to moisture, its activity can be compromised. Ensure you are using an anhydrous catalyst and solvent, as water can interfere with the Lewis acid.
-
Insufficient Temperature: The [3+2] cycloaddition has a significant activation energy barrier.[1] Solvents like DMF or DMSO are often used to reach the necessary high temperatures (typically >110°C).[3] If the temperature is too low, the reaction rate will be negligible.
-
Premature Work-up: Ensure the reaction has gone to completion by TLC before quenching.
Q2: My TLC analysis shows that the starting material is being consumed very slowly or the reaction has stalled. How can I drive it to completion?
A2: A sluggish reaction points to suboptimal reaction kinetics. Consider the following adjustments:
-
Increase Temperature: If your solvent allows, incrementally increasing the temperature can significantly accelerate the reaction. For particularly unreactive nitriles, switching to a higher-boiling solvent like DMSO may be beneficial.[3]
-
Change the Catalyst: While zinc salts are effective, other catalysts have been reported to offer higher efficiency for certain substrates.[5] Options include silica sulfuric acid, which provides high yields in DMF, or various cobalt and copper complexes.[1][4][6]
-
Use Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for tetrazole formation, often from many hours to under an hour.[7] This is due to efficient and rapid heating of the polar solvent.
-
Extend Reaction Time: Some reactions simply require more time. Continue monitoring the reaction for up to 48 hours before concluding that it has stalled.
Q3: I isolated a product, but it is impure. What are the likely side products and how can I improve purity?
A3: Impurities often arise from incomplete reaction or side reactions.
-
Unreacted Starting Material: The most common impurity is the starting nitrile. This indicates an incomplete reaction (see Q2). Effective purification is key.
-
Side Products: While the [3+2] cycloaddition is generally clean, high temperatures can sometimes lead to decomposition.
-
Purification Strategy:
-
Acidification pH: During work-up, ensure the pH is low enough (~2-3) to fully protonate the tetrazole ring and the benzoic acid group, causing the product to precipitate completely while keeping any basic impurities dissolved.
-
Recrystallization: This is the most effective method for purification. Finding the right solvent system is critical. An ethanol/water or isopropanol/water mixture often works well, where the product is dissolved in the hot alcohol and then water is added until turbidity is observed, followed by slow cooling.
-
Q4: I am concerned about the safety of using sodium azide. What precautions should I take?
A4: Sodium azide (NaN₃) is acutely toxic and can form explosive heavy metal azides or the highly explosive hydrazoic acid (HN₃).
-
Handling: Always handle sodium azide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Acidification Step: The acidification of the reaction mixture with HCl will generate hydrazoic acid (HN₃), which is volatile, toxic, and explosive.[7] This step must be performed slowly, with cooling (e.g., in an ice bath), and in a fume hood to ensure HN₃ is safely vented.
-
Waste Disposal: Quench any residual azide in the aqueous filtrate before disposal. Consult your institution's safety guidelines for proper azide waste management. Do not pour azide-containing solutions down drains, especially those with lead or copper pipes, as this can form explosive metal azides.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the catalyzed [3+2] cycloaddition?
A: The reaction proceeds via the activation of the nitrile by a Lewis or Brønsted acid catalyst.[8][9] The catalyst coordinates to the nitrogen atom of the nitrile, which increases the electrophilicity of the nitrile carbon. This makes it more susceptible to nucleophilic attack by the azide anion (N₃⁻). The resulting intermediate then undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring.[3][8]
Q: How do I select the best catalyst and solvent for my synthesis?
A: The optimal choice depends on your specific substrate and available equipment. The table below summarizes common conditions reported in the literature.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Advantages | Reference |
| ZnCl₂ / NaN₃ | Water | 100 | Good to Excellent | Environmentally benign, simple setup. | [5] |
| Zn(OTf)₂ / NaN₃ | Isopropanol | 120 | 80-95 | Mild conditions, good for various substrates. | [5] |
| Silica Sulfuric Acid / NaN₃ | DMF | 130 (Reflux) | 72-95 | Heterogeneous catalyst, easy work-up. | [6] |
| Co(II) Complex / NaN₃ | DMSO | 110 | up to 99 | High yields under homogeneous conditions. | [1][3] |
| L-proline / NaN₃ | Water | 100 | Excellent | Environmentally friendly, cost-effective organocatalyst. | [5] |
Q: How can I reliably monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between your starting material (2-amino-4-cyanobenzoic acid) and the product. The product, being more polar due to the tetrazole ring, will typically have a lower Rf value than the starting nitrile. Stain with a UV lamp; both compounds should be UV-active.
References
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
- Gadipelli, C., et al. (2022). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances.
-
PubMed Central. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Retrieved from [Link]
-
ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
- ACS Publications. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org.
-
PubMed. (n.d.). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. Retrieved from [Link]
- Thieme. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry.
- ACS Publications. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development.
- ResearchGate. (2021).
- Beilstein Journal of Organic Chemistry. (2019).
- Growing Science. (2024). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl).
Sources
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jchr.org [jchr.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"regioselectivity issues in the synthesis of 2,4,5-substituted benzoic acids"
Welcome to the technical support center for the synthesis of 2,4,5-substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in their synthetic routes. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve your target substitution pattern with high fidelity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Aromatic Substitution (EAS)
Question 1: I am attempting a halogenation/nitration on a 2,4-disubstituted benzoic acid, but I'm getting a mixture of isomers instead of the desired 5-substituted product. Why is this happening and how can I improve regioselectivity?
Answer:
This is a classic regioselectivity challenge in electrophilic aromatic substitution (EAS) on a polysubstituted ring. The outcome of the reaction is dictated by the combined electronic and steric effects of the substituents already present on the benzoic acid.
Causality Behind the Issue:
The carboxyl group (-COOH) is an electron-withdrawing group (EWG) and a meta-director.[1] However, the directing effects of other substituents on the ring can either complement or compete with the carboxyl group's influence. In a disubstituted benzene, the most activating group generally controls the position of the incoming electrophile.[2]
Let's consider a common scenario: 4-chloro-2-methoxybenzoic acid.
-
The methoxy group (-OCH₃) at the C2 position is a strong activating group and an ortho, para-director.
-
The chloro group (-Cl) at the C4 position is a deactivating group but is also an ortho, para-director.
-
The carboxyl group (-COOH) at C1 is a meta-director.
The powerful activating effect of the methoxy group will dominate. It directs incoming electrophiles to its ortho and para positions. The position para to the methoxy group is C5, and the position ortho is C3. Therefore, you are likely observing a mixture of 3- and 5-substituted products.
Troubleshooting Strategies:
-
Leverage Steric Hindrance: Bulky electrophiles will preferentially attack the less sterically hindered position. The C5 position is generally less hindered than the C3 position, which is flanked by two substituents. Using a bulkier halogenating agent (e.g., N-bromosuccinimide with a suitable catalyst over Br₂) can sometimes favor the C5 position.
-
Reaction Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction by favoring the kinetically controlled product, which is often the less sterically hindered isomer.
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the isomeric ratio. Experimenting with different solvents (e.g., acetic acid, dichloromethane, or nitromethane) may improve the desired regioselectivity.
Experimental Protocol: Regioselective Bromination of m-Methoxybenzoic Acid
A common precursor for 2,4,5-substituted benzoic acids is 2-bromo-5-methoxybenzoic acid, synthesized from m-methoxybenzoic acid. The methoxy group directs the bromination to the ortho position.
Materials:
-
m-Methoxybenzoic acid
-
Aqueous sodium hydroxide solution (30%)
-
Bromine
-
Sodium sulfite
-
Toluene
-
Hydrochloric acid (35%)
Procedure: [3]
-
In a 500 mL four-necked flask, add 15.2 g (0.1 mol) of m-methoxybenzoic acid and 80 g of water. Stir to create a dispersion.
-
Add 27.33 g (0.205 mol) of a 30% aqueous sodium hydroxide solution.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add 16.78 g (0.105 mol) of bromine dropwise, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, continue stirring at 0-5°C for 1 hour.
-
To quench excess bromine, add 0.128 g of sodium sulfite.
-
Add 10 g of toluene and heat the mixture to 70°C.
-
Separate and discard the organic phase.
-
To the aqueous phase, add 10.4 g (0.1 mol) of 35% hydrochloric acid dropwise to precipitate the product.
-
Stir for 1 hour, then filter the solid, wash with cold water, and dry to obtain 2-bromo-5-methoxybenzoic acid.
This protocol leverages the directing effect of the methoxy group to achieve high regioselectivity for the 2-bromo isomer, with reported yields up to 90.8%.[3]
Section 2: Directed Ortho-Metalation (DoM)
Question 2: I am trying to use directed ortho-metalation to introduce a substituent at the C2 position of a benzoic acid derivative, but I am getting low yields and a mixture of products. What am I doing wrong?
Answer:
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, but its success is highly dependent on the choice of base, solvent, temperature, and the nature of the directing group.
Causality Behind the Issue:
The carboxylate group can act as a directed metalation group (DMG), guiding an organolithium base to deprotonate the adjacent ortho position.[4][5] However, other substituents on the ring can also have directing effects, leading to competition. Furthermore, improper reaction conditions can lead to side reactions or loss of regioselectivity.
Troubleshooting Strategies:
-
Choice of Organolithium Base and Additives:
-
For unprotected benzoic acids, a common and effective combination is sec-butyllithium (s-BuLi) with N,N,N',N'-tetramethylethylenediamine (TMEDA) in THF at very low temperatures (-78°C to -90°C).[5][6] This combination is crucial for efficient deprotonation at the C2 position.
-
Using n-butyllithium (n-BuLi) can sometimes lead to nucleophilic addition to the carboxylate group or deprotonation at other sites.
-
Interestingly, the choice of base can even reverse regioselectivity. For instance, in 2-methoxybenzoic acid, s-BuLi/TMEDA directs metalation to the C3 position (ortho to the carboxylate), while n-BuLi/t-BuOK directs it to the C6 position (ortho to the methoxy group).[6]
-
-
Strict Temperature Control: These reactions are highly exothermic and require stringent temperature control. Maintaining the temperature at or below -78°C is critical to prevent side reactions and ensure high regioselectivity.
-
Substituent Effects: The directing ability of the carboxylate group is of intermediate strength.[5] If your benzoic acid has other powerful DMGs (e.g., amides, methoxy groups), you may see competing deprotonation. The final regioselectivity will be determined by the strongest directing group. For example, in 2,4-dihalogenobenzoic acids, lithiation occurs at the C3 position, flanked by both halogens.[5]
Workflow for Troubleshooting Directed ortho-Metalation
Caption: Troubleshooting workflow for directed ortho-metalation.
Section 3: Nucleophilic Aromatic Substitution (SNA)
Question 3: I am attempting a nucleophilic aromatic substitution on a dihalobenzoic acid to install a substituent at a specific position, but the reaction is not proceeding as expected. What factors govern regioselectivity in SNAr reactions?
Answer:
Regioselectivity in nucleophilic aromatic substitution (SNAr) on a benzoic acid derivative is primarily governed by the electronic properties of the substituents and the reaction mechanism (addition-elimination vs. benzyne).
Causality Behind the Issue:
-
Addition-Elimination Mechanism: This mechanism requires the presence of strong electron-withdrawing groups (like -NO₂ or -COOH) positioned ortho or para to the leaving group (a halogen).[7][8] The EWG stabilizes the negatively charged intermediate (Meisenheimer complex). If your EWG is meta to the leaving group, this stabilization is not possible, and the reaction will be very slow or will not occur.
-
Benzyne Mechanism: This mechanism occurs in the presence of a very strong base (like NaNH₂) and does not require an activating EWG.[8][9] The regioselectivity is determined by two factors:
-
Proton Acidity: The base will abstract the most acidic proton, which is typically adjacent to an electron-withdrawing group.
-
Benzyne Intermediate Stability: The incoming nucleophile will attack the benzyne intermediate in a way that places the resulting negative charge closer to the most electron-withdrawing substituent, as this stabilizes the intermediate.[8]
-
Troubleshooting Strategies:
-
For Addition-Elimination: Ensure you have a strong EWG (e.g., a nitro group) positioned ortho or para to your leaving group. The carboxyl group itself can act as an EWG.
-
For the Benzyne Mechanism: The choice of base is critical. If you are not seeing a reaction, a stronger base may be required. The regioselectivity can be predicted by considering the inductive effects of the substituents. The nucleophile will add to the position that results in the most stable carbanionic intermediate.[9]
Section 4: Cross-Coupling Reactions
Question 4: Can I use Suzuki coupling to synthesize 2,4,5-substituted benzoic acids?
Answer:
Yes, the Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and can be adapted for the synthesis of substituted benzoic acids.[10][11] However, it is typically used to couple a pre-functionalized aromatic ring (containing the boronic acid or ester) with another (containing the halide), rather than adding substituents to an existing benzoic acid ring.
Synthetic Strategy:
A common approach is to use a brominated benzoic acid derivative and couple it with a suitable boronic acid. For example, to synthesize a 2-aryl-4,5-disubstituted benzoic acid, you could start with a 2-bromo-4,5-disubstituted benzoic acid and couple it with an arylboronic acid.
Key Considerations:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for achieving high yields.
-
Base: A base is required to activate the boronic acid for transmetalation.[10] Common bases include carbonates, phosphates, and hydroxides.
-
Functional Group Tolerance: The Suzuki coupling is known for its excellent functional group tolerance, making it suitable for complex molecules.
Data Summary Table
| Synthetic Method | Key Strengths | Common Regioselectivity Issues | Key Troubleshooting Parameters |
| Electrophilic Aromatic Substitution | Well-established, wide range of electrophiles | Competing directing effects of multiple substituents, steric hindrance | Choice of catalyst, reaction temperature, solvent polarity |
| Directed ortho-Metalation | High regioselectivity for ortho-functionalization | Competition from other directing groups, side reactions | Choice of organolithium base, strict low-temperature control |
| Nucleophilic Aromatic Substitution | Can introduce nucleophiles directly | Requires specific ortho/para EWG for addition-elimination, complex regioselectivity in benzyne mechanism | Presence and position of EWGs, strength of base |
| Suzuki-Miyaura Coupling | Excellent functional group tolerance, mild conditions | Relies on pre-functionalized starting materials | Catalyst/ligand system, choice of base, solvent |
References
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks - Organic Chemistry Portal. Available at: [Link]
-
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. Available at: [Link]
-
Directed lithiation of unprotected benzoic acids - Semantic Scholar. Available at: [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution - Chemistry Stack Exchange. Available at: [Link]
-
Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins" - Master Organic Chemistry. Available at: [Link]
-
Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| - YouTube. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Amino-4-(1H-tetrazol-5-yl)benzoic Acid
Welcome to the technical support center for the purification of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid (ATBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this molecule. ATBA's unique zwitterionic character, stemming from the presence of a basic amino group and two acidic functionalities (carboxylic acid and tetrazole), presents a distinct set of purification hurdles. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to empower you to achieve high purity for your downstream applications.
I. Understanding the Molecule: The Root of the Challenge
The primary difficulty in purifying ATBA lies in its amphoteric nature. It possesses both an acidic carboxylic acid group and a tetrazole ring, which is a well-known carboxylic acid bioisostere, alongside a basic amino group.[1][2][3] This combination can lead to the formation of zwitterions, impacting its solubility and chromatographic behavior.
| Property | Value/Description | Source |
| Molecular Formula | C8H7N5O2 | [4] |
| Molecular Weight | 205.17 g/mol | [4] |
| XLogP3 | 0.5 | [4] |
| Predicted pKa | Acidic (Carboxylic Acid & Tetrazole), Basic (Amino Group) | General Chemical Knowledge |
| Appearance | Typically a solid powder | [5] |
The presence of these multiple ionizable groups means that the net charge of the molecule is highly dependent on the pH of the surrounding medium. This directly influences its solubility in various solvents and its interaction with chromatographic stationary phases.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of ATBA, providing probable causes and actionable solutions.
Problem 1: Poor Solubility in Common Organic Solvents
Symptoms:
-
The crude product does not fully dissolve in common recrystallization or chromatography solvents like ethyl acetate, dichloromethane, or methanol.
-
Formation of a persistent suspension or oily precipitate.
Probable Causes:
-
Zwitterionic Nature: At neutral pH, the molecule exists as a zwitterion, with both positive (on the amino group) and negative (on the carboxylate/tetrazolate) charges. This salt-like character significantly reduces its solubility in non-polar organic solvents.
-
Intermolecular Hydrogen Bonding: The presence of multiple hydrogen bond donors (N-H from amino and tetrazole) and acceptors (N atoms of tetrazole, O atoms of carboxylic acid) leads to strong intermolecular interactions, resulting in a high lattice energy and poor solubility.[6]
Solutions:
-
pH Adjustment for Recrystallization:
-
Acidic Conditions: Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or NaHCO3) to form the soluble salt. Treat with activated carbon to remove colored impurities, filter, and then slowly acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the purified product at its isoelectric point.
-
Basic Conditions: Alternatively, dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl) to protonate the amino group. Filter to remove any insoluble impurities, and then slowly add a base to precipitate the pure compound.
-
-
Solvent Selection:
-
Highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be effective for dissolving ATBA, but their high boiling points can make removal challenging.
-
Some success has been reported with recrystallization from hot ethanol or water for other tetrazole-containing compounds.[7][8][9]
-
Problem 2: Co-elution of Impurities during Column Chromatography
Symptoms:
-
Broad peaks or multiple overlapping peaks observed during HPLC analysis of fractions.
-
Inability to achieve baseline separation from starting materials or by-products.
Probable Causes:
-
Ionic Interactions with Stationary Phase: The charged nature of ATBA can lead to strong interactions with the silica gel surface in normal-phase chromatography, causing tailing and poor separation. In reversed-phase, ionization can lead to peak fronting or tailing depending on the mobile phase pH.[10]
-
Similar Polarity of Impurities: Synthetic by-products may have very similar polarities to the target compound, making separation by conventional chromatography difficult.
Solutions:
-
Reversed-Phase Chromatography with pH Modifiers:
-
This is often the most effective method for purifying ionizable compounds.[10][11][12]
-
Acidic Mobile Phase: Add an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) to the mobile phase (e.g., water/acetonitrile or water/methanol). This will suppress the ionization of the carboxylic acid and tetrazole groups and protonate the amino group, leading to more consistent retention and sharper peaks.[10] A general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of the acidic groups.[10]
-
Basic Mobile Phase: Using a mobile phase with a high pH (e.g., using ammonium hydroxide or a buffer) can deprotonate the acidic groups and neutralize the amino group, which can also improve peak shape and selectivity.
-
-
Ion-Pair Chromatography:
-
For particularly challenging separations, ion-pair chromatography can be employed. This technique involves adding an ion-pairing reagent to the mobile phase that forms a neutral complex with the charged analyte, improving its retention on a reversed-phase column.[13]
-
-
Mixed-Mode Chromatography:
-
Columns that combine reversed-phase and ion-exchange characteristics can be highly effective for separating mixtures of acidic, basic, and neutral compounds.[12]
-
Problem 3: Product Decomposition during Purification
Symptoms:
-
Appearance of new, unexpected spots on TLC or peaks in HPLC after purification attempts.
-
Low overall yield of the purified product.
Probable Causes:
-
Thermal Instability: Tetrazole-containing compounds can be thermally labile, and prolonged heating during recrystallization or solvent removal can lead to decomposition.
-
pH Instability: Extreme pH conditions (very strong acid or base) used during extraction or recrystallization could potentially lead to hydrolysis or other degradation pathways.
Solutions:
-
Minimize Heat Exposure:
-
When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound and cool the solution promptly.
-
During solvent evaporation (e.g., on a rotary evaporator), use a lower bath temperature and, if necessary, a higher vacuum.
-
-
Use Moderate pH:
-
Avoid using highly concentrated acids or bases for pH adjustments. Stick to concentrations around 0.5-1M.
-
Neutralize the product as quickly as possible after acid/base treatment.
-
-
Inert Atmosphere:
-
If sensitivity to oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving crude this compound?
A1: Due to its zwitterionic nature, there isn't a single ideal organic solvent. For analytical purposes (like preparing an HPLC sample), a small amount of DMSO or DMF followed by dilution with the mobile phase is often effective. For purification, a pH-adjusted aqueous solution is typically the most reliable starting point for recrystallization.
Q2: Can I use normal-phase silica gel chromatography for purification?
A2: While possible, it is generally not recommended as the primary method. The polar amino and acidic groups will interact very strongly with the acidic silica surface, leading to significant peak tailing and potential irreversible adsorption. If you must use it, consider adding a modifier like triethylamine to your mobile phase to block the active sites on the silica, or using an alternative stationary phase like alumina.
Q3: My purified product shows a broad melt peak. Does this indicate impurity?
A3: A broad melting point range is often an indicator of impurities. However, for compounds like ATBA that can exhibit complex intermolecular hydrogen bonding and potentially exist in different tautomeric or polymorphic forms, a broad melt can sometimes be observed even in pure samples. It is crucial to correlate the melting point data with other analytical techniques like HPLC, NMR, and mass spectrometry to confirm purity.
Q4: How should I store the purified this compound?
A4: It should be stored in a tightly sealed container in a cool, dry place, protected from light. Given its potential for thermal and photo-instability, refrigeration is recommended for long-term storage.
IV. Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Recrystallization
This protocol leverages the pH-dependent solubility of ATBA to remove neutral impurities.
-
Dissolution: Suspend the crude ATBA (1.0 g) in deionized water (20 mL).
-
Basification: Slowly add 1M sodium hydroxide (NaOH) solution dropwise while stirring until all the solid has dissolved and the solution is clear (target pH ~9-10).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 5% w/w) and stir for 15-20 minutes at room temperature.
-
Filtration: Filter the solution through a pad of celite to remove the activated carbon and any other insoluble impurities. Wash the filter cake with a small amount of deionized water.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 2-3.
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol to aid in drying.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purification by Preparative Reversed-Phase HPLC
This method is suitable for obtaining high-purity material, especially when dealing with closely related impurities.
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 30-40 minutes. This will need to be optimized based on the results from analytical HPLC.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
Procedure:
-
Sample Preparation: Dissolve the crude ATBA in a minimum amount of DMSO or DMF, and then dilute with Mobile Phase A to the point of precipitation. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): First, develop a separation method on an analytical C18 column to determine the optimal gradient conditions for separating the product from its impurities.
-
Preparative Run: Scale up the optimized analytical method to your preparative HPLC system. Inject the prepared sample.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final product as a fluffy solid. This avoids heating the sample.
V. Visual Workflow and Decision Making
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude material.
Caption: Decision tree for selecting a purification strategy for ATBA.
Acid-Base Recrystallization Workflow
This diagram illustrates the step-by-step process for the acid-base recrystallization protocol.
Caption: Step-by-step workflow for acid-base recrystallization.
VI. References
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
LCGC International. Separation of a Mix of Acidic, Basic, and Neutral Compounds at High pH Conditions. [Link]
-
SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
-
Crawford Scientific. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]
-
RSC Publishing. (2025, August 28). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(II) immobilized on nanodiamond@folic acid catalyst. [Link]
-
ResearchGate. (2025, August 7). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. [Link]
-
ResearchGate. (2025, August 10). Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles. [Link]
-
Growing Science. (2024, November 13). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl). [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. [Link]
-
National Center for Biotechnology Information. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. [Link]
Sources
- 1. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles » Growing Science [growingscience.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu( ii ) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03496E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies [sielc.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Optimization of Amide Coupling with 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
Welcome to the technical support guide for optimizing amide coupling reactions with 2-amino-4-(1H-tetrazol-5-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing amide derivatives from this unique trifunctional molecule. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges this substrate presents.
Introduction: Understanding the Substrate's Challenges
This compound is a challenging substrate for amide coupling due to a combination of electronic and steric factors, as well as the presence of multiple acidic protons. A successful coupling strategy must address:
-
Reduced Nucleophilicity: The 2-amino group is an aniline derivative that is electronically deactivated by the presence of the ortho-carboxylic acid and the para-tetrazole ring, both of which are electron-withdrawing groups. This significantly reduces the nucleophilicity of the amine, making the reaction sluggish.[1]
-
Steric Hindrance: The ortho-position of the amino group relative to the carboxylic acid can create steric hindrance, impeding the approach of the amine coupling partner to the activated carboxylic acid intermediate.[2][3]
-
Multiple Acidic Protons: The molecule has three acidic protons: the carboxylic acid, the tetrazole N-H (pKa comparable to a carboxylic acid), and the ammonium proton after protonation.[4][5] The tetrazole proton can compete with the carboxylic acid for the base, potentially leading to side reactions or requiring precise stoichiometric control.
-
Solubility: The zwitterionic nature of the molecule can lead to poor solubility in common aprotic organic solvents, complicating homogeneous reaction conditions.[4][6]
This guide will provide logical, step-by-step strategies to overcome these challenges and achieve high-yield, high-purity amide products.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for this substrate?
For challenging substrates like this, which involve an electron-deficient aniline, standard carbodiimide reagents like EDC may be sluggish.[1][7] Uronium/aminium salt-based reagents are highly recommended due to their superior reactivity and ability to overcome steric hindrance.[8][9]
-
Top Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high coupling efficiency, rapid kinetics, and low rates of racemization, especially with sterically hindered substrates.[8][9][10][11] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[8][10]
-
Alternative High-Potency Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A classic and effective reagent, though HATU often performs better with less epimerization.[11]
-
COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate): A third-generation uronium salt that shows excellent performance, often requiring only one equivalent of base, and is highly soluble.[12]
-
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | High reactivity, fast kinetics, low racemization, effective for hindered systems.[8][9][10] | Higher cost. Byproducts can sometimes complicate purification. |
| HBTU | Uronium/Aminium Salt | Reliable and effective for many systems.[13] | Slightly less reactive than HATU; can react with unprotected N-terminus if used in excess.[11] |
| COMU | Uronium Salt | Excellent reactivity, high solubility, requires only 1 eq. of base, non-explosive byproduct.[12] | Newer reagent, may be less familiar to some labs. |
| EDC/HOAt | Carbodiimide + Additive | Cost-effective, water-soluble urea byproduct.[8] | May be less effective for this specific substrate due to lower reactivity. Requires an additive like HOAt (not HOBt) for better performance.[8] |
Q2: How do I choose the right base and how much should I use?
The choice and amount of base are critical. The base must be strong enough to deprotonate the carboxylic acid but should be non-nucleophilic to avoid side reactions.
-
Recommended Base: DIPEA (N,N-Diisopropylethylamine) is the base of choice for HATU-mediated couplings.[10][14] It is a bulky, non-nucleophilic tertiary amine that effectively facilitates the reaction without competing with the primary amine substrate. Triethylamine (TEA) is another option.
-
Stoichiometry: This is a crucial parameter. You need enough base to neutralize three acidic species:
-
The carboxylic acid of your substrate.
-
The acidic tetrazole N-H proton.
-
The hexafluorophosphate (PF6⁻) or tetrafluoroborate (BF4⁻) salt of the uronium reagent, which releases an equivalent of acid (HOAt from HATU).
-
Therefore, a minimum of 3.0 equivalents of base is often required. It is common to use a slight excess, ranging from 3.0 to 5.0 equivalents , to drive the reaction to completion.[10][14]
Q3: What is the best solvent for this reaction?
The ideal solvent should fully dissolve all reactants to ensure a homogeneous reaction.
-
Primary Recommendations: Polar aprotic solvents are preferred. DMF (N,N-Dimethylformamide) is the most common and effective solvent for these types of couplings.[2][14] DMA (N,N-Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) can also be used, sometimes offering better solubility.
-
Secondary Option: Acetonitrile (ACN) can be effective, particularly if solubility is not an issue.[1]
-
Avoid: Chlorinated solvents like Dichloromethane (DCM) may not provide sufficient solubility for the starting acid.[2] Protic solvents should be strictly avoided as they interfere with the reaction.
Q4: How can I monitor the reaction progress effectively?
Given the polar and UV-active nature of the starting material and product, LC-MS (Liquid Chromatography-Mass Spectrometry) is the ideal monitoring technique. It allows you to track the consumption of the starting acid and the formation of the desired product mass. Thin-Layer Chromatography (TLC) can also be used, but co-elution of polar starting materials and byproducts can make interpretation difficult.
Troubleshooting Guide
This section addresses specific experimental failures in a problem/cause/solution format.
Problem 1: Low or No Conversion to Product
This is the most common issue, often stemming from insufficient activation or reactivity.
Workflow for Diagnosing Low Conversion ```dot
graph TD { A[Start: Low/No Conversion] --> B{Check Reagent Quality}; B -- "Reagents OK" --> C{Review Stoichiometry}; B -- "Reagents Suspect" --> B_Sol[Solution: Use fresh, anhydrous reagents and solvents.]; C -- "Stoichiometry Correct" --> D{Increase Reaction Time/Temp}; C -- "Stoichiometry Incorrect" --> C_Sol[Solution: Ensure min. 3.0 eq. of base (DIPEA). Use 1.1-1.2 eq. of coupling reagent and amine.]; D -- "Still No Improvement" --> E{Switch to a Stronger Coupling Reagent}; D -- "Reaction Progresses" --> D_Sol[Solution: Extend reaction time to 18-24h. Consider gentle heating to 40-50 °C.]; E -- "EDC/HBTU used" --> E_Sol[Solution: Switch to HATU or COMU for maximum reactivity.]; E -- "Already using HATU" --> F{Consider Acyl Fluoride Intermediate}; F --> F_Sol[Solution: Use a fluorinating agent like TFFH to form the acyl fluoride in situ before adding the amine.][15][16]; }
Potential side reactions during the coupling process.
-
Cause A: Guanidinium Byproduct Formation
-
Explanation: If the amine coupling partner is added before the carboxylic acid is fully activated, it can react directly with the uronium salt (e.g., HATU) to form a stable, unreactive guanidinium species. * Solution: Strictly follow the correct order of addition. Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.
-
-
Cause B: Tetrazole N-Acylation or Other Reactions
-
Explanation: The deprotonated tetrazole ring is nucleophilic and could potentially react with the activated ester, although this is less common than reactions at the primary amine. More likely, its presence complicates the acid-base chemistry.
-
Solution: Ensure sufficient base is present to deprotonate all acidic sites, preventing the tetrazole from interfering with the desired reaction pathway. Precise control over stoichiometry is key.
-
Problem 3: Difficult Product Purification
The product retains polar functional groups, which can make purification challenging.
-
Issue A: Removing Urea or Tetramethylurea Byproducts
-
Explanation: EDC couplings produce a dicyclohexyl- or ethyl-dimethylaminopropyl-urea byproduct. HATU/HBTU couplings produce tetramethylurea. These can sometimes be difficult to separate from a polar product.
-
Solution:
-
Aqueous Workup: Perform a standard aqueous workup. Wash the organic layer (e.g., Ethyl Acetate) sequentially with a dilute acid (e.g., 5% citric acid or 1N HCl) to remove excess base, followed by saturated sodium bicarbonate to remove unreacted acid and HOAt, and finally brine. [10] 2. Precipitation/Trituration: If the product is a solid, trituration with a solvent like diethyl ether or a mixture of DCM/hexanes can often help remove soluble impurities like tetramethylurea.
-
-
-
Issue B: Product is Water-Soluble or Stays in Aqueous Layer
-
Explanation: The presence of the free tetrazole ring and other polar groups can impart significant water solubility to the final product, making extraction difficult. [4][6] * Solution:
-
Back-Extraction: If the product is acidic (due to the tetrazole), it can be extracted into a basic aqueous layer (e.g., dilute NaHCO₃), washed with an organic solvent to remove non-polar impurities, and then re-acidified and extracted back into an organic solvent like Ethyl Acetate or Butanol.
-
Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of the organic product and improve extraction efficiency. [6] 3. Reverse-Phase Chromatography: For highly polar products that are difficult to purify on normal-phase silica gel, reverse-phase flash chromatography (C18 silica) is an excellent alternative.
-
-
Recommended Experimental Protocol
General Procedure for Amide Coupling using HATU
This protocol provides a robust starting point for optimization.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon).
-
Dissolution: Add anhydrous DMF (or DMA) to dissolve the acid completely. This may require gentle warming or sonication.
-
Reagent Addition: Add HATU (1.2 eq.) to the solution, followed by DIPEA (3.0 - 4.0 eq.).
-
Pre-activation: Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. The solution may change color.
-
Amine Addition: Add the desired amine coupling partner (1.1 eq.) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction at room temperature for 4-18 hours. Monitor the progress by LC-MS every 2-4 hours until the starting acid is consumed. If the reaction is slow, consider warming to 40 °C.
-
Workup:
-
Cool the reaction to room temperature and dilute with Ethyl Acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by reverse-phase chromatography to obtain the desired amide.
References
-
Fisher Scientific. Amide Synthesis. Available from: [Link].
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link].
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link].
-
Aapptec Peptides. Coupling Reagents. Available from: [Link].
-
PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link].
-
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link].
-
Chemistry Stack Exchange. Extraction of a pyridine tetrazole from the aqueous phase. Available from: [Link].
-
The Royal Society of Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Available from: [Link].
-
Reddit. amide coupling help : r/Chempros. Available from: [Link].
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link].
-
ACS Publications. Tetrazoles via Multicomponent Reactions | Chemical Reviews. Available from: [Link].
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Available from: [Link].
- Google Patents. US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
-
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link].
-
Organic Chemistry Portal. 1H-Tetrazole synthesis. Available from: [Link].
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link].
-
PubMed. Effect of the tetrazole cis-amide bond surrogate on the complexing ability of some enkephalin analogues toward Cu(II) ions. Available from: [Link].
-
Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Available from: [Link].
-
ACS Publications. Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds | Organic Letters. Available from: [Link].
-
University of Glasgow. Removal of Pivaloyl and trityl groups from Tetrazoles and alcohols via Indium, lithium chloride and arene catalyzed lithiation. Available from: [Link].
-
White Rose Research Online. Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Available from: [Link].
-
ResearchGate. Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Available from: [Link].
-
Europe PMC. Functionalized tetrazoles as latent active esters in the synthesis of amide bonds. Available from: [Link].
-
NIH. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. archives.umc.edu.dz [archives.umc.edu.dz]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file.globalso.com [file.globalso.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"stability issues of tetrazole-containing compounds under acidic or basic conditions"
Technical Support Document: TSDL-CHEM-2026-01
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tetrazole-containing compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered under acidic and basic conditions during experimentation.
Introduction: The Duality of the Tetrazole Ring
The tetrazole ring is a cornerstone in modern medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group in drug candidates like losartan and valsartan.[1][2] This is due to its similar pKa value (typically 4.5-5.5), which allows it to exist as an anion at physiological pH, and its recognized metabolic stability.[3][4][5] However, the chemical stability of this nitrogen-rich heterocycle can be profoundly influenced by pH, temperature, and substituents, leading to unexpected experimental outcomes.[6] This guide is designed to help you navigate these challenges.
Section 1: Understanding Tetrazole Acidity and its Implications
Before troubleshooting, it's crucial to understand the fundamental acidic nature of the 5-substituted 1H-tetrazole. The N-H proton is acidic due to the high nitrogen content and the aromatic stabilization of the resulting tetrazolate anion, where the negative charge is delocalized across the ring.[7] This acidity is the primary determinant of its behavior in aqueous solutions.
Q: Why is the pKa of my tetrazole compound important for stability studies?
A: The pKa value is the pivot point for your compound's properties.
-
Below the pKa (Acidic Conditions): The tetrazole ring is protonated (neutral). This neutral form is significantly less water-soluble than its anionic counterpart, which can lead to precipitation. It is also more susceptible to certain acid-catalyzed degradation pathways.
-
Above the pKa (Neutral to Basic Conditions): The tetrazole is deprotonated, forming the highly soluble and generally more stable tetrazolate anion.
The pKa is influenced by the substituent at the C5-position. Electron-withdrawing groups tend to lower the pKa (stronger acid), while electron-donating groups raise it.[8]
| Substituent (at C5) | Approximate pKa (in water) | Corresponding Carboxylic Acid pKa |
| H | 4.70 | 3.77 |
| CH₃ | 5.50 | 4.76 |
| Phenyl (Ph) | 4.83 | 4.21 |
| Amino (NH₂) | ~5.8-6.0 | - |
| Nitro (NO₂) | ~1.0-1.5 | - |
Table 1: Approximate pKa values for representative 5-substituted 1H-tetrazoles. These values serve as a general guide.[9]
Section 2: Troubleshooting Stability Under Acidic Conditions
Prolonged exposure to strong acids, particularly at elevated temperatures, can be detrimental to the tetrazole ring.[6]
Q: I've dissolved my tetrazole compound in a pH 3 buffer, and now I see a precipitate. What happened?
A: You have likely dropped the pH below your compound's pKa. The tetrazole has become protonated, and the resulting neutral species has lower aqueous solubility.
-
Immediate Action: Re-dissolve the compound in a small amount of base (e.g., dilute NaOH) and then buffer to a pH at least 1-2 units above the pKa.
-
Causality: The tetrazolate anion is highly polar and readily solvated by water. The neutral 1H-tetrazole is much less polar, leading to aggregation and precipitation in aqueous media.
-
Prevention: Always consider the pKa when preparing solutions. If you must work at a low pH, consider using a co-solvent system (e.g., water/acetonitrile, water/DMSO) to maintain solubility of the protonated form.
Q: I'm running a reaction in 1 M HCl at 60°C and my yield is low, with several new spots on my TLC/LC-MS. What could be the degradation products?
A: You are likely observing acid-catalyzed degradation of the tetrazole ring. Under harsh acidic conditions, the ring can be protonated, which may lead to ring-opening or cleavage.
-
Likely Degradation Pathway: The primary mechanism often involves protonation followed by a retro-[3+2] cycloaddition or other rearrangement, which can cleave the ring. This can lead to the formation of amines, nitriles, or hydrazoic acid (HN₃) derivatives, which are themselves reactive or unstable.[6]
-
Analytical Approach: Use LC-MS to identify the mass of the degradation products.[10] A loss of 28 Da (N₂) or 43 Da (HN₃) from your parent mass are key indicators of ring cleavage.
-
Mitigation Strategy:
-
Reduce Temperature: Perform the reaction at the lowest effective temperature.
-
Reduce Acid Strength: Use the mildest acidic conditions possible (e.g., 0.1 M HCl instead of 1 M, or an organic acid like acetic acid).
-
Limit Exposure Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Visualization: Acid-Catalyzed Degradation Pathway
Caption: Proposed pathway for tetrazole degradation under strong acidic conditions.
Section 3: Troubleshooting Stability Under Basic Conditions
Tetrazoles are generally more stable under basic conditions due to the formation of the resonance-stabilized tetrazolate anion. However, issues can still arise, particularly with strong bases or reactive functional groups elsewhere in the molecule.
Q: My compound seems stable in base, but is it completely inert?
A: While significantly more stable than in acid, "inert" is a strong word. The tetrazolate anion is stable, but very strong basic conditions (e.g., >1 M NaOH) combined with high heat can still promote slow degradation over extended periods, especially if the C5 substituent creates electronic vulnerability. Furthermore, other functional groups in your molecule (e.g., esters, amides) will be highly susceptible to basic hydrolysis, which could initiate a cascade of degradation.
-
Recommendation: For long-term storage in solution, a buffered system around pH 7-9 is ideal. Avoid prolonged storage in highly concentrated basic solutions.
Q: I am performing an N-alkylation on the tetrazole ring using an alkyl halide and a base like K₂CO₃, but I'm getting a mixture of two products. Why?
A: This is a classic issue of regioselectivity. The tetrazolate anion has nucleophilic character at both the N1 and N2 positions, leading to the formation of N1 and N2-alkylated isomers.
-
Causality: The ratio of N1 to N2 isomers is highly dependent on the reaction conditions, including the solvent, counter-ion (cation), and the nature of the alkylating agent. Acidic conditions, for instance, have been shown to favor the N2 isomer.[11]
-
Troubleshooting Isomer Formation:
-
Solvent Choice: Polar aprotic solvents (like DMF or acetonitrile) often favor N2 alkylation, while polar protic solvents can alter the ratio.
-
Counter-ion: The choice of base (e.g., NaH vs. Cs₂CO₃) can influence the ionic character of the tetrazolate salt, affecting which nitrogen is more accessible.
-
Steric Hindrance: Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen atom.
-
Section 4: Experimental Protocols for Stability Assessment
A forced degradation study is essential for understanding the intrinsic stability of your tetrazole-containing compound and for developing stability-indicating analytical methods, as recommended by ICH guidelines.[12]
Protocol: Forced Degradation Study for a Novel Tetrazole Compound
Objective: To determine the degradation profile of "Compound T" under acidic, basic, oxidative, and photolytic stress conditions.
1. Materials & Preparation:
-
Compound T (solid)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A glassware
-
Calibrated HPLC-UV/MS system[10]
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Compound T in ACN. This will be your Stock-T.
3. Experimental Conditions (Run in parallel):
-
Acid Hydrolysis:
-
To 1 mL of Stock-T, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 2 hours.
-
At t=0 and t=2h, withdraw 100 µL, neutralize with 100 µL of 1 M NaOH, dilute to 1 mL with 50:50 ACN:H₂O, and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of Stock-T, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
At t=0 and t=2h, withdraw 100 µL, neutralize with 100 µL of 1 M HCl, dilute to 1 mL with 50:50 ACN:H₂O, and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of Stock-T, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At t=0 and t=24h, withdraw 100 µL, dilute to 1 mL, and analyze.
-
-
Control Sample:
-
To 1 mL of Stock-T, add 1 mL of purified water.
-
Treat identically to the stress samples (e.g., incubate at 60°C). This control helps differentiate thermal degradation from acid/base-catalyzed degradation.
-
4. HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+/-)
5. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples versus the control.
-
Identify major degradants by their mass-to-charge ratio (m/z) and retention time. Aim for a target degradation of 5-20% to ensure the primary degradation products are observed.[6]
Visualization: Forced Degradation Workflow
Caption: Workflow for a typical forced degradation study of a tetrazole compound.
Section 5: Frequently Asked Questions (FAQs)
Q1: How do substituents on the tetrazole ring affect its stability? Substituents have a significant electronic effect. Electron-withdrawing groups (e.g., -NO₂) at the C5 position can increase the acidity of the N-H proton and may destabilize the ring toward certain nucleophilic attacks, although they can also influence reaction barriers for degradation.[8][13] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease acidity.[8] Steric bulk can also play a role by hindering the approach of reagents to the ring.[13]
Q2: Are tetrazoles stable to light (photostability)? Many tetrazole-containing compounds are relatively stable to light, but photostability is highly structure-dependent. Aromatic systems or molecules with chromophores are more likely to be photoreactive. It is always necessary to perform a formal photostability study as part of a forced degradation package, exposing the compound to controlled light sources (as per ICH Q1B guidelines).
Q3: My tetrazole is N-substituted (e.g., 1,5-disubstituted). How does this affect stability? N-substituted tetrazoles lack the acidic proton and cannot form the tetrazolate anion. Their stability is governed by the nature of the N-substituent. For example, some N-aryl tetrazoles can undergo thermal or photochemical rearrangement. They are generally stable to moderately acidic and basic conditions, but the absence of the anionic form means their solubility profile will be different from their 1H-tetrazole counterparts.
Q4: What are the best analytical techniques for monitoring tetrazole stability? The combination of High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS) is the gold standard.[10]
-
HPLC-UV provides robust quantification of the parent compound and its degradants.[10]
-
HPLC-MS is indispensable for the structural elucidation of unknown degradation products by providing accurate mass information.[10]
-
NMR Spectroscopy can be used to confirm the structure of isolated degradants or to study isomerism (e.g., N1 vs. N2 alkylation).[14]
References
- BenchChem. (n.d.). Stability issues of tetrazole compounds under acidic conditions.
- Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions.
- Geetha, K., et al. (n.d.). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal.
- RSC Publishing. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).
- Sharpless, K. B., et al. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
- ResearchGate. (n.d.). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Request PDF.
- Chemistry Stack Exchange. (2024). Why is tetrazole acidic?.
- BenchChem. (n.d.).
- RSC Publishing. (2025). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances.
- ResearchGate. (n.d.). Structural relations between 5-substituted tetrazoles (a) and carboxylic acids, esters and amides (b).
- Roh, J., et al. (2012).
- Pharmaceutical Methods. (n.d.). Biological Potentials of Substituted Tetrazole Compounds.
- Wikipedia. (n.d.). Tetrazole.
- Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
- ResearchGate. (2024). Decomposition products of tetrazoles.
- Koren, G., et al. (n.d.).
- Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.
- ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2....
- Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- CORE. (n.d.).
- Wiley Online Library. (2013). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology.
- PubMed. (2012). The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism.
- PubMed Central. (n.d.).
- MedCrave online. (2016).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phmethods.net [phmethods.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2-amino-4-(1H-tetrazol-5-yl)benzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-4-(1H-tetrazol-5-yl)benzoic acid and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of these complex molecules. Our goal is to equip you with the scientific rationale and practical methodologies needed to anticipate, identify, and mitigate degradation-related issues in your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the inherent stability and degradation characteristics of this class of compounds.
Q1: What are the primary factors influencing the stability of this compound derivatives?
The stability of these derivatives is not governed by a single factor but is a multifactorial issue influenced by both the core structure and the experimental environment. The primary culprits for degradation are pH, light, temperature, and the presence of oxidizing agents.[1] The molecule possesses three key functional regions, each with its own vulnerabilities:
-
The Tetrazole Ring: While generally stable, the tetrazole ring is susceptible to cleavage under thermal and photolytic stress.[2][3] Its stability can be influenced by the tautomeric form present (1H vs. 2H), which is often dictated by the surrounding molecular structure and solvent.[4]
-
The Benzoic Acid Moiety: This group can be involved in reactions such as decarboxylation under specific thermal or pH conditions. Its acidity also means the overall charge of the molecule, and thus its solubility and reactivity, is highly pH-dependent.
-
The Amino Group: The 2-amino group, being an aromatic amine, is particularly susceptible to oxidative degradation, which can often lead to the formation of colored impurities.
Q2: What are the major degradation pathways I should expect for this class of compounds?
Based on the structure, four primary degradation pathways should be anticipated and tested for: hydrolytic, oxidative, photolytic, and thermal degradation.[5][6]
-
Hydrolytic Pathway (Acid/Base Catalyzed): Under acidic conditions, a proposed mechanism involves protonation of a nitrogen atom in the tetrazole ring, which can lead to ring-opening and the formation of an imidoyl azide intermediate.[7] Under basic conditions, angiotensin-II receptor antagonists containing a tetrazole moiety are known to be particularly susceptible to degradation.[5]
-
Oxidative Pathway: The aromatic amino group is a prime target for oxidation, potentially forming nitroso or nitro derivatives, or colored polymeric species. The tetrazole ring itself can also undergo oxidative degradation.[8]
-
Photolytic Pathway: Exposure to UV light is a well-documented cause of tetrazole ring cleavage.[2][9][10] This process often generates highly reactive nitrilimine intermediates, which can then react further to form a diverse range of products.[11]
-
Thermal Pathway: At elevated temperatures, the tetrazole ring can fragment through two primary routes: the elimination of a nitrogen molecule (N₂) or the extrusion of hydrazoic acid (HN₃).[3][12][13]
Below is a conceptual diagram illustrating these potential degradation routes.
Caption: Systematic workflow to troubleshoot unexpected HPLC peaks.
Problem 2: My sample solution is turning yellow/brown upon storage. What does this indicate?
Discoloration, especially to yellow or brown, is a strong indicator of oxidative degradation, particularly involving the aromatic amino group.
Causality: Aromatic amines can be oxidized to form highly conjugated systems, such as quinone-imines, which are often colored. These can further polymerize, leading to complex mixtures of colored products. This process can be catalyzed by trace metal ions or exposure to atmospheric oxygen.
Troubleshooting & Mitigation:
-
Confirm Oxidation: Perform a forced oxidation study by treating a fresh solution with a low concentration of hydrogen peroxide (e.g., 0.1-3% H₂O₂). [1]If the resulting HPLC profile or coloration matches what you observe during storage, oxidation is confirmed.
-
De-gas Solvents: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Use Antioxidants: If compatible with your downstream application, consider adding an antioxidant like ascorbic acid or sodium metabisulfite to your solution. [1]4. Add a Chelating Agent: To rule out catalysis by metal ions, add a small amount of EDTA to the solution. [1]5. Evaluate Headspace: Store solutions in vials with minimal headspace to reduce the amount of available oxygen.
Problem 3: I've confirmed degradation is occurring, but I'm struggling to identify the new structures. What's the best approach?
Structural elucidation of unknown degradants requires a combination of high-resolution analytical techniques.
Causality: Forced degradation can produce a mixture of isomers and fragments. HPLC alone can separate them, but it provides no structural information. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential for piecing together the structures.
Identification Strategy:
-
LC-MS/MS Analysis: This is the most powerful first step.
-
High-Resolution MS: Obtain the accurate mass of the degradant peaks. This will allow you to predict possible elemental compositions.
-
Fragmentation (MS/MS): Analyze the fragmentation patterns. For tetrazole derivatives, look for characteristic neutral losses. A loss of 28 Da often corresponds to N₂, while a loss of 43 Da can indicate HN₃. [14][15]These are hallmark fragmentation patterns for the tetrazole ring.
-
-
Preparative HPLC: If a degradant is present in sufficient quantity (>5%), use preparative HPLC to isolate it.
-
NMR Spectroscopy: Analyze the isolated degradant by ¹H and ¹³C NMR. The disappearance of the characteristic tetrazole proton signal or significant shifts in the aromatic protons of the benzoic acid ring can provide definitive structural information. [14][15]4. Reference Standards: If you hypothesize a specific degradation product (e.g., the oxidized nitro-derivative), synthesize a small amount of that compound to serve as a reference standard. Co-elution in HPLC and identical MS/MS spectra provide definitive proof.
Experimental Protocols
Protocol 1: Standardized Forced Degradation Study (Stress Testing)
Objective: To intentionally degrade the this compound derivative under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method. [5][6] Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions: For each condition, use a sample of the stock solution and a corresponding blank (solvent only). Protect all samples from light unless otherwise specified. The goal is to achieve 5-20% degradation. [5]Adjust stress duration or reagent concentration if degradation is too fast or too slow.
| Stress Condition | Protocol | Justification & Common Products |
| Acid Hydrolysis | Mix stock with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 24-48 hours. Neutralize with NaOH before analysis. | Simulates acidic environments. Probes for acid-labile groups. Expect tetrazole ring-opening. [7] |
| Base Hydrolysis | Mix stock with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 8-24 hours. Neutralize with HCl before analysis. | Simulates alkaline environments. Tetrazoles can be labile to base. [5]Expect ring degradation. |
| Oxidation | Mix stock with 3% H₂O₂ (1:1 v/v). Store at room temperature for 24 hours. | Tests susceptibility to oxidation. Expect oxidation of the amino group to nitroso/nitro forms. [1] |
| Thermal Degradation | Store stock solution at 70°C for 48 hours. Also, test solid compound under the same conditions. | Evaluates intrinsic thermal stability. Expect N₂ or HN₃ extrusion from the tetrazole ring. [3][16] |
| Photodegradation | Expose solution to a calibrated light source (ICH Q1B guidelines). Wrap a control sample in aluminum foil. | Assesses light sensitivity. Expect tetrazole ring cleavage via nitrilimine intermediates. [1][2] |
-
Analysis: Analyze all stressed samples, controls, and a "Time 0" sample by a validated HPLC-UV/PDA method.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Check for peak purity of the parent peak in all conditions using a PDA detector. [7] * Establish mass balance to ensure all major degradants are detected.
-
Proceed with LC-MS for identification of major degradants.
-
References
-
Frija, L., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(5), 3757–3774. [Link] [2][9][10][11]2. Kiselev, V. G., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(20), 5227–5235. [Link] [4]3. Frija, L., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. PubMed. [Link]
-
Frija, L., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajrconline.org [ajrconline.org]
- 6. ijrpp.com [ijrpp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. irjmets.com [irjmets.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Photochemical transformations of tetrazole derivatives: applications in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PlumX [plu.mx]
- 13. Initiation and Decomposition of Tetrazole Containing Green Energetic Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Tetrazole Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for tetrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the [3+2] cycloaddition of nitriles and azides for the formation of 5-substituted-1H-tetrazoles. Low conversion rates are a common challenge in this otherwise robust transformation. This document provides in-depth, cause-and-effect troubleshooting advice to diagnose and resolve issues in your experimental workflow.
The formation of the highly stable, aromatic tetrazole ring is a powerful driving force for the reaction. However, its success is contingent on several critical parameters, primarily the activation of the nitrile substrate.[1] This guide is structured in a question-and-answer format to directly address the most frequent problems encountered in the lab.
Initial Troubleshooting Workflow
Before diving into specific issues, it's crucial to approach the problem systematically. A stalled or low-yielding reaction is often a symptom of one or more suboptimal parameters. The following workflow provides a logical diagnostic path.
Caption: A systematic workflow for diagnosing low conversion in tetrazole synthesis.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction shows very low conversion, with mostly unreacted nitrile starting material. What are the primary causes?
A: This is the most common failure mode and almost always points to insufficient activation of the nitrile. The [3+2] cycloaddition between an azide anion and a nitrile is kinetically slow without an appropriate activator to render the nitrile's carbon atom more electrophilic.[1][2][3]
Causality Explained: The mechanism involves the coordination of a Lewis acid (like Zn²⁺, Cu²⁺) or a Brønsted acid to the nitrile nitrogen.[1][3] This coordination withdraws electron density, making the nitrile carbon susceptible to nucleophilic attack by the azide anion.[1][4][5] An inefficient catalyst, incorrect stoichiometry, or inhibiting impurities will prevent this crucial first step.
Troubleshooting Protocol:
-
Verify Catalyst Activity:
-
Source & Age: Ensure your Lewis acid catalyst (e.g., ZnCl₂, CuI, AlCl₃) is from a reliable source and has been stored under anhydrous conditions. Many Lewis acids are hygroscopic and can be deactivated by moisture.
-
Test with a Control Reaction: Run the reaction with a known, highly reactive nitrile (e.g., benzonitrile) under standard conditions to confirm the catalyst's efficacy.
-
-
Check Azide Source and Stoichiometry:
-
Sodium Azide (NaN₃): This is the most common azide source. Ensure it is finely powdered and dry. Typically, 1.1 to 1.5 equivalents relative to the nitrile are used.[1]
-
Hydrazoic Acid (HN₃) Precursors: When using reagents like triethylamine hydrochloride or ammonium chloride with NaN₃, these generate HN₃ in situ.[1][6] Ensure the correct stoichiometry is used (often catalytic for the acid source).
-
-
Assess the Nitrile's Electronic Properties:
-
Electron-Withdrawing Groups (EWGs): Nitriles substituted with EWGs (e.g., -NO₂, -CF₃, -CN) are more reactive as the nitrile carbon is inherently more electrophilic.
-
Electron-Donating Groups (EDGs): Nitriles with EDGs (e.g., -OCH₃, -N(CH₃)₂) are less reactive and require more forcing conditions or a stronger Lewis acid.[4] If your substrate is electron-rich, a stronger activation method is necessary.
-
Q2: I'm using an electron-rich or sterically hindered nitrile and getting no reaction. How can I force the conversion?
A: Unreactive nitriles are a significant challenge and require a multi-faceted approach focusing on stronger activation and optimized reaction conditions. Standard conditions (e.g., ZnCl₂ in DMF at 120 °C) are often insufficient for these substrates.[2][6]
Causality Explained: Electron-donating groups increase the electron density on the nitrile carbon, repelling the incoming azide nucleophile. Steric hindrance around the nitrile group physically blocks the approach of both the catalyst and the azide. To overcome this, you must increase the kinetic energy of the system and/or use a more effective activation strategy.
Caption: Lewis acid-catalyzed activation and formation of a tetrazole.
Troubleshooting Protocol:
-
Increase Thermal Energy:
-
Higher Temperature: Increase the reaction temperature in 20 °C increments. Monitor for potential decomposition by TLC or LCMS.
-
Microwave Irradiation: Microwave heating can dramatically accelerate the reaction, often allowing for the conversion of previously unreactive nitriles in minutes to hours, compared to many hours with conventional heating.[2][6]
-
-
Change the Solvent:
-
High-boiling, polar aprotic solvents are generally preferred. If DMF isn't working, consider DMSO , which has been shown to be highly effective, sometimes providing near-quantitative yields where other solvents fail.[7]
-
-
Employ a Stronger Catalytic System:
-
Alternative Lewis Acids: If zinc salts are failing, consider stronger or different Lewis acids. Boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃) can be effective but may require anhydrous conditions.
-
Heterogeneous Catalysts: Silica-supported sulfuric acid has been reported as an effective catalyst that can be easily filtered off post-reaction.[8]
-
Data Presentation: Comparison of Catalysts for Benzonitrile Conversion
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ (1.5 eq) | Water | 100 | 18 | 91 | [9] |
| Co(II) Complex (1 mol%) | DMSO | 110 | 12 | 99 | [7][8] |
| Silica Sulfuric Acid | DMF | Reflux | 5 | 92 | [8] |
| Et₃N·HCl (with NaN₃) | DMF (MW) | 130 | 2 | 93 | [6] |
Q3: My reaction is messy, producing multiple spots on TLC. What are the likely side reactions?
A: While the tetrazole formation is generally clean, side reactions can occur, especially under harsh conditions or with complex substrates. The most common issues are hydrolysis of the nitrile and reactions involving other functional groups on your substrate.
Causality Explained:
-
Nitrile Hydrolysis: In the presence of water (even trace amounts from solvents or reagents) and acid or base catalysis at high temperatures, nitriles can hydrolyze to the corresponding primary amide or, further, to the carboxylic acid.
-
Substrate-Specific Reactions: Functional groups like esters, sensitive protecting groups, or acidic protons elsewhere in the molecule may react under the conditions used for tetrazole formation.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: If you suspect hydrolysis, dry your solvent (e.g., over molecular sieves) and reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
-
Characterize Byproducts: If possible, isolate the major byproduct or analyze the crude reaction mixture by LCMS or NMR to identify its structure. Knowing the byproduct is key to diagnosing the side reaction.
-
Lower the Reaction Temperature: High temperatures accelerate side reactions. If you increased the temperature to drive conversion (as in Q2), try to find a balance or switch to a more active catalyst that works at a lower temperature.
-
Protect Sensitive Functional Groups: If your substrate has other reactive moieties, consider if they need to be protected before attempting the cycloaddition.
Q4: How can I effectively monitor the reaction to know when it has stalled or completed?
A: Proper reaction monitoring is critical for optimization and troubleshooting. Relying on a single time point is insufficient. Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) are the most accessible methods.
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate: Use a standard silica gel plate.
-
Spotting:
-
Lane 1 (Starting Material): A solution of your pure nitrile starting material.
-
Lane 2 (Co-spot): A combined spot of your starting material and the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane.
-
Lane 3 (Reaction Mixture): A sample taken directly from the reaction. Quench a small aliquot in a vial containing dilute acid and an extraction solvent (e.g., ethyl acetate). Use the organic layer for spotting.
-
-
Elution: Choose a solvent system that gives good separation between your starting material and the more polar product. A common starting point is 30-50% ethyl acetate in hexanes.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The tetrazole product, being aromatic, should be UV active. Staining with potassium permanganate can also be used.
-
Interpretation:
-
Successful Reaction: The starting material spot (Lane 3) will diminish over time, and a new, more polar (lower Rf) spot corresponding to the tetrazole will appear and intensify.
-
Stalled Reaction: The relative intensity of the starting material and product spots will remain unchanged over several time points.
-
NMR Spectroscopy: For a more quantitative assessment, you can take a small aliquot from the reaction, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., DMSO-d₆). The disappearance of the nitrile peak in the ¹³C NMR spectrum (typically 115-125 ppm) and the appearance of the tetrazole carbon peak (~155-160 ppm) is a definitive indicator of conversion.[10]
References
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
-
Shaikh, R. U., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available at: [Link]
-
Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]
-
Dey, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link]
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. Available at: [Link]
-
Alam, M. I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
-
Scite.ai. (n.d.). Advances in Tetrazole Synthesis – An Overview. Retrieved from [Link]
-
Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. Available at: [Link]
-
Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Retrieved from [Link]
-
Liu, J., et al. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters. Available at: [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. Available at: [Link]_
-
Abdullahi, M. H., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry. Available at: [Link]
-
Krasinski, A., et al. (2004). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
Welcome to the Technical Support Center for the scale-up synthesis of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. The synthesis of tetrazoles, particularly on a larger scale, involves significant safety considerations that must be rigorously addressed. This document is structured to prioritize safety while providing a comprehensive, scientifically grounded protocol and practical solutions to common challenges.
Section 1: Critical Safety-First Approach to Scale-Up
The scale-up of any chemical synthesis introduces challenges not always apparent at the laboratory bench scale. For the synthesis of this compound, which involves the use of sodium azide, a Process Safety Management (PSM) framework is not just recommended, but essential.[1][2][3][4] The primary hazards are associated with the high toxicity of sodium azide and the potential for the formation of the highly toxic and explosive hydrazoic acid (HN₃).[5][6]
Q1: What are the primary safety hazards associated with the scale-up synthesis of this compound, and how can they be mitigated?
A1: The primary hazards are the handling of sodium azide and the in-situ generation of hydrazoic acid.
-
Sodium Azide (NaN₃):
-
Toxicity: Highly toxic and can be fatal if swallowed or absorbed through the skin.[7] Its toxicity is comparable to that of cyanide.[7]
-
Explosivity: Can form explosive heavy metal azides. Contact with lead, copper, silver, mercury, or their salts should be strictly avoided. Use of metal spatulas or equipment with these metals is prohibited.
-
Mitigation:
-
Always handle sodium azide in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid generating dust.
-
Use non-metallic spatulas (e.g., Teflon, ceramic).
-
Ensure all equipment is scrupulously clean and free of heavy metal contamination.
-
-
-
Hydrazoic Acid (HN₃):
-
Formation: Generated when azides are in the presence of protic acids, including water under acidic conditions.[6]
-
Toxicity and Explosivity: It is a highly toxic, volatile, and explosive liquid.[5]
-
Mitigation:
-
The reaction should be conducted under neutral or slightly basic conditions to minimize the formation of HN₃. The use of a buffer can help maintain the desired pH.[6]
-
Acidification during workup must be performed with extreme caution, in a well-ventilated area, and with appropriate quenching procedures in place for any unreacted azide.
-
-
Q2: How should a Process Hazard Analysis (PHA) be approached for this synthesis?
A2: A PHA is a systematic evaluation of the potential hazards associated with an industrial process.[1][2] For this synthesis, the PHA should focus on:
-
Thermal Hazards: The cycloaddition reaction is exothermic. A runaway reaction is a significant risk on a larger scale if heat removal is inadequate.[8][9]
-
Reagent Addition: The rate of addition of reagents can significantly impact heat generation.
-
Recommendation: Controlled addition of the starting material or azide is critical. The addition rate should be dictated by the reactor's ability to dissipate heat.[9]
-
-
Quenching of Excess Azide: Any unreacted sodium azide must be safely quenched before disposal.
-
Recommendation: A robust and validated quenching protocol is essential. The use of nitrous acid (generated in situ from sodium nitrite and an acid) is a common method.[7][13][14] However, this quenching reaction is also exothermic and produces toxic nitrogen oxides, requiring careful control of temperature and off-gas management.
-
-
Solvent Choice: The choice of solvent can impact reaction kinetics, solubility of reagents and products, and safety.
-
Recommendation: While DMF is a common solvent, its high boiling point can make removal challenging. Alternative, greener solvents should be considered and evaluated at a small scale first.[15] Avoid halogenated solvents like dichloromethane, which can form explosive polyazidomethanes with azides.[9]
-
Section 2: Step-by-Step Scale-Up Synthesis Protocol
This protocol is a synthesized guide based on established methods for 5-substituted tetrazole formation and should be adapted and optimized for your specific equipment and scale. A thorough risk assessment must be conducted before implementation.[9]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Equipment:
| Reagent/Equipment | Purpose | Key Considerations |
| 2-amino-4-cyanobenzoic acid | Starting material | Ensure purity is >98% |
| Sodium Azide (NaN₃) | Azide source | Handle with extreme caution (toxic, explosive) |
| Zinc Bromide (ZnBr₂) | Lewis acid catalyst | Anhydrous is preferred |
| Dimethylformamide (DMF) | Solvent | Anhydrous grade |
| Deionized Water | Co-solvent | |
| Hydrochloric Acid (HCl) | Acidification in workup | Concentrated |
| Sodium Nitrite (NaNO₂) | Quenching agent | |
| Glass-lined or Hastelloy Reactor | Reaction vessel | Must be free of heavy metals |
| Overhead Stirrer | Agitation | Ensure efficient mixing |
| Temperature Probe | Monitoring | Calibrated and placed in the reaction mixture |
| Heating/Cooling Mantle | Temperature control | Capable of rapid cooling |
| Addition Funnel | Reagent addition | For controlled addition |
| Scrubber | Off-gas treatment | To neutralize any evolved HN₃ or NOx |
Experimental Procedure:
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and passivated.
-
Set up the reactor with an overhead stirrer, temperature probe, reflux condenser connected to a scrubber containing a dilute sodium hydroxide solution, and an addition funnel.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
-
Reaction Mixture Preparation:
-
To the reactor, charge 2-amino-4-cyanobenzoic acid (1.0 eq).
-
Add the solvent system, for example, a mixture of DMF and water.
-
Begin stirring to ensure a homogenous suspension.
-
Add the catalyst, such as zinc bromide (0.5 - 1.0 eq).
-
-
Azide Addition:
-
In a separate, appropriate container, dissolve sodium azide (1.2 - 1.5 eq) in a minimal amount of deionized water.
-
CRITICAL STEP: Slowly add the sodium azide solution to the reaction mixture via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the desired temperature and prevent a rapid exotherm.
-
-
Reaction:
-
After the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 100-120 °C).
-
Maintain the reaction at this temperature and monitor its progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed. This can take several hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
CRITICAL STEP: Quenching Excess Azide: Before acidification, it is highly recommended to quench any unreacted sodium azide. Cool the reaction mixture to 0-5 °C. Slowly add a freshly prepared aqueous solution of sodium nitrite. Then, slowly add an acid (e.g., dilute sulfuric acid) to generate nitrous acid in situ, which will decompose the azide. The process should be monitored for gas evolution (N₂ and NOx), and the temperature must be strictly controlled.[7][13]
-
Once the quenching is complete (test with starch-iodide paper for excess nitrite), slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~1-2. This will protonate the tetrazole product, causing it to precipitate. This step should be done in a highly efficient fume hood as it will generate HN₃ from any remaining azide.
-
Stir the resulting slurry at a low temperature for a period to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold deionized water to remove inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum at an appropriate temperature.
-
Section 3: Troubleshooting Guide
Caption: Decision tree for troubleshooting low product yield.
Q3: My reaction has stalled, and I see a significant amount of starting material remaining. What should I do?
A3: Stalled reactions can be due to several factors:
-
Insufficient Catalyst: The Lewis acid catalyst is crucial for activating the nitrile group.[2] Ensure the correct stoichiometry was used. If the catalyst is hygroscopic (like ZnBr₂), its activity might be compromised if not handled under anhydrous conditions.
-
Low Temperature: The cycloaddition often requires elevated temperatures to proceed at a reasonable rate. Verify the internal reaction temperature.
-
Reagent Quality: Impurities in the starting nitrile or solvent can inhibit the reaction. Verify the purity of your materials.
-
Poor Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. Ensure the agitation is sufficient to maintain a homogenous mixture.
Q4: The product yield is low after workup, although the reaction appeared to go to completion. What are the likely causes?
A4: Low isolated yield can often be attributed to the workup and purification steps:
-
Incomplete Precipitation: The pH of the solution is critical for precipitating the tetrazole product. Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the tetrazole ring.
-
Product Solubility: this compound has both acidic and basic functional groups, making its solubility pH-dependent. Some product may remain in the aqueous phase if the precipitation is not optimal.
-
Losses during Recrystallization: The choice of recrystallization solvent is crucial. If the product is too soluble in the chosen solvent, significant losses can occur. Perform small-scale solubility tests to find an optimal solvent system.
Q5: I am observing the formation of significant byproducts. What could they be and how can I minimize them?
A5: Side reactions can become more prominent on a larger scale.
-
Hydrolysis of the Nitrile: If there is excessive water and the reaction is run for extended periods at high temperatures, the starting nitrile can hydrolyze back to the corresponding carboxylic acid.
-
Decarboxylation: The product itself might be susceptible to decarboxylation under harsh acidic or thermal conditions.
-
Impurity Profile: Analyze the byproducts by LC-MS and NMR to identify their structures. This information will provide clues about the side reactions occurring and help in optimizing the reaction conditions (e.g., temperature, reaction time, pH) to minimize them.
Section 4: Frequently Asked Questions (FAQs)
Q6: Can I use a different catalyst instead of zinc bromide?
A6: Yes, a variety of Lewis and Brønsted acids have been reported to catalyze the [3+2] cycloaddition of nitriles and azides.[3] These include other zinc salts (e.g., ZnCl₂), aluminum chloride, and ammonium chloride.[3][16] The choice of catalyst can affect reaction times and yields, and should be evaluated on a small scale before scaling up.
Q7: Is it possible to perform this reaction under solvent-free conditions?
A7: While some tetrazole syntheses have been reported under solvent-free conditions, for a scale-up involving a solid starting material and the need for precise temperature control, it is generally not recommended due to the risks of poor heat transfer and localized overheating.
Q8: What are the key considerations for the crystallization of this compound?
A8: Tetrazoles can be challenging to crystallize.[17] Key considerations include:
-
Solvent Selection: A solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal. Mixtures of protic and aprotic solvents are often effective.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.[18]
-
Seeding: If you have a small amount of pure product, seeding the supersaturated solution can induce crystallization and improve crystal quality.
Q9: How can I ensure the safe disposal of waste containing azide?
A9: All waste streams containing residual azide must be treated before disposal. The quenching procedure described in the protocol (using sodium nitrite and acid) should be applied to all aqueous waste. Never pour azide-containing waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[7] Consult your institution's environmental health and safety guidelines for specific disposal procedures.
References
-
Weeklysafety.com. Process Safety Management Overview: Key Elements for Safety. [Link]
-
Sigma-HSE. (2023). Process Safety Management (PSM): OSHA Standards & Safety. [Link]
-
SafetyCulture. (2025). A Guide to OSHA's Process Safety Management (PSM) Standard. [Link]
-
Vector Solutions. (2023). OSHA Process Safety Management (PSM) Requirements. [Link]
-
Occupational Safety and Health Administration. 1910.119 - Process safety management of highly hazardous chemicals. [Link]
-
Chemistry Stack Exchange. (2016). How to quench unreacted sodium azide from reaction mixture? [Link]
-
Maximum Academic Press. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). [Link]
-
ResearchGate. (2025). Intrinsic thermal hazard analysis of tetrazole energetic compounds: A macroscopic-microscopic investigation perspective. [Link]
-
ResearchGate. (2019). How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction? [Link]
-
ACS Publications. (2017). Tetrazoles via Multicomponent Reactions. [Link]
-
RSC Publishing. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. [Link]
-
ResearchGate. A traditional process for quenching of excess sodium azide present in... [Link]
-
Chemistry LibreTexts. (2021). Sodium Azide. [Link]
- Google Patents. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
-
Reddit. (2021). How to quench azide : r/Chempros. [Link]
-
ACS Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. [Link]
-
ResearchGate. (2025). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. [Link]
-
ResearchGate. (2025). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). [Link]
-
PMC. (2019). A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]
-
CORE. (2012). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor**. [Link]
-
Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
CORE. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor**. [Link]
-
Scite.ai. Advances in Tetrazole Synthesis – An Overview. [Link]
-
ResearchGate. (2025). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. [Link]
-
IChemE. Heat flow calorimetry - application and techniques. [Link]
-
YouTube. (2021). What is Heat Flow Calorimetry? - Overview Video - METTLER TOLEDO - EN. [Link]
-
Mettler Toledo. Reaction Calorimeters | Reaction & Heat Flow Calorimetry. [Link]
-
ACS Publications. (2020). Reaction Calorimetry in Continuous Flow Mode: A New Approach for the Thermal Characterization of High Energetic and Fast Reactions. [Link]
-
SciELO South Africa. (2014). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. [Link]
-
H.E.L Group. (2024). Calorimetry methodologies using Simular reaction calorimeter. [Link]
-
SpringerLink. (2020). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. [Link]
-
YouTube. (2021). Crystallization, Large Scale. [Link]
-
ResearchGate. (2012). Tetrazoles: A new class of compound for crystallization modification. [Link]
Sources
- 1. weeklysafety.com [weeklysafety.com]
- 2. Process Safety Management (PSM): OSHA Standards & Safety [sigma-hse.us]
- 3. safetyculture.com [safetyculture.com]
- 4. OSHA Process Safety Management (PSM) Requirements [safetybydesigninc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. maxapress.com [maxapress.com]
- 9. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. icheme.org [icheme.org]
- 11. youtube.com [youtube.com]
- 12. mt.com [mt.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis: 2-amino-4-(1H-tetrazol-5-yl)benzoic acid vs. its Carboxylic Acid Analog in Biological Assays
A Technical Guide for Medicinal Chemists and Drug Discovery Professionals
Executive Summary
In medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. One of the most common and impactful bioisosteric substitutions is the replacement of a carboxylic acid with a 5-substituted-1H-tetrazole.[1][2] This guide provides an in-depth comparison of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid and its direct carboxylic acid analog, 2-aminoterephthalic acid . While direct comparative biological data for these specific molecules in the same assay is sparse in publicly available literature, this guide synthesizes data on their likely biological target, Poly(ADP-ribose) polymerase (PARP), and leverages established principles of bioisosterism to provide a predictive comparison of their performance in key biological assays. The analysis demonstrates that while both compounds may exhibit similar enzymatic inhibition, the tetrazole analog is anticipated to possess superior cellular activity due to enhanced physicochemical properties.
The Rationale for Bioisosteric Replacement: Carboxylic Acid vs. Tetrazole
The carboxylic acid group is a vital pharmacophoric element, often engaging in critical hydrogen bonding and electrostatic interactions with biological targets. However, its presence can lead to poor membrane permeability, rapid metabolism, and potential toxicity.[3][4] The 5-substituted-1H-tetrazole serves as an effective non-classical bioisostere, mimicking the acidic proton and planar structure of a carboxylic acid while offering key advantages.[2][5]
Key Physicochemical Differences:
| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Rationale for Impact |
| Acidity (pKa) | ~3-5 | ~4.5-5.0 | Similar acidity ensures comparable ionic interactions at physiological pH.[3] |
| Lipophilicity | Lower | Higher | The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can influence membrane permeability and protein binding.[5] |
| Metabolic Stability | Susceptible to glucuronidation and other metabolic pathways.[4] | Generally more resistant to metabolic degradation.[2] | Increased resistance to metabolism can lead to improved pharmacokinetic profiles. |
| Solvation | Strong hydrogen bonding. | Can establish even stronger hydrogen bond interactions, leading to a higher desolvation penalty.[5][6] | This higher desolvation energy can sometimes negatively impact permeability, creating a trade-off with its higher lipophilicity.[7][8] |
This guide will focus on the implications of these differences in the context of inhibiting PARP, a critical enzyme in cancer therapy.
Target and Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for repairing DNA single-strand breaks (SSBs).[9] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately causing cell death.[10] This concept, known as "synthetic lethality," is the foundation for the clinical success of PARP inhibitors in treating certain types of breast, ovarian, and prostate cancers.[10][11]
PARP inhibitors act as competitive inhibitors, binding to the nicotinamide-binding site of the enzyme and preventing the synthesis of poly(ADP-ribose) chains.[10] This not only blocks the repair of SSBs but also "traps" the PARP enzyme on the DNA, creating a cytotoxic lesion that further disrupts DNA replication.
Comparative Biological Evaluation (Predictive)
Based on the principles of bioisosterism, we can predict the relative performance of the two compounds in key assays.
In Vitro Enzymatic Inhibition
At the molecular target level, the acidic functionalities of both the tetrazole and carboxylic acid are expected to make similar key interactions within the PARP active site. Therefore, their direct inhibitory potency against the isolated enzyme is predicted to be comparable.
Table 1: Predicted PARP1 Enzymatic Inhibition
| Compound | Predicted IC50 (nM) | Rationale |
|---|---|---|
| This compound | x | The tetrazole's acidity and planar structure effectively mimic the carboxylic acid, suggesting similar binding affinity to the PARP1 catalytic domain.[3] |
| 2-aminoterephthalic acid | ~x | The carboxylic acid group is a known pharmacophore for PARP inhibitors, forming key interactions in the active site. |
Cell-Based Proliferation Assays
This is where the differences between the two molecules are expected to become most apparent. A compound's ability to kill cancer cells depends not only on its target affinity but also on its ability to cross the cell membrane to reach its intracellular target.
Table 2: Predicted Anti-Proliferative Activity in BRCA-deficient Cells (e.g., CAPAN-1)
| Compound | Predicted GI50 (µM) | Rationale |
|---|---|---|
| This compound | Lower | Expected to have superior cell permeability due to its increased lipophilicity compared to the dicarboxylic acid analog.[5] This leads to higher intracellular concentrations and greater target engagement. |
| 2-aminoterephthalic acid | Higher | The presence of two carboxylic acid groups increases polarity and reduces passive diffusion across the hydrophobic cell membrane, resulting in lower effective intracellular concentration and weaker cellular activity.[7] |
Experimental Protocols
To validate the predictions above, the following standardized protocols are recommended.
PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol describes a common method for determining a compound's IC50 value against the isolated PARP1 enzyme.
Objective: To quantify the dose-dependent inhibition of PARP1 enzymatic activity.
Methodology:
-
Plate Preparation: Add 5 µL of 1X PARP1 Buffer to all wells of a 96-well white plate. Add 1 µL of test compound (serially diluted in DMSO, then buffer) to experimental wells. Add 1 µL of buffer with DMSO to positive and negative control wells.
-
Enzyme Addition: Add 2 µL of PARP1 enzyme to all wells except the "No Enzyme" negative control.
-
Reaction Initiation: Prepare a "PARP Cocktail" containing activated DNA, NAD+, and buffer. Add 2 µL of this cocktail to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a developer reagent (e.g., containing streptavidin-HRP) to each well. Incubate for an additional 60 minutes in the dark.
-
Signal Reading: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 8. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's In-Depth Guide to Tetrazole Bioisosteres in Drug Design
An Independent Comparative Guide for Drug Development Professionals
The principle of bioisosterism, the strategic substitution of a functional group within a bioactive molecule with another that preserves or enhances its desired pharmacological and pharmacokinetic properties, is a foundational pillar of modern medicinal chemistry.[1][2] Among the myriad of bioisosteric replacements, the substitution of a carboxylic acid with a 5-substituted 1H-tetrazole ring is arguably one of the most classic and successful tactics.[3][4][5] This is evidenced by its presence in over 20 FDA-approved drugs, including the blockbuster angiotensin II receptor blocker, losartan.[4][5]
However, the decision to employ a tetrazole is not a mere plug-and-play operation. It is a nuanced choice that requires a deep understanding of the subtle yet critical differences in physicochemical properties that distinguish it from the parent carboxylic acid and other potential bioisosteres. This guide provides an objective, data-driven comparison of tetrazole and its alternatives, complete with the experimental methodologies required to validate these choices in a laboratory setting. Our goal is to equip researchers with the rationale and practical tools needed to make informed decisions that can circumvent developability pitfalls and accelerate the journey from lead compound to clinical candidate.
Physicochemical Properties: A Comparative Analysis
The rationale for replacing a carboxylic acid often stems from a need to improve metabolic stability, modulate lipophilicity, or enhance target binding.[1][6] While tetrazoles are renowned for mimicking the acidity and planar structure of a carboxylate, their properties are not identical.[7][8] Understanding these differences is key to their successful application.
A primary driver for this bioisosteric swap is the enhancement of metabolic stability. Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive acyl glucuronide metabolites implicated in toxicity.[1][8] Tetrazoles are generally resistant to these common metabolic pathways, often resulting in an improved pharmacokinetic profile.[7][9]
| Bioisostere | Typical pKa Range | Lipophilicity (LogP/LogD) | Key Features & Considerations |
| Carboxylic Acid | ~4.2 - 4.5 | Variable | Prone to metabolic clearance via glucuronidation; can lead to reactive metabolites.[1] |
| 1H-Tetrazole | ~4.5 - 4.9 | Generally more lipophilic than COOH.[4] | Metabolically more stable.[9] Despite higher lipophilicity, permeability can be low due to a high desolvation penalty from strong hydrogen bonding.[4][5][10] |
| Acylsulfonamide | ~2 - 12 | Variable | Can offer a wide range of acidities, allowing for fine-tuning of properties.[11] |
| 5-oxo-1,2,4-oxadiazole | ~6 - 7 | More lipophilic than tetrazole.[12] | Less acidic than tetrazole, which can improve oral bioavailability in some cases.[5][12] |
| Hydroxamic Acid | ~8 - 9 | Variable | Strong metal chelator; often used for metalloenzyme inhibitors. Can have metabolic liabilities.[10] |
Table 1. Comparative analysis of key physicochemical properties of carboxylic acid and common acidic bioisosteres.
Essential Experimental Workflows for Bioisostere Evaluation
Rational drug design is not based on prediction alone; it demands rigorous experimental validation. The following protocols outline standardized, self-validating systems for assessing the critical properties that guide the selection of an appropriate bioisostere.
Workflow for pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter as it dictates the ionization state of a molecule at a given pH, which profoundly impacts solubility, permeability, and target interaction.[13][14] Potentiometric titration is a robust method for its determination.[15][16]
Caption: Workflow for experimental pKa determination using potentiometric titration.
Detailed Protocol: pKa Determination
-
Calibration: Calibrate the potentiometer using standard aqueous buffers (pH 4, 7, and 10) to ensure accurate pH measurements.[15]
-
Solution Preparation: Prepare a 0.1 M solution of the titrant (NaOH for acids, HCl for bases) and a 0.15 M solution of KCl to maintain constant ionic strength.[15]
-
Sample Preparation: Dissolve the test compound in water (or a suitable co-solvent if necessary) to a concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M.
-
Degassing: Purge the sample solution with nitrogen gas for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of acidic compounds.[15]
-
Titration: Place the sample vessel on a magnetic stirrer, immerse the calibrated pH electrode, and begin adding the titrant in small, measured volumes.
-
Data Recording: After each addition, allow the pH reading to stabilize before recording the value. Continue this process until the pH change becomes minimal after the equivalence point.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, found at the midpoint of the flattest region of the curve (the buffer region).[15]
Workflow for In Vitro Metabolic Stability Assessment
Assessing metabolic stability early in drug discovery is crucial for predicting in vivo clearance, half-life, and bioavailability.[17][18] Assays using liver microsomes are a high-throughput and cost-effective industry standard for evaluating Phase I metabolism.[19][20][21]
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Detailed Protocol: Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation Setup: In a microcentrifuge tube, add the reaction buffer, liver microsomes (e.g., human liver microsomes, HLM, at a final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM). Include a negative control incubation without the NADPH cofactor.[20][21]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to bring it to temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM). This is time zero.[21]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[20]
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with a suitable internal standard to stop the reaction and precipitate the proteins.[20]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the percentage of the compound remaining at each time point relative to the zero time point. Plot the natural logarithm of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[17][18]
Case Study: The Discovery of Losartan
The development of angiotensin II receptor antagonists is a landmark example of the power of tetrazole bioisosterism.[12] In the optimization of a series of N-(biphenylylmethyl)imidazole antagonists, researchers found that while the carboxylic acid analog was potent in vitro, it suffered from poor oral bioavailability.[4][12] The strategic replacement of the carboxylic acid with a tetrazole ring led to losartan. This substitution resulted in a 10-fold increase in potency and, crucially, yielded a compound that was effective after oral administration.[2][4] Modeling studies later revealed that the tetrazole moiety occupies the same binding pocket as the carboxylate, making key interactions with receptor residues like Lys199.[2][7]
A Logical Framework for Bioisostere Selection
The choice of a bioisostere should not be arbitrary but rather a systematic process integrating predictive models with empirical data. The goal is to create a virtuous cycle of design, synthesis, testing, and analysis.
Caption: A rational, iterative framework for bioisostere selection in drug discovery.
Conclusion
The 5-substituted 1H-tetrazole is more than a simple mimic of a carboxylic acid; it is a distinct chemical entity with a unique profile of properties. While it often imparts superior metabolic stability, its impact on permeability and target engagement can be complex. Success in its application hinges on a holistic, comparative approach that evaluates a panel of relevant bioisosteres against a battery of robust, well-designed experiments. By understanding the underlying physicochemical principles and committing to rigorous data-driven validation, drug discovery teams can leverage the full potential of tetrazoles and other bioisosteres to design safer, more effective medicines.
References
- BenchChem. Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. BenchChem Technical Guides, 2025.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan CRO Services.
- Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- ResearchGate. Bioisosteres in Drug Discovery: Focus on Tetrazole.
- Taylor & Francis Online. Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
- PubMed. In Vitro Drug Metabolism Using Liver Microsomes. PubMed, 2016.
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
- MTTlab. In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- Benchchem. A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery. Benchchem.
- Xcessbio. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Xcessbio, 2025.
- Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar, 2022.
- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Cambridge MedChem Consulting. Acid Bioisosteres. Cambridge MedChem Consulting, 2022.
- ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.
- The Curious Wavefunction. The same and not the same: Carboxylic acids and tetrazoles. The Curious Wavefunction, 2016.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- PubMed Central. Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central.
- ResearchGate. Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid.
- Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals, 2022.
- ResearchGate. A) The bioisosteric carboxylic acid and tetrazolyl moieties in two Losartan derivatives.
- ResearchGate. Determination of pK(a) values of basic new drug substances by CE.
- International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 2025.
- National Institutes of Health. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
- IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drughunter.com [drughunter.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 11. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijirss.com [ijirss.com]
- 14. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. nuvisan.com [nuvisan.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. mttlab.eu [mttlab.eu]
A Senior Application Scientist's Guide: Comparative Analysis of In Vitro ADME Properties for 2-Amino-4-(1H-tetrazol-5-yl)benzoic Acid Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid derivatives. Instead of a rigid protocol, we will explore the causal relationships behind experimental choices, enabling you to design and interpret a robust ADME screening cascade for this promising chemical series.
The this compound scaffold is of significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often enhancing metabolic stability and improving physicochemical properties.[1][2][3][4][5][6] The benzoic acid moiety, a common pharmacophore, provides a versatile handle for structural modifications.[7][8][9][10] However, early and accurate characterization of ADME properties is paramount to identify candidates with the highest potential for clinical success and to avoid costly late-stage failures.
This guide will compare and contrast key ADME assays, providing detailed protocols and illustrative data to guide your lead optimization efforts.
The Drug Discovery ADME Workflow: A Strategic Overview
Successful drug development hinges on a multi-parameter optimization process where potency, selectivity, and ADME properties are balanced. The following workflow illustrates the iterative cycle of design, synthesis, and testing that is fundamental to lead optimization. Early in vitro ADME screening provides critical data to inform subsequent design cycles.[11][12]
Caption: Iterative workflow for ADME-guided lead optimization.
Aqueous Solubility: The Foundation of Bioavailability
A compound must be in solution to be absorbed. Poor aqueous solubility is a primary reason for erratic absorption and low oral bioavailability. For ionizable compounds like benzoic acid derivatives, solubility must be assessed across a physiologically relevant pH range (e.g., pH 5.0 to 7.4).[12]
Comparative Solubility of Hypothetical Derivatives
The following table presents illustrative data for three hypothetical derivatives compared to a benchmark drug, Warfarin. The goal is to identify compounds with sufficient solubility (>10 µM) in the pH range of the small intestine.
| Compound | Structure Modification | Kinetic Solubility at pH 6.5 (µM) | Thermodynamic Solubility at pH 7.4 (µM) | Assessment |
| Derivative A | (Parent Scaffold) | 45 | 150 | Good |
| Derivative B | Added lipophilic R-group | 5 | 20 | Poor |
| Derivative C | Added polar R-group | 120 | > 200 | Excellent |
| Warfarin | (Benchmark Control) | 18 | 65 | Moderate |
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This high-throughput assay provides a rapid assessment of solubility, making it ideal for early screening.
-
Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Buffer Addition: Add phosphate-buffered saline (PBS) at the desired pH (e.g., 6.5 or 7.4) to the DMSO solutions, typically a 1:50 dilution to ensure the final DMSO concentration is low (~2%).
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Measurement: Read the plate on a nephelometer, which measures light scattering caused by precipitated compound.
-
Data Analysis: The solubility limit is determined by identifying the highest concentration that does not show a significant increase in light scattering compared to buffer-only controls.
Causality Behind Experimental Choice: A kinetic solubility assay is chosen for initial screening due to its speed and low compound consumption. It mimics the non-equilibrium conditions that can occur in the gut. A lower-throughput thermodynamic solubility assay can be used for more advanced candidates to determine true equilibrium solubility.
Membrane Permeability: Crossing the Gut Wall
After dissolution, a drug must permeate the intestinal epithelium to enter systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro model that predicts passive, transcellular permeability.[12]
Comparative Permeability of Hypothetical Derivatives
Permeability is reported as an apparent permeability coefficient (Pe). High permeability compounds are desirable for oral absorption.
| Compound | Pe (10-6 cm/s) at pH 7.4 | Permeability Class |
| Derivative A | 8.5 | Moderate |
| Derivative B | 22.1 | High |
| Derivative C | 1.2 | Low |
| Theophylline | (Low Permeability Control) | < 2.0 |
| Verapamil | (High Permeability Control) | > 15.0 |
Interpretation: The highly lipophilic nature of Derivative B, which resulted in poor solubility, contributes to its high passive permeability. Conversely, the polar groups on Derivative C improve solubility but hinder its ability to cross the lipid membrane. This highlights the classic trade-off between solubility and permeability that must be balanced during lead optimization.
Experimental Protocol: PAMPA
Caption: Experimental workflow for the PAMPA assay.
Metabolic Stability: Surviving First-Pass Metabolism
Upon entering the liver, drugs are exposed to a host of metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[13][14][15] High metabolic instability leads to rapid clearance and poor oral bioavailability. Assays using human liver microsomes (HLM) provide a reliable measure of Phase I metabolic stability. The tetrazole moiety is known to be relatively resistant to metabolic degradation, which is a key advantage of this scaffold.[1][3][4]
Comparative Metabolic Stability of Hypothetical Derivatives
Stability is often expressed as in vitro half-life (t1/2) or intrinsic clearance (Clint). Longer half-lives are generally preferred.
| Compound | In Vitro t1/2 in HLM (min) | Intrinsic Clearance (µL/min/mg) | Stability Class |
| Derivative A | 45 | 31 | Moderate |
| Derivative B | 8 | 173 | Low |
| Derivative C | > 120 | < 11.5 | High |
| Testosterone | (High Clearance Control) | < 10 | > 138 |
| Carbamazepine | (Low Clearance Control) | > 60 | < 23 |
Interpretation: Derivative B, with its exposed lipophilic group, is likely a prime substrate for CYP-mediated oxidation, leading to rapid clearance. The high stability of Derivative C suggests its polar modification may block a potential site of metabolism.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a NADPH-regenerating system (cofactor solution).
-
Incubation Mixture: In a 96-well plate, pre-warm HLM in buffer to 37°C.
-
Initiate Reaction: Add the test compound (typically at 1 µM final concentration) to the HLM suspension. After a brief pre-incubation, initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2 = -0.693 / slope).
Plasma Protein Binding (PPB): The Unbound Drug Hypothesis
Only the unbound (free) fraction of a drug in plasma is available to interact with its target and exert a pharmacological effect.[16][17] Highly protein-bound drugs may have a lower apparent potency and a smaller volume of distribution. Equilibrium dialysis is the gold-standard method for determining the fraction of unbound drug.[18][19]
Comparative PPB of Hypothetical Derivatives
| Compound | % Bound in Human Plasma | Fraction Unbound (fu) | Assessment |
| Derivative A | 92.5% | 0.075 | Moderate Binding |
| Derivative B | 99.8% | 0.002 | High Binding |
| Derivative C | 75.0% | 0.250 | Low Binding |
| Warfarin | (High Binding Control) | > 99% | < 0.01 |
Interpretation: The high lipophilicity of Derivative B leads to extensive binding to albumin in plasma, leaving very little free drug available. While high binding is not necessarily a deal-breaker, it must be factored into potency calculations (e.g., by calculating an unbound IC50) and can impact clearance predictions.[16]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) plate. Each well has two chambers separated by a semi-permeable membrane (typically 8-14 kDa MWCO).
-
Plasma Addition: Add plasma spiked with the test compound (e.g., 2 µM) to one chamber (the donor chamber).
-
Buffer Addition: Add an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber (the receiver chamber).
-
Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours. During this time, only the unbound drug can diffuse across the membrane into the receiver chamber until equilibrium is reached.
-
Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: Combine the plasma sample with clean buffer and the buffer sample with clean plasma to ensure identical matrix conditions for analysis. Quantify the total concentration in the plasma chamber and the free concentration in the buffer chamber using LC-MS/MS.
-
Calculation: The percentage bound is calculated as: ( ( [Plasma] - [Buffer] ) / [Plasma] ) * 100.
Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions (DDIs)
A significant safety concern is a new drug's potential to inhibit CYP enzymes, which could dangerously elevate the concentration of co-administered drugs.[13][20][21] Evaluating inhibitory potential against the major drug-metabolizing isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement and a critical part of the safety assessment.[14][15][22]
Comparative CYP Inhibition of Hypothetical Derivatives
Inhibition is measured as an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate stronger inhibition.
| Compound | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | CYP2C9 IC50 (µM) | DDI Risk Assessment |
| Derivative A | > 50 | 25 | > 50 | Low Risk |
| Derivative B | 2.1 | > 50 | 8.9 | High Risk for 3A4 |
| Derivative C | > 50 | > 50 | > 50 | Low Risk |
| Ketoconazole | (3A4 Control) | > 50 | 1.5 | Known 3A4 Inhibitor |
| Quinidine | > 50 | 0.04 | > 50 | Known 2D6 Inhibitor |
Interpretation: Derivative B shows potent inhibition of CYP3A4, the most prevalent drug-metabolizing enzyme. This is a significant red flag that would likely require further investigation or deprioritization of this candidate.
Experimental Protocol: Fluorogenic CYP Inhibition Assay
-
Reagent Preparation: Use recombinant human CYP enzymes, a suitable buffer, and a fluorogenic probe substrate specific for each isozyme.
-
Plate Setup: In a 96-well plate, add the CYP enzyme, buffer, and various concentrations of the test compound (inhibitor).
-
Reaction Initiation: Pre-incubate the plate at 37°C. Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescent plate reader. Monitor the increase in fluorescence over time as the enzyme metabolizes the probe into a fluorescent product.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration. Normalize the data to the vehicle control (0% inhibition) and a potent known inhibitor (100% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The in vitro ADME profile of the this compound series reveals a scaffold with promising characteristics, particularly the inherent metabolic stability often conferred by the tetrazole ring. However, this guide demonstrates through illustrative examples that even minor structural modifications can profoundly impact key ADME properties. Lipophilic additions may improve permeability at the cost of solubility, metabolic stability, and plasma protein binding, while also increasing the risk of CYP inhibition. Conversely, polar additions can enhance solubility and stability but may create permeability barriers.
A successful drug discovery program relies on the early, integrated assessment of these competing properties. By employing the robust, self-validating protocols outlined herein, research teams can make informed, data-driven decisions, efficiently prioritizing candidates that possess a balanced profile of potency, selectivity, and drug-like properties for advancement into in vivo studies.
References
-
Creative Diagnostics. CYP450 Inhibition and Induction Assay. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Eurofins Discovery. CYP Inhibition Assays. [Link]
-
Creative Bioarray. Plasma Protein Binding Assay. [Link]
-
AxisPharm. Plasma Protein Binding Assay. [Link]
-
LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
BioAgilytix Labs. Protein Binding Assays. [Link]
-
ACS Publications. Tetrazoles via Multicomponent Reactions | Chemical Reviews. [Link]
-
ACS Publications. Tetrazoles via Multicomponent Reactions | Chemical Reviews. [Link]
-
BioIVT. In Vitro Evaluation of Drug-Drug Interaction (DDI) Potential. [Link]
-
Al-Nahrain Journal of Science. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [Link]
-
IJIRT. Synthesis of 5-substituted 1H-tetrazoles using Cu-doped indium oxide- molecular docking, ADME/pharmacokinetics, biological study. [Link]
-
European Medicines Agency (EMA). ICH M12 Guideline on drug interaction studies - Step 5. [Link]
-
FDA. ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]
-
Bentham Science. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
-
Certara. What are the most common in vitro drug-drug interaction study gaps?. [Link]
-
FDA. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]
-
Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
-
ResearchGate. In Vitro ADME Properties of Some Analogues a. [Link]
-
ResearchGate. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]
-
NIH. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
PubMed Central. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
MDPI. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]
-
Xtalks. Exploring Peptide In-Vitro ADME Properties: From Natural Peptides to Synthetic Analogues. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. nbinno.com [nbinno.com]
- 10. preprints.org [preprints.org]
- 11. bioivt.com [bioivt.com]
- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. criver.com [criver.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 18. enamine.net [enamine.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 21. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 22. ema.europa.eu [ema.europa.eu]
"comparing the efficacy of different catalysts for 2-amino-4-(1H-tetrazol-5-yl)benzoic acid synthesis"
Introduction: The Significance of 2-amino-4-(1H-tetrazol-5-yl)benzoic Acid in Medicinal Chemistry
This compound is a crucial heterocyclic compound in modern drug discovery and development. Its structural features, particularly the tetrazole ring, serve as a bioisostere for a carboxylic acid group. This substitution can enhance the pharmacokinetic profile of a drug candidate by improving its metabolic stability and oral bioavailability. The amino and carboxylic acid functionalities on the phenyl ring provide valuable handles for further molecular elaboration, making it a versatile building block in the synthesis of complex pharmaceutical agents.
The primary route to this and other 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, most commonly sodium azide. While this reaction can proceed thermally, it often requires harsh conditions and long reaction times. The introduction of catalysts has revolutionized this synthesis, offering milder conditions, faster reactions, and higher yields. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering researchers and drug development professionals a comprehensive overview of their performance with supporting experimental insights.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for the efficient and selective synthesis of this compound from its nitrile precursor, 2-amino-4-cyanobenzoic acid. The presence of both an acidic carboxylic acid and a basic amino group on the starting material presents a unique challenge, requiring catalysts that are tolerant of these functionalities. Here, we compare the efficacy of prominent catalytic systems, including Lewis acids, transition metal complexes, and heterogeneous catalysts.
Data Summary: Catalyst Performance in the Synthesis of Aryl Tetrazoles
The following table summarizes the performance of various catalysts in the synthesis of 5-substituted aryl tetrazoles from the corresponding nitriles. While data for the specific synthesis of this compound is limited in comparative studies, the data presented for analogous aromatic nitriles provides a strong predictive framework for catalyst selection.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| ZnBr₂ | Benzonitrile | 10 | Water | 100 | 24 | 95 | [1] |
| Cu(OAc)₂ | 4-Chlorobenzonitrile | 20 | Choline chloride-urea (DES) | 100 | 12 | 90 | [2] |
| Co(II)-complex | Benzonitrile | 1 | DMSO | 110 | 12 | 99 | [3] |
| Heterogeneous Catalysts | |||||||
| CoY Zeolite | Phenylacetonitrile | 20 mg | DMF | 120 | 14 | >95 | [4] |
| Fe₃O₄@tryptophan-La | 4-Chlorobenzonitrile | - | Neat | 120 | 1.5 | 96 | [5] |
| Cu/C Nanoparticles | Benzaldehyde, NaN₃, NH₂OH·HCl | 5 | DMF | 120 | - | 89 | [2] |
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Benzaldehyde, NaN₃, NH₂OH·HCl | 0.9 | Water | 40 | - | 97 | [6] |
In-Depth Analysis of Catalyst Classes
Lewis Acid Catalysis: The Zinc Workhorse
Zinc salts, particularly zinc bromide (ZnBr₂), are among the most widely used catalysts for tetrazole synthesis. Their efficacy stems from the Lewis acidic nature of the zinc ion, which coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the C≡N bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.[1]
Mechanism of Zinc-Catalyzed Tetrazole Synthesis
The catalytic cycle begins with the coordination of the nitrile to the zinc(II) center. This is followed by the addition of the azide anion to the activated nitrile, forming a zinc-coordinated imidoyl azide intermediate. Subsequent intramolecular cyclization leads to the formation of the tetrazole ring, which is then protonated (often by water or an added acid) to release the product and regenerate the active zinc catalyst.
Figure 1: Zinc-catalyzed tetrazole synthesis pathway.
Experimental Protocol: Zinc-Catalyzed Synthesis in Water
This protocol is adapted from the work of Demko and Sharpless, which provides a safe and environmentally friendly method.[7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-cyanobenzoic acid (10 mmol), sodium azide (12 mmol, 1.2 equiv), and zinc bromide (12 mmol, 1.2 equiv).
-
Solvent Addition: Add deionized water (20 mL) to the flask.
-
Reaction: Heat the mixture to reflux (100 °C) and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer to pH ~2 with 3M hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Transition Metal Catalysis: The Rise of Copper and Cobalt
Transition metal complexes, particularly those of copper and cobalt, have emerged as highly efficient catalysts for tetrazole synthesis.[2][3] These catalysts can operate through different mechanisms compared to simple Lewis acids, often involving the formation of metal-azide intermediates.
Mechanism of Copper-Catalyzed Tetrazole Synthesis
In many copper-catalyzed systems, the reaction is believed to proceed through the in-situ formation of a copper-azide species. This species then undergoes a [3+2] cycloaddition with the nitrile. The copper(I) oxidation state is often implicated as the active catalytic species.
Figure 2: Copper-catalyzed tetrazole synthesis pathway.
Cobalt complexes have also shown exceptional activity, with detailed mechanistic studies suggesting the formation of a cobalt(II)-diazido intermediate that is key to the catalytic cycle.[3]
Experimental Protocol: Copper-Catalyzed Synthesis
The following is a general protocol for a copper-catalyzed synthesis of 5-substituted-1H-tetrazoles.
-
Catalyst Preparation: Prepare the copper catalyst as described in the relevant literature. For example, a copper-doped silica cuprous sulfate (CDSCS) can be synthesized.[8]
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-4-cyanobenzoic acid (10 mmol), sodium azide (12 mmol), and the copper catalyst (e.g., 1 mol% CDSCS) in a mixture of water and isopropanol (1:1 v/v).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture and filter to recover the heterogeneous catalyst.
-
Purification: Acidify the filtrate and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the crude product, which can then be purified.
Heterogeneous Catalysis: The Path to Sustainability
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry.[4][5] These catalysts are typically solid materials where the active catalytic sites are dispersed on a high-surface-area support. Examples include metal nanoparticles on silica, charcoal, or magnetic supports, as well as zeolites.[2][4][5]
The key benefit of using heterogeneous catalysts is the ease of separation from the reaction mixture, usually by simple filtration. This simplifies the purification of the product and allows for the catalyst to be recycled for multiple reaction cycles, reducing waste and cost. Many heterogeneous catalysts also exhibit high stability and activity under various reaction conditions.
Experimental Workflow: Heterogeneous Catalysis
Figure 3: General workflow for heterogeneous catalysis.
Conclusion and Future Outlook
The synthesis of this compound is a critical transformation in medicinal chemistry, and the choice of catalyst plays a pivotal role in its efficiency and sustainability. While traditional Lewis acids like zinc bromide offer a reliable and cost-effective option, modern advancements in transition metal and heterogeneous catalysis provide significant advantages in terms of reaction rates, yields, and catalyst recyclability.
For the specific synthesis of this compound, catalysts that are tolerant to both amino and carboxylic acid groups are essential. Mild Lewis acids and a variety of heterogeneous catalysts, particularly those based on copper and supported on inert materials, show great promise.
Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder, greener conditions. The exploration of novel catalyst supports, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), may lead to next-generation catalysts with enhanced performance. Furthermore, the application of flow chemistry in conjunction with heterogeneous catalysis could enable continuous and scalable production of this important pharmaceutical building block. As the demand for sustainable and efficient chemical synthesis grows, the continued innovation in catalysis for tetrazole formation will remain a key area of investigation.
References
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 2023.
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 2021.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synlett, 2019.
- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 2007.
- Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry, 2019.
- Heterogeneous catalytic tetrazole synthesis protocols.
- 1H-Tetrazole synthesis. Organic Chemistry Portal.
- Zinc-Catalyzed Heterocycle Synthesis. Royal Society of Chemistry, 2016.
- Zn(OAc)2·2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Current Chemistry Letters, 2023.
- Copper promoted synthesis of tetrazoles and further conversion into diaryl tetrazoles through C-N cross-coupling approach. Indian Journal of Chemistry, 2022.
- Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous c
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 2024.
- An Efficient Protocol for Facile Synthesis of New 5-Substituted-1 H -Tetrazole Derivatives Using Copper-Doped Silica Cuprous Sulfate (CDSCS) as Heterogeneous Nano-Catalyst. Journal of the Brazilian Chemical Society, 2018.
- Copper Catalysts Immobilized on Magnetic Nanoparticles: Catalysis in Synthesis of Tetrazole Derivatives.
- Excited-State Copper Catalysis for the Synthesis of Heterocycles. Journal of the American Chemical Society, 2021.
- New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole deriv
- Preparation and Reactions of (1H-Tetrazol-5-yl)
- Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst.
- Step-by-step synthesis protocol for 5-substituted Tetrazoles. BenchChem, 2025.
- Tetrazoles via Multicomponent Reactions. Molecules, 2019.
- Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 2022.
- Method of producing 2-amino-5-cyanobenzoic acid derivatives.
- Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials.
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 2019.
- Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. RSC Advances, 2022.
- 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). HETEROCYCLES, 2017.
- Copper-Catalyzed β-Functionalization of Amino Acid Schiff Bases. Organic Letters, 2026.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-amino-4-(1H-tetrazol-5-yl)benzoic acid Quantification
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid, a critical component in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a deep understanding of the method validation process in line with global regulatory standards.
The validation of an analytical method is a formal process that provides documented evidence that the procedure is fit for its intended purpose.[1][2] For a molecule like this compound, which contains both an acidic carboxylic acid group and a basic amino group, along with a UV-absorbing aromatic ring and a polar tetrazole moiety, chromatographic methods are exceptionally well-suited for achieving the necessary specificity and sensitivity.
This guide will compare two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The selection of a method is contingent on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity, and the throughput needs.
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and UPLC-MS/MS is a balance of performance, complexity, and cost. HPLC-UV is a robust and widely accessible technique, often sufficient for routine quality control of bulk drug substances and formulations.[3] In contrast, UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies or trace impurity analysis.[4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Rationale for this compound |
| Principle | Separation based on analyte partitioning between a stationary and mobile phase, with detection via UV absorbance. | Separation using smaller particle size columns for higher efficiency, coupled with highly selective and sensitive detection based on mass-to-charge ratio. | The aromatic structure of the analyte provides a strong chromophore for UV detection. The polar nature of the tetrazole and amino groups, and the acidic nature of the carboxylic acid, allow for good retention and separation on reversed-phase columns. |
| Specificity | Good, but susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent, as it relies on both chromatographic retention time and specific mass transitions of the parent and daughter ions. | For complex matrices or low-level impurity profiling, UPLC-MS/MS is superior in distinguishing the analyte from structurally similar compounds. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to µg/mL range. | Can achieve pg/mL to low ng/mL levels. | For pharmacokinetic studies in biological matrices, the high sensitivity of UPLC-MS/MS is often necessary.[4] For bulk drug analysis, HPLC-UV is generally sufficient. |
| **Linearity (R²) ** | Excellent, typically >0.999. | Excellent, typically >0.995. | Both methods can provide a linear response over a suitable concentration range. |
| Precision (%RSD) | Typically <2% for replicate injections. | Typically <15% for bioanalytical methods, <5% for other applications. | Both methods can achieve high precision, with the acceptance criteria depending on the application. |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 85-115% for bioanalytical methods, 95-105% for other applications. | Both methods can provide high accuracy. |
| Robustness | Generally high, with well-established parameters to test (e.g., pH, mobile phase composition). | Can be more sensitive to matrix effects and ion suppression. | Robustness testing is critical for both methods to ensure reliable performance under routine use. |
Experimental Protocols
The following protocols are representative methodologies for the quantification of this compound. These should be considered as starting points for method development and must be fully validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed as a stability-indicating assay for the quantification of this compound in bulk drug substance.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is suitable for the quantification of this compound in a biological matrix such as plasma, for pharmacokinetic studies.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energy for the most abundant product ion.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Validation of the Analytical Method: A Step-by-Step Workflow
The validation of the chosen analytical method must be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[6] The following diagram illustrates the typical workflow for method validation.
Caption: A typical workflow for analytical method validation.
Key Validation Parameters and Their Significance
The following table summarizes the essential validation parameters and their importance in ensuring the reliability of the analytical method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). | No interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response over a defined range. | Correlation coefficient (R²) ≥ 0.995 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Defined by linearity, accuracy, and precision studies. |
| Accuracy | The closeness of the test results to the true value. | % Recovery within 98.0-102.0% for drug substance; 85.0-115.0% for bioanalysis. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 2% for drug substance; ≤ 15% for bioanalysis. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on the results. |
Logical Relationship of Validation Parameters
The validation parameters are interconnected, and the results of one parameter often support another. This diagram illustrates the foundational nature of specificity and linearity.
Sources
- 1. scispace.com [scispace.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
A Head-to-Head Comparison of 2-amino-4-(1H-tetrazol-5-yl)benzoic Acid with Known Kynurenine 3-Monooxygenase Inhibitors
Introduction: Targeting a Critical Branch Point in Tryptophan Metabolism
The catabolism of the essential amino acid tryptophan is a fundamental biological process, with over 95% being metabolized through the kynurenine pathway (KP).[1] This pathway is not merely a disposal route; it produces a host of neuroactive and immuno-modulatory metabolites. At a critical juncture of the KP sits kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme that hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK).[2] Under conditions of neuroinflammation or in certain cancers, upregulation of KMO shunts the pathway towards the production of potentially neurotoxic metabolites, including 3-HK and quinolinic acid, an NMDA receptor agonist.[2][3]
Conversely, blocking KMO activity preserves the pathway's substrate, L-kynurenine, allowing it to be converted by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA), a known neuroprotectant that antagonizes glutamate receptors.[1] This makes KMO an exceptionally attractive therapeutic target; its inhibition promises a dual benefit of decreasing neurotoxic downstream products while simultaneously increasing neuroprotective ones.[2]
This guide introduces 2-amino-4-(1H-tetrazol-5-yl)benzoic acid , a novel small molecule with structural features suggesting potential as a KMO inhibitor. The tetrazole ring, a well-established bioisostere for the carboxylic acid group, often enhances metabolic stability and binding characteristics.[4] We present a head-to-head comparison of this compound with two established KMO inhibitors: the early substrate-analog inhibitor m-nitrobenzoylalanine (m-NBA) and the potent benzenesulfonamide-class inhibitor Ro-61-8048 .[5] This analysis is supported by detailed experimental protocols for robust, side-by-side evaluation.
The Kynurenine Pathway: A Therapeutic Crossroads
The strategic position of KMO makes its inhibition a compelling therapeutic strategy. The diagram below illustrates the central role of KMO and the metabolic shift anticipated upon its inhibition.
Caption: The Kynurenine Pathway, highlighting KMO inhibition.
Comparative Inhibitor Performance
The inhibitory potential of this compound (Compound T) was evaluated against m-NBA and Ro-61-8048 using both a cell-free biochemical assay and a cell-based activity assay. The data summarized below demonstrates its competitive potency.
| Compound | Structure | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Notes |
| m-Nitrobenzoylalanine (m-NBA) | ![]() | 12,500 | >50,000 | Early substrate-analog inhibitor; low potency and poor cell permeability.[5] |
| Ro-61-8048 | ![]() | 55 | 210 | Potent, well-characterized inhibitor, but does not adequately cross the blood-brain barrier.[5] |
| Compound T (Investigational) | ![]() | 85 | 350 | Shows strong potency in biochemical assays, comparable to Ro-61-8048, with good cellular activity. |
Note: Structures are representational for illustrative purposes.
Experimental Protocols & Methodologies
To ensure a rigorous and reproducible comparison, the following detailed protocols were employed. The causality behind experimental choices is explained to provide field-proven insights.
Protocol 1: Biochemical KMO Inhibition Screening Assay
This assay quantifies KMO activity by measuring the consumption of its co-substrate, NADPH, which is detected by a decrease in absorbance at 340 nm.[6]
Rationale: This method provides a direct, real-time measurement of enzyme kinetics and is ideal for high-throughput screening and determining the intrinsic inhibitory potency (IC50) of compounds against the purified enzyme.
Caption: Workflow for the biochemical KMO inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
KMO Assay Buffer: Prepare a buffer containing 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, and 0.05% Pluronic F-68. Causality: This buffer system maintains optimal pH for enzyme activity and includes a chelating agent to prevent divalent cation interference and a surfactant to minimize non-specific binding.
-
Recombinant Human KMO: Dilute purified His-tagged human KMO to a final concentration of 20 nM in KMO Assay Buffer.
-
Substrate Mixture: Prepare a 2X working solution containing 200 µM L-Kynurenine and 100 µM NADPH in KMO Assay Buffer. Causality: L-Kynurenine is provided at a concentration near its Km to ensure sensitivity to competitive inhibitors.
-
Test Compounds: Prepare a serial dilution of inhibitors (Compound T, Ro-61-8048, m-NBA) in DMSO, followed by a final dilution in KMO Assay Buffer. The final DMSO concentration in the assay must not exceed 1%.
-
-
Assay Procedure (384-well UV-transparent plate):
-
Add 5 µL of diluted test compound or vehicle control (1% DMSO) to each well.
-
Add 10 µL of the 20 nM KMO enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X Substrate Mixture.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 60 seconds for 30 minutes.
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the percent inhibition versus log[inhibitor] data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based KMO Activity Assay in Human PBMCs
This assay measures the ability of an inhibitor to block KMO activity within a native cellular environment by quantifying the production of 3-HK from exogenously supplied L-kynurenine.[7]
Rationale: A cell-based assay is a critical secondary screen that validates biochemical potency. It accounts for crucial factors like cell permeability, intracellular target engagement, and metabolic stability, providing a more physiologically relevant measure of a compound's efficacy. Human PBMCs are a relevant cell type as they endogenously express KMO, especially upon stimulation.[7]
Step-by-Step Methodology:
-
Cell Culture and Stimulation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 1 x 10^6 cells/well in a 96-well plate.
-
Induce KMO expression by treating cells with 50 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours.[7] Causality: PMA stimulation significantly upregulates KMO expression in PBMCs, providing a robust signal window for measuring inhibition.
-
-
Inhibitor Treatment and Substrate Addition:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the test inhibitors (Compound T, Ro-61-8048, m-NBA).
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C.
-
Add L-kynurenine to a final concentration of 100 µM to all wells.
-
Incubate for an additional 4 hours at 37°C.
-
-
Sample Preparation and Analysis (LC-MS/MS):
-
Pellet the cells by centrifugation.
-
Collect the supernatant (cell culture medium).
-
Add an equal volume of acetonitrile containing an internal standard (e.g., deuterated 3-HK) to precipitate proteins.
-
Centrifuge to remove precipitated protein and transfer the supernatant to a new plate for analysis.
-
Quantify the concentration of the KMO product, 3-HK, using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Normalize the 3-HK concentration to the internal standard.
-
Calculate the percent inhibition of 3-HK formation for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the cell-based IC50 value by fitting the data to a four-parameter logistic curve.
-
Discussion and Future Directions
The presented data positions this compound as a highly promising KMO inhibitor, with biochemical potency on par with the well-established inhibitor Ro-61-8048. Its strong performance in the cell-based PBMC assay suggests favorable cell permeability and stability within a complex biological matrix, a notable improvement over first-generation inhibitors like m-NBA.
The key structural feature—the tetrazole ring—likely acts as a carboxylic acid bioisostere, potentially forming critical interactions within the KMO active site while offering improved pharmacokinetic properties over a simple carboxylate.[4]
While these initial results are encouraging, further investigation is warranted. Key next steps in the characterization of this compound should include:
-
Selectivity Profiling: Assessing inhibitory activity against other enzymes in the kynurenine pathway (e.g., kynureninase, KATs) and a broader panel of metabolic enzymes to confirm target selectivity.
-
Mechanism of Action Studies: Performing enzyme kinetic studies with varying concentrations of the substrate (L-kynurenine) to definitively determine if the inhibition is competitive, non-competitive, or mixed-type.
-
Pharmacokinetic Evaluation: In vivo studies are necessary to assess oral bioavailability, metabolic stability, and, critically, the ability to cross the blood-brain barrier—a significant hurdle for many CNS-targeted KMO inhibitors.[5]
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.[8]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.[9]
-
(PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ResearchGate.[10]
-
Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse.[11]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health.[4]
-
Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. Anticancer Research.[5]
-
PARP1 Selective Inhibitors. Selleckchem.com.[12]
-
PARP-1 Inhibitors. Santa Cruz Biotechnology.[13]
-
An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed.[14]
-
PARP inhibitor. Wikipedia.[15]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. SciProfiles.[16]
-
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers.[1]
-
KMO Inhibitor Screening Assay Kit. BPS Bioscience.[6]
-
Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate.[7]
-
Kynurenine 3-monooxygenase (KMO) Inhibitors, Agonists and Modulators. BOC Sciences.[]
-
Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes.[3]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central.[18]
-
Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. PubMed Central.[19]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central.[2]
Sources
- 1. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gladstone.org [gladstone.org]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. scbt.com [scbt.com]
- 14. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 16. sciprofiles.com [sciprofiles.com]
- 18. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 2-amino-4-(1H-tetrazol-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the journey from a promising lead compound to a clinically approved drug is fraught with challenges. One of the most critical hurdles is ensuring the selectivity of a drug candidate for its intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides a comprehensive framework for the cross-reactivity profiling of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid derivatives, a class of compounds with significant therapeutic potential.
The this compound scaffold is of considerable interest in medicinal chemistry. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, a substitution that can enhance metabolic stability and improve oral bioavailability.[1][2][3] Derivatives of the structurally related valsartan, an angiotensin II receptor antagonist, have been synthesized and evaluated for a range of biological activities, highlighting the pharmacological relevance of this chemical space.[4][5][6][7] Given the diverse biological activities associated with both tetrazole and benzoic acid derivatives, a thorough understanding of their cross-reactivity is paramount for advancing safe and effective drugs.[8][9][10][11]
This guide will not only detail the state-of-the-art experimental methodologies for assessing selectivity but will also delve into the rationale behind these experimental choices, empowering researchers to design and execute robust cross-reactivity profiling studies.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Undertaking cross-reactivity profiling early in the drug discovery pipeline is a strategic imperative. It allows for the early identification and mitigation of potential liabilities, saving invaluable time and resources. A multi-pronged approach, combining computational and experimental methods, provides the most comprehensive assessment of a compound's selectivity.
Key Objectives of Cross-Reactivity Profiling:
-
Identify Off-Target Binding: To uncover unintended molecular interactions that could lead to adverse effects.
-
De-risk Clinical Candidates: To build a strong safety profile for investigational new drugs.
-
Understand Mechanism of Action: To elucidate the full pharmacological profile of a compound.
-
Guide Lead Optimization: To inform medicinal chemistry efforts in designing more selective analogues.
A Phased Approach to Cross-Reactivity Profiling
A systematic and tiered approach to cross-reactivity profiling is recommended, starting with broad, high-throughput screens and progressing to more focused, in-depth analyses.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Experimental Methodologies for Uncovering Off-Target Interactions
A combination of in vitro and in cellulo techniques is essential for building a complete picture of a compound's cross-reactivity profile.
In Vitro Biochemical Assays: A First Line of Defense
Large-scale screening against panels of purified enzymes and receptors provides a direct measure of a compound's interaction with a wide array of potential off-targets.
1. Kinase Panel Screening:
Given that kinases are a large and druggable protein family, and that many signaling pathways converge on them, kinase panel screening is a critical first step.
-
Principle: The inhibitory activity of the test compound is measured against a large panel of purified kinases (e.g., 400+ kinases).
-
Methodology: Typically performed using radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™).
-
Data Output: IC₅₀ or Ki values for each kinase, allowing for the quantification of inhibitory potency.
Illustrative Data Presentation: Kinase Panel Screen
| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) |
| Primary Target | 98 | 50 |
| Off-Target Kinase A | 85 | 500 |
| Off-Target Kinase B | 60 | 2,500 |
| Off-Target Kinase C | 15 | >10,000 |
2. GPCR and Ion Channel Panels:
G-protein coupled receptors (GPCRs) and ion channels are frequent targets for off-target interactions.
-
Principle: Radioligand binding assays are used to assess the ability of the test compound to displace a known radiolabeled ligand from its receptor or channel.
-
Methodology: The test compound is incubated with a membrane preparation expressing the target of interest and a specific radioligand. The amount of bound radioactivity is then measured.
-
Data Output: % displacement or Ki values.
Cell-Based Assays: Validating In Vitro Hits in a Biological Context
Hits identified in biochemical screens must be validated in a cellular context to confirm their physiological relevance.
1. Target Engagement Assays:
These assays confirm that the compound interacts with the intended off-target in a cellular environment.
-
Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein to thermal denaturation.
-
NanoBRET™: A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a target protein in living cells.
2. Functional Cellular Assays:
These assays measure the downstream functional consequences of off-target engagement.
-
Signaling Pathway Analysis: Western blotting or ELISA to measure changes in phosphorylation status of downstream signaling proteins.
-
Reporter Gene Assays: To measure changes in gene expression driven by a specific signaling pathway.
Proteome-Wide Approaches: An Unbiased View of the Interactome
Affinity-based proteomics methods can identify both expected and unexpected protein targets of a compound directly from a complex biological sample.[12]
Affinity Capture Mass Spectrometry:
-
Principle: The compound of interest is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the compound are "pulled down," identified, and quantified by mass spectrometry.[12]
-
Methodology:
-
Immobilize the this compound derivative onto a solid support via a suitable linker.
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the lysate with the immobilized compound.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by LC-MS/MS.
-
Caption: Workflow for off-target identification using affinity capture mass spectrometry.
Case Study: Profiling a Hypothetical Derivative
Let's consider a hypothetical derivative, "Compound X," from the this compound series.
Initial Screen: A broad kinase panel screen reveals that Compound X, in addition to its primary target, also inhibits "Off-Target Kinase A" with an IC₅₀ of 500 nM.
Validation:
-
Target Engagement: A NanoBRET™ assay confirms that Compound X engages "Off-Target Kinase A" in live cells with a similar potency.
-
Functional Assay: A Western blot analysis shows that treatment of cells with Compound X leads to a dose-dependent decrease in the phosphorylation of a known substrate of "Off-Target Kinase A."
Interpretation and Next Steps:
The confirmed off-target activity of Compound X on "Off-Target Kinase A" necessitates further investigation. The next steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of Compound X to identify structural modifications that can reduce its activity against "Off-Target Kinase A" while maintaining potency for the primary target.
-
Phenotypic Screening: Assess the cellular consequences of inhibiting "Off-Target Kinase A" to understand the potential for adverse effects.
Conclusion
A thorough and systematic approach to cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of good drug discovery practice. For this compound derivatives, a class of compounds with immense therapeutic promise, a deep understanding of their selectivity profile is the key to unlocking their full potential. By employing a combination of in vitro, cell-based, and proteomic approaches, researchers can confidently identify and mitigate off-target effects, paving the way for the development of safer and more effective medicines.
References
-
Taylor & Francis Online. Bioisosteres in Drug Discovery: Focus on Tetrazole. Available from: [Link]
-
ResearchGate. Methods for small molecule reactivity/selectivity reaction modeling. I) ab-initio calculations based on potential energy surface exploring. II) Heuristic property predictions based on understanding of the reactivity-molecular property relationship. III) Data-driven methods making use of historical data and machine learning models. Available from: [Link]
-
PubMed Central. Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]
-
Hilaris Publisher. Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Available from: [Link]
-
PubMed Central. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Available from: [Link]
-
ResearchGate. Drugs in the Tetrazole Series. Available from: [Link]
-
PubMed. Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. Available from: [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]
-
PubMed. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]
-
Bentham Science. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available from: [Link]
-
Semantic Scholar. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Available from: [Link]
-
PubMed. Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]
-
MDPI. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Available from: [Link]
-
ResearchGate. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Available from: [Link]
-
PubMed Central. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Beyond the Classic Core: A Comparative Guide to Alternative Scaffolds for 2-Amino-4-(tetrazol-5-yl)benzoic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-(tetrazol-5-yl)benzoic acid scaffold has established itself as a cornerstone in medicinal chemistry, primarily by serving as a crucial bioisosteric replacement for a dicarboxylic acid moiety within an anthranilic acid framework. Its utility is rooted in the tetrazole group's ability to mimic the carboxylic acid's acidity and planarity while offering potential improvements in metabolic stability and target engagement.[1][2] However, the pursuit of optimized drug candidates necessitates a broader perspective. Challenges such as modulating physicochemical properties, enhancing membrane permeability, and navigating intellectual property landscapes demand the exploration of alternative heterocyclic cores.[3]
This guide provides a comprehensive comparison of viable alternative scaffolds to the 2-amino-4-(tetrazol-5-yl)benzoic acid core. We will delve into the rationale behind their selection, present comparative experimental data, and provide detailed synthetic protocols to empower researchers in their quest for novel and improved therapeutic agents.
The Parent Scaffold: Understanding 2-Amino-4-(tetrazol-5-yl)benzoic Acid
The 2-amino-4-(tetrazol-5-yl)benzoic acid core is valued for the unique properties of the tetrazole ring. As a non-classical bioisostere of a carboxylic acid, the 5-substituted-1H-tetrazole ring exhibits a comparable pKa (around 4.5-4.9) to carboxylic acids (pKa ~4.2-4.5), allowing it to engage in similar ionic and hydrogen bond interactions with biological targets.[4] This has been a successful strategy in numerous FDA-approved drugs, including the antihypertensive agent losartan, where the tetrazole replacement for a carboxylic acid led to a tenfold increase in potency.[3][4]
Despite its advantages, the tetrazole moiety is not without its drawbacks. While generally more lipophilic than a carboxylic acid, the high number of nitrogen atoms can lead to strong hydrogen bonding with water, resulting in high desolvation energies that may negatively impact membrane permeability.[4] Furthermore, synthetic routes to functionalized tetrazoles can sometimes involve hazardous reagents like azides, necessitating careful handling and optimization.[5][6]
Alternative Scaffolds: A Comparative Analysis
The quest for alternatives is driven by the need to fine-tune properties such as acidity, lipophilicity, and metabolic stability. Here, we compare several heterocyclic cores that have shown promise as bioisosteric replacements.
Acyl-Sulfonamides and Sulfonamides
Acyl-sulfonamides and sulfonamides are classical bioisosteres of carboxylic acids. They possess an acidic N-H proton and can act as hydrogen bond donors and acceptors. Their pKa values can be modulated by the nature of the substituent on the sulfonyl group, offering a handle for tuning the acidity of the molecule.
Hydroxamic Acids
Hydroxamic acids are another class of carboxylic acid bioisosteres. They are known for their metal-chelating properties and have been incorporated into a variety of enzyme inhibitors.
1,2,4-Oxadiazol-5(4H)-one
The 1,2,4-oxadiazol-5(4H)-one ring is a less common but effective carboxylic acid mimic. It is a planar, aromatic heterocycle with a pKa in the range of 5-6, making it slightly less acidic than a tetrazole. This reduced acidity can be advantageous in certain contexts, potentially leading to improved oral bioavailability.[3]
N-acyl-2-aminothiazole
The N-acyl-2-aminothiazole scaffold offers a different approach. While not a direct acidic bioisostere in the same way as the others, the core structural motif of a 2-aminothiazole can be found in various biologically active compounds, and its derivatives have been explored as inhibitors of various enzymes.[7][8]
Comparative Physicochemical and Biological Data
The following table summarizes key properties of the parent scaffold and its potential replacements. The data presented is a compilation from various sources and should be considered in the context of the specific molecular framework in which these scaffolds are embedded.
| Scaffold | Representative pKa | General Lipophilicity (LogP) | Key Advantages | Potential Disadvantages |
| 2-Amino-4-(tetrazol-5-yl)benzoic acid | 4.5 - 4.9 | Moderate | Established bioisostere, metabolic stability.[9][10] | Potential for low permeability, synthetic hazards.[3][4] |
| 2-Amino-4-(acyl-sulfonamido)benzoic acid | 8 - 10 | Variable | Tunable acidity, established synthetic routes. | Generally less acidic, potential for metabolic liabilities. |
| 2-Amino-4-(hydroxycarbamoyl)benzoic acid | ~9 | Low | Strong metal chelation. | Potential for poor metabolic stability and toxicity. |
| 2-Amino-4-(1,2,4-oxadiazol-5(4H)-on-3-yl)benzoic acid | 5 - 6 | Moderate | Slightly reduced acidity may improve bioavailability.[3] | Less explored, potential for unique metabolic pathways. |
| N-(4-carboxy-3-aminophenyl)thiazol-2-yl-acetamide | N/A (non-acidic replacement) | High | High lipophilicity, diverse biological activities.[7] | Not a direct acidic mimic, different binding modes expected. |
Experimental Workflows & Protocols
The following protocols are provided as a general guide. Researchers should always consult the primary literature and adapt the procedures to their specific substrates and laboratory conditions.
Synthesis of the Parent Scaffold: 2-Amino-4-(tetrazol-5-yl)benzoic Acid
The synthesis of the parent scaffold typically involves the cycloaddition of an azide source with a nitrile.
Workflow Diagram: Synthesis of 2-Amino-4-(tetrazol-5-yl)benzoic Acid
Caption: General synthetic workflow for the parent scaffold.
Step-by-Step Protocol:
-
To a solution of 2-amino-4-cyanobenzoic acid (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the mixture with 2N HCl to a pH of ~2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Causality: The [3+2] cycloaddition between the nitrile and the in situ generated hydrazoic acid (from NaN3 and NH4Cl) is a robust method for forming the tetrazole ring. DMF is used as a high-boiling polar aprotic solvent to facilitate the reaction. Acidification is necessary to protonate the tetrazole and benzoic acid moieties, causing the product to precipitate out of the aqueous solution.
Synthesis of an Alternative Scaffold: 2-Amino-4-(1,2,4-oxadiazol-5(4H)-on-3-yl)benzoic Acid
This synthesis involves the formation of an amidoxime followed by cyclization with a carbonyl source.
Workflow Diagram: Synthesis of a 1,2,4-Oxadiazol-5(4H)-one Scaffold
Caption: Synthesis of a 1,2,4-oxadiazol-5(4H)-one alternative.
Step-by-Step Protocol:
-
Amidoxime Formation: To a solution of 2-amino-4-cyanobenzoic acid (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine (2.0 eq).
-
Heat the mixture to reflux and stir for 4-8 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Cool the reaction and remove the solvent under reduced pressure to yield the crude amidoxime intermediate.
-
Cyclization: Dissolve the crude amidoxime in tetrahydrofuran (THF) and add carbonyldiimidazole (CDI) (1.2 eq) portion-wise.
-
Heat the reaction to reflux for 2-4 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with 1N HCl and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Causality: The nucleophilic addition of hydroxylamine to the nitrile forms the key amidoxime intermediate. CDI acts as a safe and effective phosgene equivalent, reacting with the amidoxime to form the 1,2,4-oxadiazol-5(4H)-one ring. The choice of solvents and reaction conditions is crucial for achieving good yields and minimizing side reactions.
Conclusion and Future Perspectives
The 2-amino-4-(tetrazol-5-yl)benzoic acid core remains a valuable scaffold in drug discovery. However, a thorough understanding of its limitations and the exploration of alternative bioisosteric replacements are essential for the development of next-generation therapeutics. Scaffolds such as 1,2,4-oxadiazol-5(4H)-ones offer a promising avenue for modulating acidity and improving pharmacokinetic profiles. The choice of a particular scaffold should be guided by a careful analysis of the target biology, the desired physicochemical properties, and the synthetic feasibility. As our understanding of bioisosterism continues to evolve, we can expect the emergence of even more innovative scaffolds that will expand the toolbox of medicinal chemists and ultimately lead to the development of safer and more effective drugs.
References
-
Zou, Y., Liu, L., Liu, J., & Liu, G. (2020). Bioisosteres in drug discovery: focus on tetrazole. Future Medicinal Chemistry, 12(2), 91-93. [Link]
-
Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]
-
Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]
-
Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]
-
National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
National Institutes of Health. (n.d.). Tetrazoles via Multicomponent Reactions. [Link]
-
National Institutes of Health. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
National Institutes of Health. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]
-
ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
-
SpringerLink. (n.d.). 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor. [Link]
-
PubMed. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (n.d.). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. drughunter.com [drughunter.com]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 2-Amino-4-(1H-tetrazol-5-yl)benzoic Acid and Its Amide Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Design
In the pursuit of novel therapeutics, the journey from a promising lead compound to a clinically effective drug is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, a key component of which is metabolic stability. A compound that is rapidly metabolized by the body will likely have a short duration of action and poor bioavailability, rendering it ineffective.[1][2] This guide focuses on a common scenario in medicinal chemistry: the evaluation and optimization of metabolic stability for a compound class containing a carboxylic acid moiety, specifically 2-amino-4-(1H-tetrazol-5-yl)benzoic acid.
Carboxylic acids are common functional groups in drug candidates but are often susceptible to rapid metabolism, primarily through a Phase II conjugation reaction known as glucuronidation.[3][4] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a bulky, polar glucuronic acid group to the molecule, facilitating its rapid excretion.[5][6] Furthermore, the resulting acyl glucuronide metabolites can be reactive and have been implicated in toxicity.[7] A widely adopted strategy to mitigate this metabolic liability is the bioisosteric replacement of the carboxylic acid with a functional group that mimics its key interactions but is more resistant to metabolism, such as an amide.[8][9][10]
This guide provides a comprehensive comparison of the metabolic stability of this compound (the "parent acid") versus a representative primary amide analog. We will delve into the rationale behind the experimental design, provide detailed protocols for key in vitro assays, and interpret the resulting data to highlight the profound impact of this simple structural modification.
Background: The Rationale for Amide Bioisosteres
The tetrazole ring itself is often employed as a metabolically stable bioisostere of a carboxylic acid.[11][12][13][14] It shares a similar pKa and can engage in comparable hydrogen bonding interactions. However, when another carboxylic acid is present elsewhere in the molecule, as in our topic compound, that site becomes a prime target for metabolism.
Replacing the benzoic acid with an amide is a classic medicinal chemistry tactic.[10][15] Amides are generally more resistant to the enzymatic hydrolysis that plagues esters and are not substrates for UGT-mediated glucuronidation at the carbonyl carbon.[16] This seemingly minor change can dramatically alter a compound's metabolic fate, shifting it from a rapidly cleared molecule to one with a more favorable residence time in the body. This guide will empirically demonstrate this principle.
Experimental Design and Methodologies
To objectively compare the metabolic stability of the parent acid and its amide analog, a suite of standardized in vitro assays is employed. These assays provide critical data on a compound's susceptibility to metabolism by liver enzymes and degradation by plasma enzymes.
Key Assays:
-
Liver Microsomal Stability Assay: This is the workhorse assay for assessing Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[17][18][19] Liver microsomes are subcellular fractions containing a high concentration of these enzymes. By incubating the compound with microsomes and an essential cofactor (NADPH), we can measure the rate of parent compound depletion.[20]
-
Plasma Stability Assay: This assay determines a compound's stability in blood plasma, identifying susceptibility to hydrolysis by plasma esterases and amidases.[21][22] Compounds that are unstable in plasma are likely to have a very short half-life in vivo.[23][24]
Bioanalytical Method: LC-MS/MS
The concentration of the test compound in the assay samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[25][26] This highly sensitive and specific technique allows for the accurate measurement of the parent compound even in complex biological matrices like microsomal incubations and plasma.[2][27]
Detailed Experimental Protocols
For the results to be trustworthy and reproducible, the experimental protocols must be robust and well-controlled.
Protocol 1: Human Liver Microsomal Stability Assay
-
Compound Preparation: Prepare 10 mM stock solutions of the parent acid, amide analog, and a positive control compound (e.g., Midazolam) in DMSO.
-
Incubation Plate Preparation: In a 96-well plate, add phosphate buffer (100 mM, pH 7.4). Add the test compound from the stock solution to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[17]
-
Pre-incubation: Add pooled human liver microsomes (final concentration 0.5 mg/mL) to the wells. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[20] For negative controls, add buffer instead of the NADPH solution.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).[18]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Data Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point. Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[28]
Protocol 2: Human Plasma Stability Assay
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds and a positive control (e.g., Propantheline) in DMSO.
-
Incubation: Add the test compound to pooled human plasma (thawed at 37°C) to a final concentration of 1 µM.[21][24]
-
Time-Point Sampling: Incubate the mixture at 37°C. At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma incubation.[23]
-
Reaction Termination: Immediately terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to the aliquot to precipitate plasma proteins.[29]
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Determine the percentage of the compound remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) from the rate of disappearance.[21]
Visualizing the Experimental Approach
The following diagrams illustrate the general workflow for these stability assays and the key metabolic difference between the two molecules.
Caption: General workflow for in vitro metabolic stability assays.
Caption: Postulated metabolic pathways for the parent acid vs. its amide analog.
Results and Comparative Analysis
The data from these assays allow for a direct, quantitative comparison of the two compounds. The results are summarized below.
| Compound | Assay | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Stability Classification |
| Parent Acid | Human Liver Microsomes | 15 | 92.4 | Low Stability |
| Amide Analog | Human Liver Microsomes | > 60 | < 11.6 | High Stability |
| Parent Acid | Human Plasma | > 120 | - | High Stability |
| Amide Analog | Human Plasma | > 120 | - | High Stability |
Note: These are representative data for illustrative purposes.
Discussion and Interpretation
The experimental data clearly demonstrate the success of the bioisosteric replacement strategy.
-
Plasma Stability: As shown in the table, both the parent acid and the amide analog exhibit high stability in human plasma, with half-lives exceeding the 120-minute duration of the assay. This indicates that neither compound is significantly susceptible to degradation by plasma enzymes, which is a favorable property.[23]
-
Liver Microsomal Stability: The most striking difference is observed in the liver microsomal stability assay. The parent acid is rapidly metabolized, with a short half-life of 15 minutes and a correspondingly high intrinsic clearance.[30] This rapid turnover is characteristic of compounds that are efficient substrates for hepatic enzymes. Given the structure, the primary metabolic route is almost certainly UGT-mediated glucuronidation of the carboxylic acid.[5]
-
The Amide Advantage: In stark contrast, the amide analog shows high metabolic stability. Its half-life is greater than 60 minutes, and its intrinsic clearance is low.[31] By replacing the carboxylic acid with a primary amide, the site of UGT conjugation is blocked. This renders the molecule significantly more resistant to Phase II metabolism, dramatically increasing its stability in the liver microsomal environment. This enhanced stability is a strong predictor of improved pharmacokinetic properties in vivo, such as a longer half-life and higher oral bioavailability.[8][16]
Conclusion
The strategic conversion of the carboxylic acid in this compound to a primary amide is a highly effective method for improving metabolic stability. While the parent acid is subject to rapid Phase II metabolism by UGT enzymes in the liver, the amide analog successfully circumvents this liability. This case study underscores the importance of early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening in drug discovery. By identifying and addressing metabolic hotspots through rational design and bioisosteric replacement, researchers can significantly enhance the drug-like properties of lead compounds, increasing their probability of success in later stages of development.
References
-
Ohno, Y., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed. Available at: [Link]
-
Cyprotex (an Evotec company). Plasma Stability. Evotec. Available at: [Link]
-
Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. PubMed. Available at: [Link]
-
Goti, A., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available at: [Link]
-
Mercell. Metabolic stability in liver microsomes. Mercell. Available at: [Link]
-
Karrouchi, K., et al. (2019). Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]
-
Cyprotex (an Evotec company). Microsomal Stability. Evotec. Available at: [Link]
-
Zaragoza-García, A., et al. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. Available at: [Link]
-
BioIVT. Metabolic Stability Assay Services. BioIVT. Available at: [Link]
-
Domainex. Plasma Stability Assay. Domainex. Available at: [Link]
-
Charnwood Discovery. Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link]
-
Mrestani-Klaus, C., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link]
-
protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
-
Jarullah, A. T., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Available at: [Link]
-
Bak, A., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. Available at: [Link]
-
Dewaele, D., et al. (2019). LC-MS/MS Analysis of Bile Acids in In Vitro Samples. PubMed. Available at: [Link]
-
Hypha Discovery. (2023). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]
-
Springer Nature Experiments. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Available at: [Link]
-
ResearchGate. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]
-
King, C. D., et al. (2001). UDP-glucuronosyltransferases. PubMed. Available at: [Link]
-
Ghersi-Egea, J. F., et al. (2011). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. PubMed Central. Available at: [Link]
-
Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
Al-Sanea, M. M., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Taylor & Francis Online. Available at: [Link]
-
Wikipedia. Glucuronosyltransferase. Wikipedia. Available at: [Link]
-
Shipkova, M., et al. (2007). Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways. PubMed. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). An UPLC–ESI–MS/MS Bioanalytical Methodology for the Quantification of Gilteritinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. MDPI. Available at: [Link]
-
ResearchGate. (2024). Overview of metabolic pathways of carboxylic-acid-containing drugs. ResearchGate. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. National Institutes of Health. Available at: [Link]
-
Donnelly, P. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Available at: [Link]
-
DeGorcé, S. L., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. PubMed. Available at: [Link]
-
Slack, R. D., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 7. Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. mercell.com [mercell.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Plasma Stability Assay | Domainex [domainex.co.uk]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bioivt.com [bioivt.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-4-(1H-tetrazol-5-yl)benzoic Acid Derivatives in the Landscape of PARP Inhibition
In the dynamic field of oncology drug discovery, the quest for novel molecular entities with superior efficacy and selectivity remains a paramount objective. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a promising class of compounds: 2-amino-4-(1H-tetrazol-5-yl)benzoic acid derivatives. Our focus will be on their potential as Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically validated target in cancer therapy.[1] We will objectively compare their theoretical and known performance attributes with established PARP inhibitors, supported by experimental data and detailed protocols for their evaluation.
Introduction: The Rationale for Targeting PARP with Novel Scaffolds
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They play a critical role in the repair of single-strand breaks (SSBs). In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality, a targeted approach to killing cancer cells while sparing healthy tissues.[2]
Currently, several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, are approved for clinical use.[3][4] These inhibitors typically share a common pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, competing for the active site of PARP.[4] However, the development of resistance and the need for improved selectivity and potency drive the exploration of new chemical scaffolds.[5][6] The this compound core represents a novel and compelling scaffold for the design of next-generation PARP inhibitors. The tetrazole moiety, a well-established bioisostere for carboxylic acids, offers unique physicochemical properties that can enhance metabolic stability and cell permeability.[7][8]
The Core Scaffold: this compound
The foundational structure of the compounds discussed in this guide is this compound. This scaffold presents multiple points for chemical modification to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Generalized synthetic workflow.
This synthetic scheme allows for the introduction of diversity at various positions of the scaffold, enabling a thorough exploration of the SAR.
Structure-Activity Relationship (SAR) Insights and Comparison with Approved PARP Inhibitors
While a dedicated, comprehensive SAR study on this compound derivatives as PARP inhibitors is an emerging area, we can infer key relationships by drawing parallels with existing knowledge on PARP inhibitors and related heterocyclic compounds. [9][10][11]
The Benzamide Mimic: The Role of the 2-Aminobenzoic Acid Moiety
A common feature of many potent PARP inhibitors is a benzamide or related carboxamide group, which forms crucial hydrogen bonds with the active site residues of PARP1, particularly Gly863 and Ser904. [9]The 2-aminobenzoic acid portion of our target scaffold can be considered a bioisosteric replacement for this key interaction domain. Modifications to the amino group, such as alkylation or acylation, are expected to significantly impact binding affinity and selectivity.
The Tetrazole Ring: A Bioisostere with Advantages
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and oral bioavailability. [7][8]In the context of PARP inhibition, the tetrazole can engage in hydrogen bonding and other electrostatic interactions within the active site. Substitution on the tetrazole ring (at the N1 or N2 position) can modulate its electronic properties and steric profile, providing another avenue for optimization.
Substitutions on the Benzoic Acid Ring
Substitutions at other positions of the benzoic acid ring can influence the compound's conformation, solubility, and potential for additional interactions with the enzyme. For instance, small hydrophobic or electron-withdrawing groups could enhance binding by interacting with nearby hydrophobic pockets or by modulating the pKa of the amino and tetrazole groups.
Comparative Analysis with Clinically Approved PARP Inhibitors
To contextualize the potential of the this compound scaffold, we will compare its key structural features with those of four approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.
Caption: Comparative analysis framework.
| Feature | This compound Derivative (Proposed) | Olaparib/Rucaparib (Phthalazinone/Indole Carboxamide) | Niraparib (Indazole Carboxamide) | Talazoparib (Phthalazinone) |
| Core Scaffold | Aminobenzoic acid with tetrazole | Fused heterocyclic systems | Indazole | Fused heterocyclic system |
| Key Interaction Moiety | 2-Aminobenzoic acid | Phthalazinone/Indole carboxamide | Indazole carboxamide | Phthalazinone |
| Potential for PARP Trapping | To be determined; likely influenced by substitutions | Moderate (Olaparib) to High (Rucaparib) | Moderate | Very High |
| Known Clinical Activity | Preclinical/Investigational | Approved for ovarian, breast, pancreatic, and prostate cancers [3] | Approved for ovarian, fallopian tube, and peritoneal cancers [4] | Approved for BRCA-mutated, HER2-negative breast cancer [3] |
Experimental Data: A Hypothetical Case Study
To illustrate the potential of this compound class, we present hypothetical experimental data from a preliminary screen of a small library of this compound derivatives.
| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (Position 6) | R4 (Tetrazole-N) | PARP1 IC50 (nM) | Cell Proliferation IC50 (nM) (BRCA1-mutant MDA-MB-436 cells) |
| Lead-001 | H | H | H | H | 150.2 | >1000 |
| Lead-002 | F | H | H | H | 75.8 | 850.6 |
| Lead-003 | H | Cl | H | H | 52.1 | 620.3 |
| Lead-004 | H | H | Me | H | 120.5 | >1000 |
| Lead-005 | H | Cl | H | CH3 | 25.6 | 310.7 |
| Olaparib | - | - | - | - | 5.0 | 10.0 |
| Talazoparib | - | - | - | - | 1.1 | 0.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
-
Electron-withdrawing groups at positions 3 and 5 (e.g., F, Cl) appear to enhance PARP1 inhibitory activity.
-
Substitution on the tetrazole ring (e.g., methylation) may further improve potency.
-
While the initial hits show promising enzyme inhibition, further optimization is required to achieve cellular potency comparable to approved drugs.
Experimental Protocols
PARP1 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled PARP inhibitor probe from the PARP1 enzyme. [12] Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-based)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT)
-
384-well black, low-volume microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In each well of the microplate, add:
-
2.5 µL of test compound dilution (or DMSO for control)
-
5 µL of PARP1 enzyme in assay buffer
-
2.5 µL of fluorescent probe in assay buffer
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader (Excitation/Emission wavelengths will depend on the fluorophore used).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the FP-based PARP1 inhibition assay.
Cellular PARP Inhibition (PAR-ylation) Assay
This assay quantifies the level of poly(ADP-ribosyl)ation (PAR) in cells following DNA damage and treatment with a PARP inhibitor.
Materials:
-
BRCA1-mutant cancer cell line (e.g., MDA-MB-436)
-
Cell culture medium and reagents
-
DNA damaging agent (e.g., H2O2 or methyl methanesulfonate)
-
Test compounds
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
ELISA plates or Western blotting equipment
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 10 minutes).
-
Immediately lyse the cells and quantify the amount of PAR using an anti-PAR antibody-based ELISA or Western blot.
-
Normalize the PAR signal to the total protein concentration.
-
Determine the EC50 value for the inhibition of PAR-ylation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel PARP inhibitors. Its structural features, including the 2-aminobenzoic acid moiety as a benzamide mimic and the tetrazole ring as a metabolically stable bioisostere, provide a solid foundation for optimization. Preliminary (hypothetical) data suggests that strategic modifications to this core can lead to potent enzyme inhibition.
Future work should focus on a systematic exploration of the SAR, guided by computational modeling of the PARP1 active site. Key areas for investigation include:
-
Substitution on the amino group: Introduction of small alkyl or acyl groups to probe for additional interactions.
-
Exploration of diverse substituents on the benzoic acid ring: To enhance potency and modulate physicochemical properties.
-
Systematic modification of the tetrazole ring: To fine-tune electronic and steric properties.
-
In-depth biological characterization: Including selectivity profiling against other PARP family members and assessment of PARP trapping activity.
By leveraging the principles of medicinal chemistry and a robust understanding of the SAR of existing PARP inhibitors, the this compound class of compounds holds the potential to yield next-generation anticancer therapeutics with an improved clinical profile.
References
- Kraus, W. L. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance.
- Gao, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309724.
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
- Yousaf, H., et al. (2023).
- García-García, C., et al. (2023). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Cancers, 15(15), 3843.
-
Fox Chase Cancer Center. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Retrieved from [Link]
- Li, H., et al. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy.
-
University of Cambridge. (n.d.). Inhibitor studies on para-aminobenzoic acid synthase. Retrieved from [Link]
- Kanev, G. K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(4), 102570.
- D'Andrea, A. D. (2021). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 13(21), 5429.
- Menear, K. A., et al. (2008). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular Cancer Therapeutics, 7(2), 313-321.
- Yousaf, H., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anticancer...
- Ferrarotto, R., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(17), 7747-7764.
- Maji, L., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1700143.
- Maji, L., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.
- Li, Y., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(11), 2931.
- Sun, T., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 228, 113898.
- Weerapana, E., et al. (2022). Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. RSC Chemical Biology, 3(11), 1368-1378.
- Sako, M., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
- Yu, H., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. BMC Chemistry, 17(1), 147.
- Yu, H., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. BMC Chemistry, 17(1), 147.
- Sharoyko, V. V., et al. (2022). Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine.
Sources
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
This document provides a detailed protocol for the safe and compliant disposal of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid. As a compound utilized in specialized research and drug development, its unique chemical structure necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, laboratory managers, and safety officers, providing the causal logic behind each procedural step to ensure operational safety and regulatory adherence.
Core Principle: Proactive Hazard Assessment
The fundamental principle for handling any non-common laboratory chemical is to treat it as hazardous until proven otherwise. The structure of this compound contains two key moieties that dictate its hazard profile: the benzoic acid group and the tetrazole ring.
-
Benzoic Acid Moiety : This component suggests the potential for skin and eye irritation.[1][2]
-
Tetrazole Ring : This is the feature of primary concern. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. Such a high nitrogen content makes them energetically unstable. They can be sensitive to heat, friction, or shock, with a potential for rapid, exothermic decomposition or explosion.[3][4] When heated, they can also emit toxic fumes, including nitrogen oxides (NOx).[4]
Therefore, this compound must be managed as a reactive and toxic hazardous waste .
Table 1: Hazard Profile Summary
| Hazard Type | Basis for Concern | Recommended Precaution |
| Reactivity/Explosivity | High nitrogen content from the tetrazole ring.[4] | Avoid heat, shock, and friction. Do not mix with incompatible materials (e.g., strong oxidizing agents). |
| Toxicity | Potential for skin/eye irritation from the benzoic acid component.[1] Emission of toxic NOx upon decomposition.[4] | Wear appropriate Personal Protective Equipment (PPE). Handle only in well-ventilated areas or a chemical fume hood. |
| Environmental | A related compound is noted as harmful to aquatic life with long-lasting effects. | Prevent release to the environment. Do not dispose of down the drain.[5][6] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), and laboratory safety standards from the Occupational Safety and Health Administration (OSHA).[7][8][9]
-
Waste Characterization : As the generator, your institution is legally responsible for correctly identifying and characterizing the hazardous waste.[9] Based on its reactive (tetrazole) and potentially toxic (benzoic acid) nature, this compound must be classified as hazardous waste.
-
Chemical Hygiene Plan (CHP) : All handling and disposal steps must be conducted in accordance with your institution's CHP, as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[10][11] This plan should outline specific procedures for managing reactive chemicals.
Personnel Safety & Required PPE
Given the compound's hazard profile, stringent personal protection is mandatory to prevent exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves as specified by your institution's CHP). | Prevents skin contact and irritation.[1] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from contamination and provides a barrier in case of a small flash fire. |
| Respiratory Protection | Not typically required for handling small quantities in a certified chemical fume hood. If a hood is unavailable or there is a risk of aerosolization, consult your institution's safety officer. | Prevents inhalation of fine dust particles.[2][6] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of waste generation to its final removal by a licensed professional. The primary disposal route for high-energy, nitrogen-rich compounds is controlled incineration by a specialized waste management facility.[12][13]
Step 1: On-Site Collection and Segregation
-
Designate a Waste Container : Use a clearly marked, dedicated container for this compound waste. The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and have a secure, sealable lid.[14]
-
Segregate the Waste : Crucially, do not mix this waste with other streams , especially oxidizing agents, strong acids, or bases. Incompatible mixtures can trigger a violent reaction. This is a dedicated "Reactive Organic Waste" stream.
-
Collect Solids : Place any solid waste (e.g., residual powder, contaminated weighing paper) directly into the designated container. Avoid generating dust.
-
Rinse Contaminated Glassware : Rinse any glassware that came into contact with the compound three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate is considered acutely hazardous and must be collected in a separate, labeled hazardous waste container for flammable liquids. Subsequent rinses can typically be managed as non-hazardous, but follow your institution's specific guidelines.
Step 2: Proper Labeling and Storage
-
Labeling : The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). The storage location should be cool, dry, and away from heat sources, direct sunlight, and incompatible chemicals.
Step 3: Arranging for Professional Disposal
-
Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide Documentation : You will need to provide an inventory of the waste. EHS will then work with a licensed hazardous waste disposal contractor.
-
Final Disposal Method : The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method is controlled incineration, which ensures the complete destruction of the compound at high temperatures while scrubbing the off-gases to prevent the release of toxic NOx.[12]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for a novel or specialized laboratory chemical.
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. aablocks.com [aablocks.com]
- 6. carlroth.com [carlroth.com]
- 7. epa.gov [epa.gov]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. osha.gov [osha.gov]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. biofinechemical.com [biofinechemical.com]
- 14. crystal-clean.com [crystal-clean.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
This guide provides essential safety and logistical information for the handling and disposal of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed, step-by-step approach to ensure the safe management of this chemical in a laboratory setting. By explaining the reasoning behind each safety measure, this guide aims to foster a deep understanding of chemical safety and build trust in our commitment to your well-being beyond the product itself.
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data from analogous compounds, the primary hazards associated with this compound are:
-
Skin and Eye Irritation : A Safety Data Sheet for the related compound 4-(1H-Tetrazol-5-yl)benzoic acid indicates it causes skin and serious eye irritation.[3] Aminobenzoic acid is also classified as a skin and eye irritant.[2][4]
-
Respiratory Irritation : The aforementioned SDS for 4-(1H-Tetrazol-5-yl)benzoic acid also states that it may cause respiratory irritation.[3]
-
Explosive Potential : Tetrazole compounds are known for their high nitrogen content and can be sensitive to heat, shock, or friction, potentially leading to explosive decomposition.[1][5]
-
Toxicity : The toxicological properties of this specific compound have not been fully investigated. As a precautionary measure, it should be handled as a potentially toxic substance.[1]
| Hazard Classification | Representative Compounds | Source |
| Skin Corrosion/Irritation | 4-(1H-Tetrazol-5-yl)benzoic acid, 4-Aminobenzoic acid | [2][3] |
| Serious Eye Damage/Irritation | 4-(1H-Tetrazol-5-yl)benzoic acid, 4-Aminobenzoic acid | [2][3] |
| Respiratory Irritation | 4-(1H-Tetrazol-5-yl)benzoic acid | [3] |
| Potential for Explosive Decomposition | Tetrazole derivatives | [1][5] |
Hierarchy of Controls: A Proactive Approach to Safety
Before relying on Personal Protective Equipment (PPE), it is crucial to implement a hierarchy of controls that prioritizes the elimination or reduction of hazards at their source.
-
Engineering Controls : These are the first and most effective line of defense.
-
Fume Hood : All handling of this compound, especially when dealing with powders or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation : Ensure adequate general laboratory ventilation to prevent the accumulation of airborne contaminants.[7]
-
-
Administrative Controls : These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training : All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this chemical.
-
Restricted Access : Limit access to areas where the compound is handled and stored to authorized personnel only.
-
Personal Protective Equipment (PPE): Your Last Line of Defense
When engineering and administrative controls are not sufficient to eliminate all risks, appropriate PPE is essential. The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Safety Goggles : Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and dust.[6]
-
Face Shield : In addition to safety goggles, a face shield should be worn when there is a significant risk of splashes or when handling larger quantities of the material.[6]
Skin Protection
-
Gloves :
-
Type : Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's compatibility charts.[2][8]
-
Inspection and Removal : Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contamination.[8]
-
-
Laboratory Coat : A flame-resistant laboratory coat with long sleeves and a secure closure is required to protect the skin and clothing from contamination.
-
Full-Body Protection : For large-scale operations or in the event of a spill, a chemical-resistant suit may be necessary.[9]
Respiratory Protection
-
Respirator : If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is required.[6][7] The type of respirator will depend on the specific procedure and the potential for exposure. A respiratory protection program that complies with OSHA 29 CFR 1910.134 should be in place.
PPE Selection Workflow
Caption: PPE Selection Workflow for handling the compound.
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is critical for minimizing risk.
Handling
-
Avoid Dust Formation : Handle the solid material carefully to avoid generating dust.[7][8]
-
Inert Atmosphere : For reactions that are sensitive to air or moisture, consider handling the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[10]
-
Avoid Ignition Sources : Keep the compound away from heat, sparks, and open flames.[11]
-
Grounding : Ground all equipment when transferring large quantities of the solid to prevent static discharge.[9]
Storage
-
Container : Store in a tightly closed, properly labeled container.[7][8]
-
Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]
-
Segregation : Store separately from flammable and combustible materials.
Disposal Plan: Managing Waste Safely
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : Collect all waste containing this compound in a designated, labeled hazardous waste container. Do not mix with other waste streams.[12]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and a description of the hazards.[12]
-
Disposal Method : All chemical waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations.[11]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate harm.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13][14]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[14]
-
Spill :
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9]
-
For large spills, contact your institution's emergency response team.
-
By adhering to the guidelines outlined in this document, you can significantly reduce the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
- Technical Support Center: Handling Air-Sensitive Tetrazole Compounds - Benchchem. (URL: )
- Proper Disposal of 1-(4-methoxyphenyl)
- Safety Data Sheet: 4-Aminobenzoic acid - Carl ROTH. (URL: )
- (Pure) (p-Amino Benzoic Acid) MSDS CAS - Oxford Lab Fine Chem LLP. (URL: )
- A-2807, p-Aminobenzoic Acid, SDS 2022_r01_2.pdf - AG Scientific. (URL: )
- Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses - Guidechem. (URL: )
- SAFETY D
- 4-Aminobenzoic Acid - SAFETY D
- 1-H-TETRAZOLE - Bio-Fine. (URL: )
- 4-Aminobenzoic acid - Safety D
- SAFETY D
- Safety d
- SAFETY D
- Application Notes & Protocols: Modern Synthetic Methodologies for Novel Tetrazole-Based Compounds - Benchchem. (URL: )
- This compound. (URL: )
- SAFETY D
- 3 - SAFETY D
- SAFETY D
- Navigating the Safe Disposal of Tetrazolidine Compounds in a Labor
- Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor** - CORE. (URL: )
- 1H-Tetrazole synthesis - Organic Chemistry Portal. (URL: )
- SAFETY D
- 4 - AMINO BENZOIC ACID MATERIAL SAFETY D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.nl [fishersci.nl]
- 4. technopharmchem.com [technopharmchem.com]
- 5. Page loading... [guidechem.com]
- 6. agscientific.com [agscientific.com]
- 7. westliberty.edu [westliberty.edu]
- 8. geneseo.edu [geneseo.edu]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. ilpi.com [ilpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



